Product packaging for CG-806(Cat. No.:CAS No. 1370466-81-1)

CG-806

Cat. No.: B606623
CAS No.: 1370466-81-1
M. Wt: 509.5 g/mol
InChI Key: BOLRZWTVMUHQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CG-806, also known as luxeptinib, is a first-in-class, oral small molecule functioning as a potent and non-covalent multi-kinase inhibitor. It is characterized as a pan-inhibitor, demonstrating activity against a wide range of mutant forms of its key targets, making it a valuable tool for oncology and hematology research . The compound's primary mechanism of action involves the simultaneous inhibition of Fms-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK) . This compound potently targets both wild-type and mutant forms of FLT3, including internal tandem duplication (ITD) and various tyrosine kinase domain (TKD) mutations such as D835Y and the gatekeeper mutation F691L, which are often associated with resistance to other FLT3 inhibitors . Furthermore, it acts as a pan-BTK inhibitor, effectively inhibiting both wild-type and C481S mutant BTK . Beyond FLT3 and BTK, this compound exhibits a broad inhibitory profile against select clusters of kinases, such as Aurora kinases (AURK), and suppresses downstream signaling pathways like AKT and ERK . This multi-targeted approach allows it to exert anti-leukemic effects in a wide array of contexts, including FLT3-mutant and FLT3-wild-type acute myeloid leukemia (AML) models, and suggests potential for overcoming drug resistance . Preclinical studies show it induces cell death through different mechanisms: causing G1 phase arrest and apoptosis in FLT3-mutant cells, and G2/M arrest in FLT3-wild-type cells . Research also indicates this compound can act synergistically with Bcl-2 or Mcl-1 inhibitors to enhance pro-apoptotic effects in AML cells . This compound is currently in Phase 1 clinical trials for the treatment of acute myeloid leukemia (AML) and B-cell malignancies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H19F4N5O2 B606623 CG-806 CAS No. 1370466-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLRZWTVMUHQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370466-81-1
Record name CG-026806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CG-806 (Luxeptinib): A Multi-Kinase Inhibitor Targeting Key Survival Pathways in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy characterized by heterogeneous genetic aberrations and frequent development of therapeutic resistance. CG-806 (luxeptinib) is an orally bioavailable, first-in-class, multi-kinase inhibitor demonstrating potent preclinical activity across diverse AML subtypes. This document provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its molecular targets, differential effects based on FMS-like tyrosine kinase 3 (FLT3) mutational status, and the preclinical data supporting its clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential in AML.

Introduction to this compound

This compound is a small molecule inhibitor designed to concurrently target key oncogenic kinases implicated in AML pathogenesis and resistance. Its development was driven by the need to overcome the limitations of existing targeted therapies, particularly for FLT3-mutant AML, which is associated with a poor prognosis.[1][2] Mutations in the FLT3 gene, occurring in approximately 30% of adult AML cases, lead to constitutive activation of pro-survival signaling pathways.[1][2] While several FLT3 inhibitors have been developed, their efficacy can be limited by the emergence of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD) or activation of alternative survival pathways.[1][3] this compound's unique multi-targeted profile offers a promising strategy to address these challenges.[4][5] The drug is currently under investigation in a Phase 1 clinical trial for patients with relapsed or refractory AML and higher-risk myelodysplastic/myeloproliferative neoplasms (NCT04477291).[1][2][3][6]

Core Mechanism of Action: A Tri-Targeting Strategy

This compound exerts its anti-leukemic effects by potently inhibiting a select cluster of kinases critical for AML cell proliferation and survival: FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3][7] This multi-pronged approach leads to a robust and durable response in preclinical models, irrespective of the FLT3 mutational status.[1][2][3][7]

Dual Inhibition in FLT3-Mutant AML

In AML cells harboring FLT3 mutations, such as internal tandem duplications (FLT3-ITD), this compound's primary mechanism involves the potent inhibition of the constitutively active FLT3 receptor. This blockade disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are crucial for leukemic cell growth and survival.[1][8]

Concurrently, this compound's inhibition of BTK plays a significant role, particularly in overcoming resistance mediated by the bone marrow microenvironment.[4][5] BTK signaling has been implicated in protective mechanisms conferred by stromal cells and in the regulation of autophagy, a cellular process that can promote cancer cell survival under stress.[4][5] By co-targeting FLT3 and BTK, this compound effectively abrogates these pro-survival signals, leading to cell cycle arrest and apoptosis.[4][5]

The downstream consequence of this dual inhibition in FLT3-mutated AML cells is a G1 phase cell cycle arrest.[1][3][9] This is associated with the suppression of key signaling molecules including phospho-FLT3, phospho-STAT5, and phospho-ERK.[8]

Aurora Kinase Inhibition in FLT3-Wild-Type AML

A significant advantage of this compound is its potent activity in AML cells that do not carry FLT3 mutations (FLT3-WT). In this context, the primary mechanism of action shifts towards the inhibition of Aurora kinases.[1][4] Aurora kinases are essential regulators of mitotic progression, and their inhibition by this compound leads to a distinct cellular phenotype characterized by G2/M phase cell cycle arrest and the formation of polyploid cells, ultimately culminating in apoptosis.[1][3][4][5][8] This activity against FLT3-WT AML broadens the potential clinical utility of this compound beyond the FLT3-mutant patient population.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing its anti-leukemic activity.

CG_806_FLT3_Mutant_AML_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation BTK BTK Autophagy Autophagy BTK->Autophagy Autophagy->Proliferation G1_Arrest G1 Arrest CG806 This compound CG806->FLT3_ITD Inhibits CG806->BTK Inhibits CG806->G1_Arrest Induces

Figure 1: this compound Mechanism in FLT3-Mutant AML.

CG_806_FLT3_WT_AML_Pathway cluster_cell_cycle Cell Cycle Progression cluster_outcome Cellular Outcome G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Regulated by Aurora_Kinases Aurora Kinases Aurora_Kinases->M_Phase Promotes G2M_Arrest G2/M Arrest Polyploidy Polyploidy G2M_Arrest->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis CG806 This compound CG806->Aurora_Kinases Inhibits CG806->G2M_Arrest Induces

Figure 2: this compound Mechanism in FLT3-WT AML.

Experimental_Workflow cluster_assays In Vitro Assays AML_Cells AML Cell Lines (FLT3-mutant & FLT3-WT) or Primary Patient Samples Treatment This compound Treatment (Dose-Response & Time-Course) AML_Cells->Treatment Cell_Viability Cell Viability Assay (e.g., MTS) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining) Treatment->Cell_Cycle_Analysis Immunoblotting Immunoblotting (Phospho-protein analysis) Treatment->Immunoblotting

Figure 3: General Experimental Workflow.

Quantitative Preclinical Data

This compound has demonstrated potent anti-leukemic activity at nanomolar concentrations across a range of AML cell lines with varying FLT3 mutational statuses.

Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineFLT3 StatusIC50 (nM)Reference
MV4-11FLT3-ITD~1[1]
MOLM-14FLT3-ITD~1[1]
THP-1FLT3-WT~5[1]
Ba/F3 FLT3-ITDFLT3-ITD0.82[5]
Ba/F3 FLT3-WTFLT3-WT11[8]
Ba/F3 FLT3-ITD+D835YFLT3-ITD + TKD9.72[8]
Ba/F3 FLT3-ITD+F691LFLT3-ITD + TKD0.43[8]

Table 2: Kinase Inhibitory Activity of this compound (Cell-Free Assays)

Kinase TargetIC50 (nM)Reference
FLT3-ITD0.82[5]
BTK5.0[5]
Aurora A0.38[5]

Synergistic Combinations

Preclinical studies have explored the potential for synergistic anti-leukemic activity when this compound is combined with other targeted agents. Notably, co-treatment with the BCL-2 inhibitor venetoclax (B612062) or an MCL-1 inhibitor resulted in profoundly enhanced cytotoxic effects in AML cells.[1][7] This suggests that the multi-kinase inhibition by this compound can be effectively complemented by targeting intrinsic apoptosis pathways, offering a promising avenue for future combination therapies.

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant anti-tumor efficacy in vivo. In murine xenograft models of human AML, oral administration of this compound led to a marked reduction in leukemia burden and a significant extension of survival.[1][4][10][11] These studies have demonstrated the ability of this compound to achieve sustained and effective plasma concentrations, leading to tumor eradication in some models without observable toxicity.[11][12]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTS-based)
  • Cell Seeding: AML cells are seeded in 96-well plates at an appropriate density.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for 72 hours.

  • MTS Reagent Addition: MTS reagent is added to each well and incubated according to the manufacturer's instructions.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V Flow Cytometry)
  • Cell Treatment: AML cells are treated with this compound or vehicle control for a specified duration (e.g., 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

  • Data Quantification: The percentage of apoptotic cells (early and late) is quantified using appropriate gating strategies.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: AML cells are treated with this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Fixation: Cells are harvested, washed, and fixed in ice-cold ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.

Immunoblotting
  • Cell Lysis: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-BTK, phospho-ERK, etc.) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound (luxeptinib) is a promising multi-kinase inhibitor with a unique and potent mechanism of action against AML. By co-targeting FLT3, BTK, and Aurora kinases, it demonstrates robust anti-leukemic activity across a broad spectrum of AML subtypes, including those with resistance-conferring mutations.[1][4][5] The differential effects in FLT3-mutant and FLT3-wild-type AML highlight its versatile therapeutic potential.[1][3] The strong preclinical data, including in vivo efficacy and synergistic potential with other targeted agents, provide a solid rationale for its ongoing clinical investigation as a novel treatment for patients with AML.[1][10]

References

Luxeptinib: A Technical Guide to its FLT3 and BTK Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK) inhibition profile of Luxeptinib (formerly CG-806). This document consolidates quantitative inhibitory data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

Luxeptinib is a potent, orally bioavailable, non-covalent dual inhibitor of FLT3 and BTK.[1][2] It has demonstrated significant activity against both wild-type and a wide range of clinically relevant mutant forms of these kinases, which are critical drivers in various hematologic malignancies.[3][4] Luxeptinib's mechanism of action involves targeting the ATP-binding pocket of these kinases, thereby blocking their downstream signaling pathways and inducing cell cycle arrest and apoptosis in cancer cells.[2][5] Preclinical and clinical data suggest its potential as a therapeutic agent for acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and other B-cell malignancies.[6][7]

Quantitative Inhibition Profile

The inhibitory activity of Luxeptinib against FLT3 and BTK has been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for Luxeptinib against wild-type and mutant forms of these kinases.

Table 1: Luxeptinib FLT3 Inhibition Profile

TargetAssay TypeIC50 (nM)Kd (nM)Reference
Recombinant Kinase Assays
FLT3-Wild TypeBiochemical8.7 - 8.80.2[3][8]
FLT3-ITDBiochemical0.83.1[3][8]
FLT3-D835YBiochemical0.8 - 4.95-[3][5]
FLT3-ITD/D835YBiochemical1.1-[3]
FLT3-ITD/F691LBiochemical16-[3]
Cellular Assays
MV4-11 (FLT3-ITD)Proliferation0.238-[3]
MOLM-13 (FLT3-ITD)Proliferation0.395-[3]
Ba/F3 (FLT3-ITD)Proliferation0.2-[3]
Ba/F3 (FLT3-D835Y)Proliferation0.5-[3]
Ba/F3 (FLT3-ITD/D835Y)Proliferation0.6-[3]
Ba/F3 (FLT3-ITD/F691L)Proliferation1.2-[3]

Table 2: Luxeptinib BTK Inhibition Profile

TargetAssay TypeIC50 (nM)Kd (nM)Reference
Recombinant Kinase Assays
BTK-Wild TypeBiochemical8.0 - 9.327[4][8]
BTK-C481SBiochemical2.513.1[4][8]
Cellular Assays
MEC-1 (CLL)Proliferation32-[1]

Signaling Pathways and Mechanism of Action

Luxeptinib exerts its therapeutic effects by inhibiting the catalytic activity of FLT3 and BTK, which are key components of signaling pathways crucial for the survival and proliferation of malignant cells.

FLT3 Signaling Pathway

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to its constitutive activation in AML. This results in the continuous downstream signaling through pathways like RAS/MAPK, PI3K/AKT, and STAT5, promoting leukemic cell proliferation and survival. Luxeptinib inhibits FLT3, thereby blocking these downstream signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Luxeptinib Luxeptinib Luxeptinib->FLT3 Inhibits

FLT3 Signaling Pathway and Luxeptinib Inhibition.
BTK Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its activation is essential for B-cell proliferation, survival, and differentiation. In B-cell malignancies, aberrant BCR signaling, often driven by overactive BTK, promotes cancer cell growth. Luxeptinib inhibits BTK, thereby disrupting this pro-survival signaling.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 AKT AKT BTK->AKT ERK ERK PLCG2->ERK NFkB NF-κB PLCG2->NFkB Proliferation B-Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation Luxeptinib Luxeptinib Luxeptinib->BTK Inhibits

BTK Signaling Pathway and Luxeptinib Inhibition.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the inhibition profile of Luxeptinib.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Workflow:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (FLT3/BTK) - Substrate - ATP - Luxeptinib Dilutions start->reagents setup Set up Kinase Reaction: - Add Kinase, Substrate, and Luxeptinib to plate - Incubate to allow binding reagents->setup initiate Initiate Reaction: - Add ATP setup->initiate incubate_reaction Incubate at 30°C initiate->incubate_reaction stop_deplete Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent incubate_reaction->stop_deplete incubate_adp Incubate at Room Temperature stop_deplete->incubate_adp convert_detect Convert ADP to ATP & Detect: - Add Kinase Detection Reagent incubate_adp->convert_detect read Read Luminescence convert_detect->read analyze Analyze Data: - Calculate IC50 values read->analyze end_node End analyze->end_node

Biochemical Kinase Inhibition Assay Workflow.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of Luxeptinib in DMSO.

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant FLT3 or BTK kinase and a suitable substrate in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer.

  • Reaction Setup:

    • In a 384-well plate, add the Luxeptinib dilutions or vehicle control (DMSO).

    • Add the diluted kinase and substrate mixture to each well.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP solution. The final ATP concentration is typically at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each Luxeptinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9][10][11]

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of Luxeptinib on the viability and proliferation of cancer cell lines that are dependent on FLT3 or BTK signaling.

Detailed Methodology:

  • Cell Seeding:

    • Seed cells (e.g., MV4-11 for FLT3-ITD or MEC-1 for BTK) in a 96-well plate at a predetermined density in complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of Luxeptinib in the culture medium.

    • Add the diluted Luxeptinib or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control for each concentration and determine the IC50 value.[12][13]

Western Blot Analysis of Phosphorylated FLT3 and BTK

This technique is used to determine the effect of Luxeptinib on the phosphorylation status of FLT3 and BTK, which is a direct measure of their activation.

Detailed Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells (e.g., MV4-11 or Ramos) with various concentrations of Luxeptinib or vehicle for a specified time.

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of FLT3 (e.g., anti-p-FLT3 Tyr591) or BTK (e.g., anti-p-BTK Tyr223).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) FLT3 or BTK protein, and a loading control like β-actin or GAPDH.

    • Quantify the band intensities to determine the relative levels of phosphorylated protein.[6][14][15]

Conclusion

Luxeptinib is a potent dual inhibitor of FLT3 and BTK, demonstrating significant and broad activity against wild-type and clinically important mutant forms of these kinases. The data presented in this guide, along with the detailed methodologies, provide a comprehensive technical overview for researchers and drug development professionals. The unique inhibition profile of Luxeptinib supports its ongoing clinical development as a promising therapeutic agent for patients with hematologic malignancies driven by aberrant FLT3 and BTK signaling.

References

CG-806 (Luxeptinib): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CG-806, also known as luxeptinib (B3323188), is a potent, orally bioavailable, non-covalent, multi-kinase inhibitor targeting key drivers of hematologic malignancies. This technical guide provides an in-depth overview of the molecular structure, properties, and preclinical data of this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals, summarizing critical data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways. This compound exhibits a unique inhibitory profile against FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases, demonstrating broad anti-leukemic activity across various subtypes of acute myeloid leukemia (AML) and B-cell malignancies, irrespective of their mutational status.[1][2] Preclinical studies have demonstrated its ability to overcome resistance to existing targeted therapies, highlighting its potential as a significant therapeutic agent in oncology.

Molecular Structure and Properties

This compound (Luxeptinib) is a synthetic organic small molecule.[3] Its chemical formula is C25H17F4N5O2, with a molecular weight of 495.4 g/mol . The structure of luxeptinib features a central isoindolinone core linked to a fluorinated phenylurea moiety and a methyl-imidazole group.[4] This non-covalent inhibitor is designed to bind to the ATP-binding pocket of its target kinases.

Chemical Name: N-(4-(7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(2,4,6-trifluorophenyl)urea

SMILES: Cc1[nH]c(nc1)-c2ccc(c3c2C(=O)NC3)c4cc(ccc4F)NC(=O)Nc5c(F)cc(F)cc5F

Mechanism of Action

This compound is a multi-kinase inhibitor that potently targets FLT3, BTK, and Aurora kinases, all of which are critical in the pathogenesis of various hematologic malignancies.[1]

  • FLT3 Inhibition: this compound inhibits both wild-type (WT) and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML and are associated with poor prognosis.[4] By inhibiting FLT3, this compound blocks downstream signaling pathways such as STAT5, MAPK (ERK), and AKT, leading to the induction of apoptosis and cell cycle arrest in FLT3-driven leukemia cells.[4]

  • BTK Inhibition: As a potent inhibitor of BTK, this compound disrupts B-cell receptor (BCR) signaling, a crucial pathway for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[5]

  • Aurora Kinase Inhibition: this compound also targets Aurora kinases A and B, which are key regulators of mitosis. Inhibition of Aurora kinases leads to defects in cell division, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.[1]

The compound's ability to co-target these distinct and crucial pathways contributes to its broad and potent anti-cancer activity and its potential to overcome resistance mechanisms that limit the efficacy of single-target agents.[1]

Quantitative Data

Kinase Inhibitory Potency

The inhibitory activity of this compound against a panel of kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against FLT3 and other clinically relevant kinases.

Kinase TargetIC50 (nM)
FLT3-ITD0.8[4]
FLT3-WT8.7[4]
FLT3 D835Y (TKD)6[4]
FLT3-ITD + D835Y9[4]
FLT3-ITD + F691L1[4]
BTKNot explicitly quantified in provided results
Aurora ANot explicitly quantified in provided results
Aurora BNot explicitly quantified in provided results
TEC139[4]
EGFR>1,000[4]

Table 1: Kinase Inhibitory Potency of this compound.

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of this compound were evaluated in a panel of human myeloid leukemia cell lines. The IC50 values highlight its potent activity in both FLT3-mutant and FLT3-WT contexts.

Cell LineFLT3 StatusIC50 (nM)
MV4-11FLT3-ITD0.238[4]
MOLM-13FLT3-ITD0.395[4]
EOL-1WT0.045[4]
NOMO-1WT20.52[4]
KG-1WT28.69[4]
HL60WT279.60[4]
MUTZ-8WT793.70[4]
SKM-1WT816.10[4]
THP-1WT2,972.0[4]
HEL92.1.7WT4,687.0[4]

Table 2: Antiproliferative Activity of this compound in Human Myeloid Leukemia Cell Lines.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated the oral bioavailability of this compound.

SpeciesDoseParameterValue
Mouse300 mg/kg twice a dayCmin1.03 ± 0.30 µmol/L[4]

Table 3: Preclinical Pharmacokinetic Profile of this compound. Note: A complete pharmacokinetic profile including Cmax, Tmax, AUC, and half-life is not publicly available at the time of this report.

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound has been demonstrated in a human AML xenograft model (MV4-11, FLT3-ITD).

ModelTreatmentDosing ScheduleOutcome
MV4-11 XenograftThis compound (10, 30, 100, 300 mg/kg)Oral, twice daily for 28 daysDose-dependent tumor growth inhibition. Complete tumor suppression in 10 of 11 mice at 300 mg/kg.[4]

Table 4: In Vivo Efficacy of this compound in an AML Xenograft Model.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways targeted by this compound.

CG806_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK AKT AKT FLT3->AKT BTK BTK BTK->AKT Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival ERK->Proliferation AKT->Survival AuroraA Aurora A G2M_Arrest G2/M Arrest (FLT3-WT) AuroraA->G2M_Arrest AuroraB Aurora B AuroraB->G2M_Arrest G1_Arrest G1 Arrest (FLT3-mutant) G1_Arrest->Proliferation G2M_Arrest->Proliferation Apoptosis Apoptosis Apoptosis->Survival CG806 This compound CG806->FLT3 Inhibits CG806->BTK Inhibits CG806->AuroraA Inhibits CG806->AuroraB Inhibits

Caption: this compound inhibits FLT3, BTK, and Aurora kinases, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of this compound.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (FLT3, BTK) - Substrate - ATP - this compound (serial dilutions) start->prepare_reagents add_components Add to 384-well plate: 1. This compound/DMSO control 2. Kinase 3. Substrate/ATP mix prepare_reagents->add_components incubate Incubate at RT add_components->incubate add_detection Add ADP-Glo™ Reagent incubate->add_detection incubate2 Incubate at RT add_detection->incubate2 add_kinase_detection Add Kinase Detection Reagent incubate2->add_kinase_detection incubate3 Incubate at RT add_kinase_detection->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are based on standard laboratory procedures and the methodologies described in the cited literature.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro potency of this compound against target kinases like FLT3 and BTK.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the antiproliferative effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the wells, typically in a volume that results in the desired final concentration. Include wells with vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is for analyzing the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules.

  • Cell Lysis:

    • Treat cells with this compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

  • Cell Treatment and Fixation:

    • Treat cells with this compound or vehicle for the desired duration.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use the DNA content (PI fluorescence intensity) to gate the cell populations in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound.

  • Cell Treatment:

    • Treat cells with this compound or vehicle for the desired time.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

This compound (luxeptinib) is a promising multi-kinase inhibitor with potent activity against key oncogenic drivers in hematologic malignancies. Its ability to co-target FLT3, BTK, and Aurora kinases provides a strong rationale for its clinical development in AML, CLL, and other B-cell cancers, particularly in patients who have developed resistance to existing therapies. The preclinical data summarized in this guide highlight its broad antiproliferative effects, in vivo efficacy, and a mechanism of action that addresses key survival and resistance pathways. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.

References

The Multi-Kinase Inhibitor CG-806: A Technical Overview of its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

SAN DIEGO, CA – December 20, 2025 – This technical guide provides an in-depth analysis of the downstream signaling pathways affected by CG-806 (luxeptinib), a first-in-class, oral, multi-kinase inhibitor currently under investigation for the treatment of various hematologic malignancies. Developed by Aptose Biosciences, this compound has demonstrated potent activity against key oncogenic drivers, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases (AURK). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the compound's mechanism of action, supported by quantitative data and detailed experimental methodologies.

Introduction

This compound is a small molecule inhibitor designed to target critical signaling nodes implicated in the pathogenesis of acute myeloid leukemia (AML) and B-cell malignancies.[1] Its unique multi-targeted profile allows it to overcome resistance mechanisms associated with single-agent kinase inhibitors. Preclinical studies have demonstrated its superior efficacy in both FLT3-mutant and FLT3-wild-type AML, as well as in various B-cell lymphoma models.[2][3] This guide will delve into the molecular mechanisms underlying the therapeutic potential of this compound.

Mechanism of Action and Core Signaling Pathways

This compound exerts its anti-neoplastic effects by concurrently inhibiting three key classes of kinases: FLT3, BTK, and Aurora kinases. This multi-pronged approach disrupts several pro-survival and proliferative signaling cascades within cancer cells.

  • FLT3 Signaling: this compound potently inhibits both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in AML.[2][4] Inhibition of FLT3 leads to the downregulation of its downstream effectors, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, as well as STAT5.[5] This disruption culminates in the suppression of leukemic cell proliferation and survival.

  • BTK Signaling: In B-cell malignancies, this compound targets BTK, a critical component of the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, this compound effectively blocks the downstream signaling events that promote B-cell proliferation and survival.[5]

  • Aurora Kinase Signaling: this compound also demonstrates potent inhibition of Aurora kinases A and B, which are essential for mitotic progression.[6] Inhibition of Aurora kinases leads to defects in cell division, resulting in G2/M cell cycle arrest and, in some cases, polyploidy and subsequent apoptosis.[5][6]

The simultaneous inhibition of these pathways provides a powerful strategy to induce cancer cell death and circumvent potential resistance mechanisms.

CG806_Cell_Cycle cluster_flt3_mut FLT3-Mutant AML cluster_flt3_wt FLT3-Wild-Type AML CG806 This compound FLT3_mut FLT3-ITD/TKD CG806->FLT3_mut inhibits AURK Aurora Kinases CG806->AURK inhibits G1_Arrest G1 Phase Arrest FLT3_mut->G1_Arrest G2M_Arrest G2/M Phase Arrest AURK->G2M_Arrest Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDSPAGE SDS-PAGE Start->SDSPAGE Transfer Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

References

CG-806 (Luxeptinib): A Technical Guide to its Targets and Mechanisms in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806, also known as luxeptinib, is a first-in-class, oral, multi-kinase inhibitor demonstrating significant promise in the treatment of various hematologic malignancies.[1] Developed by Aptose Biosciences, this compound is designed to overcome the limitations of existing targeted therapies by potently inhibiting key oncogenic drivers, including wild-type and mutated forms of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1][2] This technical guide provides an in-depth overview of this compound's targets, mechanism of action, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Core Targets and Kinase Inhibition Profile

This compound exhibits a unique kinase inhibition profile, potently targeting a cluster of kinases implicated in the pathogenesis of acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and other B-cell malignancies.[1][2] Its primary targets include:

  • FMS-Like Tyrosine Kinase 3 (FLT3): this compound is a pan-FLT3 inhibitor, demonstrating high potency against both wild-type (WT) FLT3 and various clinically relevant mutant forms, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that confer resistance to other FLT3 inhibitors.[3]

  • Bruton's Tyrosine Kinase (BTK): As a non-covalent inhibitor, this compound effectively targets both wild-type BTK and the C481S mutant, a common mechanism of resistance to covalent BTK inhibitors like ibrutinib.[1][2]

  • Aurora Kinases (AuroK): this compound also demonstrates significant inhibitory activity against Aurora kinases, which are involved in cell cycle regulation and are often overexpressed in cancer.[4][5]

The multi-targeted nature of this compound allows it to address the heterogeneity and adaptability of hematologic malignancies, offering a potential therapeutic strategy to overcome drug resistance.[4][5]

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a range of hematologic malignancy cell lines and primary patient samples. The following tables summarize the 50% inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: IC50 Values of this compound in Hematologic Malignancy Cell Lines

Cell LineMalignancyFLT3 StatusBTK StatusIC50 (nM)Citation(s)
MOLM14AMLITD-~1
MV4-11AMLITD-~1
THP-1AMLWT-~5
Ba/F3-FLT3-ITDMurine Pro-BITD-1 ± 0.2[3]
Ba/F3-FLT3-D835YMurine Pro-BTKD (D835Y)-10.0
Ba/F3-FLT3-ITD+D835YMurine Pro-BITD + TKD (D835Y)-<10[3]
Ba/F3-FLT3-ITD+F691LMurine Pro-BITD + TKD (F691L)-<10[3]
EOL-1AMLWT-0.045[3]
MEC-1CLL--32.0[6]
Ba/F3-BTK-WTMurine Pro-B-WT8[2]
Ba/F3-BTK-C481SMurine Pro-B-C481S2.5[2]

Table 2: Comparative IC50 Values of this compound and Other FLT3 Inhibitors in Ba/F3-FLT3-D835Y Cells

InhibitorIC50 (nM)Citation(s)
This compound 10.0
Quizartinib115.3
Gilteritinib98.4
Crenolanib257.6

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its anti-leukemic effects by disrupting key signaling pathways that drive proliferation and survival in hematologic malignancies. The specific mechanism varies depending on the genetic context of the cancer cells.

In FLT3-Mutated Acute Myeloid Leukemia (AML)

In AML cells harboring FLT3-ITD mutations, this compound potently inhibits the constitutive activation of FLT3 and its downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. This leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing G1 phase cell cycle arrest and apoptosis.[4]

FLT3_Mutated_AML_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 BTK BTK FLT3_ITD->BTK G1_Arrest G1 Arrest Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation BTK->Proliferation CG806 This compound CG806->FLT3_ITD CG806->BTK CG806->G1_Arrest FLT3_WT_AML_Pathway cluster_cell_cycle Cell Cycle Progression cluster_outcome Cellular Outcome G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry Aurora_Kinases Aurora Kinases Aurora_Kinases->M_Phase Regulates G2M_Arrest G2/M Arrest Apoptosis CG806 This compound CG806->Aurora_Kinases CG806->G2M_Arrest B_Cell_Malignancy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK (WT & C481S) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Apoptosis Apoptosis NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CG806 This compound CG806->BTK CG806->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: This compound Compound invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo cell_viability Cell Viability Assays (IC50 Determination) western_blot Immunoblotting (Target Inhibition) flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis) clinical Clinical Trials invivo->clinical xenograft Xenograft Models (Efficacy & Tolerability) pk_pd Pharmacokinetics & Pharmacodynamics

References

The Discovery and Development of CG-806 (Luxeptinib): A Multi-Kinase Inhibitor for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CG-806, also known as luxeptinib (B3323188), is a first-in-class, orally bioavailable, non-covalent, multi-kinase inhibitor demonstrating significant promise in the treatment of various hematologic malignancies. Developed by Aptose Biosciences, this compound potently targets key drivers of cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases. Its unique mechanism of action, targeting both primary oncogenic drivers and potential resistance pathways, has positioned it as a promising therapeutic candidate for patients with relapsed or refractory acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other B-cell malignancies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Introduction: The Rationale for a Multi-Targeted Kinase Inhibitor

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many cancers. However, the emergence of resistance, often driven by mutations in the target kinase or activation of alternative survival pathways, remains a significant clinical challenge. This necessitates the development of next-generation inhibitors with broader activity against both wild-type and mutant kinases, as well as the ability to co-target key oncogenic signaling networks.

This compound was designed to address this unmet need. Its development was predicated on the identification of a single agent that could potently inhibit multiple, non-overlapping oncogenic pathways crucial for the survival and proliferation of various hematologic cancer cells. The primary targets of this compound—FLT3, BTK, and Aurora kinases—are all clinically validated targets in hematologic malignancies.

  • FLT3: Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1]

  • BTK: A critical component of the B-cell receptor (BCR) signaling pathway, BTK is a validated therapeutic target in various B-cell malignancies, including CLL and SLL.

  • Aurora Kinases: These serine/threonine kinases play a crucial role in cell cycle regulation, and their overexpression is implicated in the pathogenesis of various cancers.

By simultaneously inhibiting these key kinases, this compound aims to achieve superior anti-cancer activity, overcome resistance mechanisms, and provide a new therapeutic option for patients with difficult-to-treat hematologic cancers.

Preclinical Development

The preclinical evaluation of this compound encompassed a wide range of in vitro and in vivo studies to characterize its biochemical potency, cellular activity, and anti-tumor efficacy.

Biochemical Kinase Inhibition Profile

This compound is a potent inhibitor of wild-type and various mutant forms of FLT3, as well as key kinases in the BCR signaling pathway. The half-maximal inhibitory concentrations (IC50) against a panel of kinases are summarized in the table below.

Kinase TargetIC50 (nM)Reference
FLT3-WT8.7[2]
FLT3-ITD0.8[2]
BTK (Wild-Type)8[3]
BTK (C481S Mutant)2.5[3]
SYKPotent Inhibition[4]
In Vitro Cellular Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity against a broad range of hematologic malignancy cell lines.

Cell LineDisease TypeFLT3 StatusThis compound IC50 (nM)Reference
EOL-1AMLWT0.045[2]
MV4-11AMLFLT3-ITDNot Specified[4]
MEC-1CLLNot Specified32[4]

In primary patient samples, this compound has shown superior potency compared to other FLT3 inhibitors. In a study of 124 freshly isolated CLL patient marrow samples, the median IC50 for this compound was 0.11 µM, compared to 4.09 µM for ibrutinib (B1684441).[5]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in murine xenograft models of AML. In a model using MV4-11 cells, oral administration of this compound led to a dose-dependent inhibition of tumor growth.[2] Furthermore, in a patient-derived xenograft (PDX) model from an AML patient with dual FLT3/D835 mutations, luxeptinib demonstrated highly potent anti-leukemic efficacy and was well-tolerated.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of multiple key signaling pathways.

FLT3 Signaling Pathway Inhibition

In FLT3-mutant AML cells, this compound potently inhibits the constitutive activation of the FLT3 receptor, leading to the suppression of downstream signaling pathways, including STAT5. In MV4-11 cells, treatment with 500 pM of luxeptinib for one hour completely inhibited the phosphorylation of FLT3 and STAT5.[4] This blockade of FLT3 signaling induces G1 phase cell cycle arrest and apoptosis.[6]

FLT3_Signaling_Pathway cluster_membrane cluster_cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation CG806 This compound (Luxeptinib) CG806->FLT3 Inhibition

Caption: Inhibition of the FLT3 signaling pathway by this compound.

BCR Signaling Pathway Inhibition

In B-cell malignancies, this compound disrupts the B-cell receptor (BCR) signaling cascade by inhibiting both BTK and SYK. This dual inhibition leads to the suppression of downstream effectors, including PLCγ2, AKT, and ERK.[4] This comprehensive blockade of BCR signaling ultimately induces apoptosis in malignant B-cells.[7]

BCR_Signaling_Pathway cluster_membrane cluster_cytoplasm BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 AKT_ERK AKT / ERK PLCG2->AKT_ERK Proliferation Cell Proliferation & Survival AKT_ERK->Proliferation CG806 This compound (Luxeptinib) CG806->SYK Inhibition CG806->BTK Inhibition

Caption: Dual inhibition of the BCR signaling pathway by this compound.

Aurora Kinase Inhibition and Cell Cycle Arrest

This compound also targets Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases disrupts cell division, leading to cell cycle arrest. Interestingly, the effect on the cell cycle appears to be dependent on the FLT3 mutational status. In FLT3 mutant cells, this compound induces a G1 phase blockage, while in FLT3 wild-type cells, it results in G2/M arrest.[6]

Clinical Development

This compound (luxeptinib) has been evaluated in Phase 1a/b clinical trials for patients with relapsed or refractory hematologic malignancies.

Phase 1a/b Trial in B-Cell Malignancies (NCT03893682)

This open-label, dose-escalation study enrolled patients with relapsed or refractory CLL/SLL or Non-Hodgkin's Lymphomas.[8]

  • Dose Escalation: Patients received this compound orally at doses ranging from 150 mg to 900 mg twice daily (BID).[9]

  • Safety and Tolerability: The treatment was generally well-tolerated. One dose-limiting toxicity (DLT) of hypertension was observed.[9] The most common drug-related Grade ≥3 treatment-emergent adverse events (TEAEs) included neutropenia, leukocytosis, and hypertension.[5]

  • Pharmacokinetics: Preliminary pharmacokinetic analyses showed that steady-state plasma concentrations (Cmin) in the 1µM range were achieved at doses of ≥300 mg BID and were sustained over multiple cycles.[5]

  • Efficacy: Anti-tumor activity was observed in multiple B-NHL subtypes and CLL/SLL patients, including those with prior ibrutinib exposure.[9]

Phase 1a/b Trial in AML and MDS (NCT04477291)

This multicenter, open-label, dose-escalation study is evaluating this compound in patients with relapsed or refractory AML or higher-risk MDS.[10]

  • Dose Escalation: Dosing started at 450 mg PO BID.[10]

  • Patient Population: The trial has enrolled patients with FLT3-ITD, FLT3-TKD, and FLT3-WT AML.[9]

  • Safety and Tolerability: this compound has demonstrated a favorable safety profile in this patient population.[9]

  • Efficacy: Anti-tumor activity has been observed in heavily pretreated relapsed AML patients.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical characterization of this compound.

Biochemical Kinase Inhibition Assay (Example: FLT3)

This assay determines the in vitro potency of this compound against purified kinase enzymes.

  • Principle: A common method is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

  • Materials:

    • Recombinant human FLT3 enzyme

    • Substrate (e.g., Myelin Basic Protein)

    • ATP

    • Kinase buffer

    • This compound (serially diluted)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add the inhibitor solution or vehicle control.

    • Add the FLT3 enzyme to each well.

    • Initiate the kinase reaction by adding a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and detect the signal according to the assay kit manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add this compound/ Vehicle to Plate Start->Add_Inhibitor Add_Enzyme Add FLT3 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Initiate Reaction (Add Substrate & ATP) Add_Enzyme->Add_Substrate_ATP Incubate Incubate (e.g., 30°C, 60 min) Add_Substrate_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Measure Luminescence Stop_Reaction->Read_Signal Analyze Calculate IC50 Read_Signal->Analyze

Caption: General workflow for a biochemical kinase inhibition assay.

Cell Viability Assay (Example: MTS Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

  • Principle: The MTS assay is a colorimetric method where a tetrazolium salt (MTS) is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Hematologic malignancy cell lines (e.g., MV4-11, MEC-1)

    • Complete cell culture medium

    • This compound (serially diluted)

    • 96-well plates

    • MTS reagent

    • Microplate reader

  • Procedure:

    • Seed cells at an appropriate density in a 96-well plate.

    • Allow cells to attach or acclimate overnight.

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins (Example: p-BTK, p-SYK)

This technique is used to detect the inhibition of specific signaling proteins within the cell.

  • Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of kinases.

  • Materials:

    • Cell lines of interest

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-SYK, anti-SYK, and a loading control like GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane and add a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

This compound (luxeptinib) is a promising multi-kinase inhibitor with a unique mechanism of action that targets key oncogenic drivers in a range of hematologic malignancies. Preclinical studies have demonstrated its potent and broad activity against both wild-type and mutant forms of FLT3, as well as its ability to effectively block BCR signaling. Early clinical data from Phase 1 trials have shown a manageable safety profile and encouraging signs of anti-tumor activity in heavily pretreated patient populations.

The development of this compound highlights the potential of multi-targeted kinase inhibitors to overcome resistance and improve outcomes for patients with hematologic cancers. Ongoing and future clinical trials will further define the efficacy and safety of this compound, both as a single agent and in combination with other therapies, and will be crucial in determining its ultimate role in the treatment of these challenging diseases. The continued investigation of its broad kinase inhibition profile may also uncover its potential in other malignancies.

References

The Kinase Selectivity Profile of Luxeptinib (CG-806): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luxeptinib (B3323188) (formerly CG-806) is a potent, orally bioavailable, multi-kinase inhibitor currently under clinical investigation for the treatment of various hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Its mechanism of action is characterized by the potent and selective inhibition of key kinases involved in cancer cell proliferation, survival, and resistance, most notably FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2] This technical guide provides an in-depth overview of the kinase selectivity profile of luxeptinib, presenting quantitative inhibition data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates.

Kinase Selectivity Profile of Luxeptinib (this compound)

Luxeptinib exhibits a distinct kinase selectivity profile, potently targeting kinases that are critical drivers in hematologic cancers while sparing others that are often associated with toxicity. Broad kinase screening has demonstrated its high affinity for all forms of FLT3 and BTK, including wild-type and clinically relevant mutant variants that confer resistance to other inhibitors.

Quantitative Kinase Inhibition Data

The inhibitory activity of luxeptinib has been quantified against a broad panel of kinases using various assay formats. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for key targets.

Table 1: Inhibitory Activity (IC50) of Luxeptinib Against Key Kinases

Kinase TargetIC50 (nM)Assay Platform
FLT3
FLT3-WT8.7Reaction Biology
FLT3-ITD0.8Reaction Biology
BTK
BTK-WT5.0Reaction Biology
BTK-C481S2.5Reaction Biology
Aurora Kinases
AURKA1.0Reaction Biology
AURKB3.0Reaction Biology
Other Relevant Kinases
LYN A2.0Reaction Biology
LYN B6.9Reaction Biology
LCK0.7Reaction Biology
BLK0.7Reaction Biology
ITK4.3Reaction Biology
BMX/ETK14.5Reaction Biology
CSF1R (FMS)0.6Reaction Biology
TRKA1.0Reaction Biology
TRKB4.5Reaction Biology
TRKC0.9Reaction Biology
DDR23.0Reaction Biology
MET8.1Reaction Biology
RET9.4Reaction Biology
c-SRC110Reaction Biology
YES1310Reaction Biology
FGR83Reaction Biology
FER14Reaction Biology
TEC>1000Reaction Biology
EGFR>1000Reaction Biology
ErbB2>1000Reaction Biology
ErbB4>1000Reaction Biology

Data sourced from "Luxeptinib (this compound) targets FLT3 and clusters of kinases operative in acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Table 2: Binding Affinity (Kd) of Luxeptinib for FLT3 Variants

FLT3 VariantKd (nM)Assay Platform
FLT3-WT0.24DiscoverX KINOMEscan
FLT3-ITD3.1DiscoverX KINOMEscan
FLT3-D835Y (TKD)4.2DiscoverX KINOMEscan
FLT3-ITD/F691L (GK)15DiscoverX KINOMEscan

Data sourced from "Luxeptinib (this compound) targets FLT3 and clusters of kinases operative in acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity profile of luxeptinib.

Radiometric Filter Binding Assay (Reaction Biology Corporation)

This assay directly measures the catalytic activity of kinases by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Protocol:

  • Reaction Setup: Kinase reactions are prepared in a total volume of 25 µL containing the kinase, a specific peptide or protein substrate, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

  • Compound Addition: Luxeptinib is serially diluted and added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]-ATP at a concentration around the Km for each specific kinase.

  • Incubation: The reaction mixtures are incubated at 30°C for a predetermined time (e.g., 120 minutes), ensuring the reaction is in the linear range.

  • Termination and Capture: The reactions are stopped by spotting the mixture onto P81 phosphocellulose filter paper. The filter paper binds the phosphorylated substrate.

  • Washing: The filter paper is washed extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]-ATP.

  • Detection: The radioactivity retained on the filter paper is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay (DiscoverX)

This is a competition-based binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.

Protocol:

  • Kinase Preparation: DNA-tagged kinases are produced in E. coli or HEK-293 cells.

  • Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to create an affinity resin.

  • Competition Reaction: The DNA-tagged kinase, the ligand-coated beads, and luxeptinib are combined in a binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: The reaction is incubated at room temperature with shaking for 1 hour to allow for equilibrium to be reached.

  • Washing: The beads are washed to remove unbound components.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound to the resin is compared to a DMSO control to determine the percentage of inhibition. Kd values are calculated from the dose-response curve.

Mobility Shift Kinase Assay (Carna Biosciences)

This assay measures the electrophoretic mobility shift that occurs when a substrate peptide is phosphorylated.

Protocol:

  • Kinase Reaction: The kinase reaction is performed in a 384-well plate containing the kinase, a fluorescently labeled peptide substrate, ATP, and luxeptinib at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a specified period.

  • Electrophoretic Separation: A portion of the reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the phosphorylated and non-phosphorylated substrates to separate based on their different charge-to-mass ratios.

  • Detection: The separated fluorescently labeled peptides are detected by a laser-induced fluorescence detector.

  • Data Analysis: The ratio of the phosphorylated product to the non-phosphorylated substrate is calculated. The percentage of inhibition is determined relative to a DMSO control, and IC50 values are generated from the dose-response data.

Signaling Pathway Modulation by Luxeptinib

Luxeptinib exerts its anti-cancer effects by concurrently inhibiting multiple oncogenic signaling pathways.

Inhibition of FLT3 Signaling

Luxeptinib potently inhibits both wild-type and mutant forms of FLT3, a key driver in a significant subset of AML cases. This inhibition blocks downstream signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, leading to reduced cell proliferation and increased apoptosis.

FLT3_Signaling Ligand FLT3 Ligand FLT3 FLT3 Receptor (WT & Mutants) Ligand->FLT3 STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Luxeptinib Luxeptinib (this compound) Luxeptinib->FLT3 pSTAT5 p-STAT5 STAT5->pSTAT5 P Proliferation Cell Proliferation & Survival pSTAT5->Proliferation RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P pERK p-ERK ERK->pERK P pERK->Proliferation AKT AKT PI3K->AKT P pAKT p-AKT AKT->pAKT P pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis

Caption: Luxeptinib inhibits FLT3 signaling pathways.

Inhibition of BTK Signaling in B-Cell Malignancies

In B-cell cancers, luxeptinib targets the B-cell receptor (BCR) signaling pathway by inhibiting BTK and other key kinases like LYN and SYK. This disrupts downstream signaling through PLCγ2, PI3K/AKT, and NF-κB, which are crucial for B-cell survival and proliferation.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK (WT & C481S) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K Luxeptinib Luxeptinib (this compound) Luxeptinib->BTK NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT Proliferation B-Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation

Caption: Luxeptinib inhibits BCR signaling via BTK.

Inhibition of Aurora Kinase Signaling and Cell Cycle Progression

Luxeptinib's inhibition of Aurora kinases A and B disrupts critical processes in mitosis, such as centrosome separation and spindle assembly. This leads to defects in cell division and can induce cell cycle arrest, particularly a G2/M phase arrest in FLT3 wild-type AML cells, and subsequent apoptosis.[1][2]

Aurora_Kinase_Signaling AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Luxeptinib Luxeptinib (this compound) Luxeptinib->AuroraA Luxeptinib->AuroraB G2M_Arrest G2/M Phase Arrest Centrosome->G2M_Arrest Spindle->G2M_Arrest Cytokinesis->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Luxeptinib disrupts mitosis via Aurora kinase inhibition.

Conclusion

Luxeptinib (this compound) possesses a unique and potent kinase selectivity profile that rationally targets key oncogenic drivers in hematological malignancies. Its ability to inhibit wild-type and mutant forms of FLT3 and BTK, coupled with its activity against Aurora kinases, provides a multi-pronged approach to overcoming cancer cell proliferation, survival, and drug resistance. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and clinicians involved in the development and application of novel kinase inhibitors.

References

The Role of Luxeptinib (CG-806) in FLT3-ITD Positive Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is associated with a poor prognosis. Luxeptinib (formerly CG-806), a potent, oral, multi-kinase inhibitor, has demonstrated significant preclinical activity against FLT3-ITD positive AML. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and relevant experimental protocols for evaluating Luxeptinib. The data presented herein supports its ongoing clinical development as a promising therapeutic agent for this challenging malignancy.

Introduction: The Challenge of FLT3-ITD Positive AML

Acute Myeloid Leukemia is a heterogeneous hematologic malignancy characterized by the clonal expansion of myeloid blasts. FLT3-ITD mutations, present in approximately 25-30% of AML patients, lead to constitutive activation of the FLT3 receptor tyrosine kinase.[1] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as STAT5, MAPK, and PI3K/AKT, and is a significant contributor to poor clinical outcomes.[1] While several FLT3 inhibitors have been developed, resistance often emerges, highlighting the need for novel therapeutic strategies.[2]

Luxeptinib (this compound) is a first-in-class, non-covalent, pan-FLT3/pan-BTK inhibitor.[3] Its multi-targeted approach, which also includes the inhibition of Aurora kinases, offers a potential advantage in overcoming the resistance mechanisms that limit the efficacy of more selective FLT3 inhibitors.[2][4]

Mechanism of Action of Luxeptinib (this compound)

Luxeptinib exerts its anti-leukemic effects through the simultaneous inhibition of multiple key oncogenic kinases. In FLT3-ITD positive AML, its primary mechanism involves the potent inhibition of the constitutively active FLT3 receptor, thereby blocking downstream pro-survival signaling.

Direct Inhibition of FLT3 and its Mutations

Luxeptinib potently inhibits both wild-type and various mutant forms of FLT3 at low nanomolar concentrations.[2] This includes the ITD mutation as well as tyrosine kinase domain (TKD) mutations, such as D835Y, and the gatekeeper mutation F691L, which can confer resistance to other FLT3 inhibitors.[2]

Co-targeting of BTK and Aurora Kinases

Beyond FLT3, Luxeptinib also inhibits Bruton's tyrosine kinase (BTK) and Aurora kinases.[2] The inhibition of these additional kinases may contribute to its superior efficacy by disrupting parallel survival pathways that can mediate resistance to FLT3-targeted therapies.[2][4] In FLT3-ITD mutated cells, Luxeptinib has been shown to induce G1 phase cell cycle arrest.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD STAT5 STAT5 FLT3-ITD->STAT5 p PI3K PI3K FLT3-ITD->PI3K p RAS RAS FLT3-ITD->RAS p Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK Survival Survival AKT->Survival ERK->Proliferation BTK BTK AURK AURK Luxeptinib Luxeptinib Luxeptinib->FLT3-ITD Luxeptinib->BTK Luxeptinib->AURK

Luxeptinib's multi-kinase inhibition in FLT3-ITD AML.

Preclinical Efficacy Data

Luxeptinib has demonstrated superior anti-leukemic activity compared to other FLT3 inhibitors in various preclinical models of FLT3-ITD positive AML.

In Vitro Kinase and Cell-Based Potency

The following tables summarize the inhibitory activity of Luxeptinib against key kinases and its anti-proliferative effects in AML cell lines.

KinaseIC₅₀ (nmol/L)
FLT3-WT8.7
FLT3-ITD0.8
TEC139
EGFR>1,000
Table 1: Potency of Luxeptinib against key kinases.[2]
FLT3 Protein (fragments)Kd (nmol/L)
FLT3–WT0.24
FLT3– ITD3.1
FLT3 D835Y (TKD)4.2
Table 2: Binding affinity of Luxeptinib to WT and mutant forms of FLT3.[2]
Cell LineFLT3 StatusMean IC₅₀ (nmol/L)
EOL-1WT0.045
MV4–11FLT3-ITD1.0
MOLM-13FLT3-ITD2.0
Table 3: Antiproliferative potency of Luxeptinib against malignant human myeloid cell lines.[2]
FLT3 InhibitorFLT3-ITDFLT3 D835YFLT3-ITD + D835YFLT3-ITD + F691L
This compound 1 ± 0.216 ± 113 ± 216 ± 3
Quizartinib4 ± 0.5104 ± 15111 ± 141,180 ± 210
Gilteritinib53 ± 521 ± 318 ± 223 ± 3
Crenolanib70 ± 83 ± 0.52 ± 0.32 ± 0.4
Table 4: IC₅₀ (nmol/L) in Ba/F3 cells transfected with FLT3 variants.[2]
In Vivo Efficacy in Xenograft Models

In a murine xenograft model using Baf3-FLT3-ITD cells, Luxeptinib significantly reduced the leukemia burden and eliminated leukemia-related splenomegaly.[4] At a dose of 100 mg/kg, a 93% reduction in leukemia burden was observed.[4] In an MV4-11 FLT3-ITD xenograft model, oral administration of Luxeptinib resulted in dose-dependent inhibition of tumor growth.

Clinical Development

Luxeptinib is currently being evaluated in a Phase 1a/b clinical trial for patients with relapsed or refractory AML and higher-risk myelodysplastic syndromes (NCT04477291).[5] As of June 2023, in the AML trial, 40 patients have been treated, with 16 (40%) harboring FLT3-ITD mutations.[6] The drug has shown a favorable safety profile.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of Luxeptinib in FLT3-ITD positive AML.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to Luxeptinib treatment using a luminescent-based ATP assay.

Seed_Cells Seed MOLM-14 cells in 96-well plates Treat Treat with serial dilutions of Luxeptinib for 72h Seed_Cells->Treat Equilibrate Equilibrate plate to room temperature Treat->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Incubate_Lyse Incubate for 2 min (lysis) and 10 min (stabilize signal) Add_Reagent->Incubate_Lyse Read_Luminescence Read luminescence Incubate_Lyse->Read_Luminescence Calculate_IC50 Calculate IC50 using GraphPad Prism Read_Luminescence->Calculate_IC50

Workflow for CellTiter-Glo® cell viability assay.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11)

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • Luxeptinib (this compound)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Culture MOLM-14 or MV4-11 cells in RPMI-1640 medium. Seed cells at a density of 1 x 10⁴ cells/well in 100 µL of medium in an opaque-walled 96-well plate.

  • Compound Treatment: Prepare serial dilutions of Luxeptinib in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value using non-linear regression (log(inhibitor) vs. response -- Variable slope (four parameters)) in GraphPad Prism software.

Western Blot for Phospho-FLT3 and Phospho-STAT5

This protocol details the detection of changes in the phosphorylation status of FLT3 and its downstream target STAT5 following Luxeptinib treatment.

Cell_Treatment Treat MOLM-14 cells with Luxeptinib (2 hours) Cell_Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors Cell_Treatment->Cell_Lysis Quantification Quantify protein concentration (BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA in TBST Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-FLT3, p-STAT5, total FLT3, total STAT5, GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL and image Secondary_Ab->Detection

Workflow for Western blot analysis.

Materials:

  • MOLM-14 cells

  • Luxeptinib (this compound)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed MOLM-14 cells and treat with desired concentrations of Luxeptinib for 2 hours.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and visualize protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Mouse Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of Luxeptinib.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • MV4-11 cells

  • Matrigel

  • Luxeptinib formulation for oral gavage

  • Vehicle control

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MV4-11 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer Luxeptinib or vehicle via oral gavage daily.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis.

Conclusion

Luxeptinib (this compound) is a promising multi-kinase inhibitor with potent preclinical activity against FLT3-ITD positive AML. Its ability to co-target FLT3, BTK, and Aurora kinases provides a strong rationale for its potential to overcome resistance and improve outcomes for this high-risk patient population. The data and protocols presented in this technical guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for AML. Ongoing clinical evaluation will further elucidate the therapeutic potential of Luxeptinib in patients with FLT3-ITD positive AML.

References

The Multi-Kinase Inhibitor CG-806 (Apratinib): A Technical Overview of its Efficacy in Wild-Type FLT3 Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CG-806, also known as apratinib or luxeptinib, is a potent, orally bioavailable multi-kinase inhibitor demonstrating significant anti-leukemic activity in acute myeloid leukemia (AML), irrespective of the FMS-like tyrosine kinase 3 (FLT3) mutational status.[1][2][3] In contrast to its mechanism in FLT3-mutated AML, which involves G1 cell cycle arrest, this compound induces a distinct G2/M phase arrest in wild-type FLT3 (FLT3-WT) AML cells.[1][2][3] This technical guide provides an in-depth analysis of the preclinical data, mechanism of action, and relevant experimental protocols for evaluating the effects of this compound on FLT3-WT leukemia.

Introduction

While FLT3 mutations are a common therapeutic target in AML, a significant portion of patients present with wild-type FLT3. These patients often have limited targeted therapy options. This compound has emerged as a promising therapeutic agent for this population due to its multi-targeted approach, simultaneously inhibiting FLT3, Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3] This multi-kinase inhibition leads to potent anti-proliferative and pro-apoptotic effects in FLT3-WT AML cells.

Mechanism of Action in FLT3-WT AML

In FLT3-WT AML, the anti-leukemic effects of this compound are primarily driven by its inhibition of Aurora kinases and BTK.

  • Aurora Kinase Inhibition and G2/M Arrest: this compound potently inhibits Aurora kinases A and B.[1] Inhibition of Aurora kinase B, a key regulator of mitosis, leads to the suppression of downstream effectors such as Polo-like kinase 1 (PLK1) and the phosphatase CDC25c.[1] This disruption of the G2/M checkpoint prevents mitotic entry and results in cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[1][4] Western blot analyses have confirmed that this compound treatment in FLT3-WT AML cells leads to a marked decrease in the phosphorylation of Aurora kinases and histone H3, a direct substrate of Aurora kinase B.[5]

  • BTK Inhibition: this compound also targets BTK, a non-receptor tyrosine kinase involved in pro-survival signaling pathways.[1] In AML, BTK can be constitutively activated and its inhibition has been shown to reduce AML blast proliferation.[4] Downstream effectors of BTK signaling in AML include the NF-κB pathway, which promotes cell survival.[4] By inhibiting BTK, this compound further contributes to the induction of apoptosis in FLT3-WT leukemia cells.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in FLT3-WT AML cell lines.

Table 1: IC50 Values of this compound in FLT3-WT Cell Lines

Cell LineFLT3 StatusIC50 (nM)Assay TypeReference
Ba/F3-FLT3-WTWild-Type11MTS Assay[5]
Ba/F3-FLT3-WTWild-Type11.3Not Specified[1]
THP-1Wild-Type~5Not Specified[1]

Table 2: Comparison of this compound IC50 Values with Other FLT3 Inhibitors in FLT3-WT Cells

InhibitorBa/F3-FLT3-WT IC50 (nM)Reference
This compound 11 [5]
Quizartinib1,956[5]
Gilteritinib500[5]
Crenolanib2,617[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in FLT3-WT AML

CG806_FLT3_WT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus FLT3_WT FLT3-WT BTK BTK NFkB NF-κB Pathway BTK->NFkB Activates CG806 This compound (Apratinib) CG806->FLT3_WT Inhibits CG806->BTK Inhibits AuroraB Aurora Kinase B CG806->AuroraB Inhibits PLK1 PLK1 AuroraB->PLK1 Activates HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates CDC25c CDC25c PLK1->CDC25c Phosphorylates p_CDC25c p-CDC25c CDC25c->p_CDC25c G2M_Arrest G2/M Arrest p_CDC25c->G2M_Arrest Promotes Mitotic Entry (Inhibited by this compound) Apoptosis_Cytoplasm Apoptosis NFkB->Apoptosis_Cytoplasm Inhibits G2M_Arrest->Apoptosis_Cytoplasm p_HistoneH3 p-Histone H3 HistoneH3->p_HistoneH3

This compound signaling in FLT3-WT AML.

Experimental Workflow: Cell Viability (MTS Assay)

MTS_Workflow start Start seed_cells Seed FLT3-WT AML cells (e.g., THP-1) in 96-well plates start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_mts Add MTS reagent incubate->add_mts incubate_read Incubate and read absorbance (490 nm) add_mts->incubate_read analyze Calculate IC50 values incubate_read->analyze end End analyze->end

MTS assay workflow.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start Start treat_cells Treat FLT3-WT AML cells with this compound (4 hours) start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (5% BSA) transfer->block primary_ab Incubate with primary antibodies (e.g., p-BTK, p-Aurora Kinase, p-Histone H3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect end End detect->end

Western blot workflow.

Experimental Workflow: Cell Cycle Analysis (Flow Cytometry)

Cell_Cycle_Workflow start Start treat_cells Treat FLT3-WT AML cells with this compound start->treat_cells harvest_fix Harvest and fix cells (e.g., 70% ethanol) treat_cells->harvest_fix stain Stain with Propidium (B1200493) Iodide (PI) and RNase harvest_fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell cycle distribution (G0/G1, S, G2/M phases) acquire->analyze end End analyze->end

Cell cycle analysis workflow.

Experimental Workflow: Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Workflow start Start treat_cells Treat FLT3-WT AML cells with this compound (e.g., 48 hours) start->treat_cells harvest_wash Harvest and wash cells treat_cells->harvest_wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_wash->stain acquire Acquire data on flow cytometer stain->acquire analyze Quantify apoptotic cell populations acquire->analyze end End analyze->end

Apoptosis assay workflow.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from standard MTS assay procedures and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Seed FLT3-WT AML cells (e.g., THP-1) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol provides a general framework for analyzing protein phosphorylation. Specific antibody concentrations and incubation times may require optimization.

  • Cell Treatment and Lysis: Treat FLT3-WT AML cells with the desired concentrations of this compound for 4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK, p-Aurora Kinase, p-Histone H3, total BTK, total Aurora Kinase, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) for cell cycle analysis.

  • Cell Treatment: Treat FLT3-WT AML cells with this compound at various concentrations for the desired time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes a standard method for quantifying apoptosis.

  • Cell Treatment: Treat FLT3-WT AML cells with this compound for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add additional 1X Annexin V binding buffer and analyze the samples on a flow cytometer within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound demonstrates potent and superior anti-leukemic activity against FLT3-WT AML compared to other FLT3 inhibitors.[5] Its unique mechanism of inducing G2/M arrest through the inhibition of Aurora kinases, coupled with the pro-apoptotic effects of BTK inhibition, provides a strong rationale for its clinical development in this patient population. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the preclinical efficacy and mechanism of action of this compound in wild-type FLT3 leukemia.

References

The Multi-Kinase Inhibitor CG-806 (Luxeptinib): A Technical Overview of its Activity in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CG-806, also known as luxeptinib (B3323188), is a potent, orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3). Its unique mechanism of action, targeting key signaling pathways crucial for the survival and proliferation of malignant B-cells, positions it as a promising therapeutic agent for various B-cell malignancies. This technical guide provides a comprehensive overview of the preclinical and clinical activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction: The Rationale for Targeting BTK and Other Kinases in B-Cell Malignancies

B-cell receptor (BCR) signaling is a critical pathway for the development, survival, and proliferation of both normal and malignant B-lymphocytes. Dysregulation of this pathway is a hallmark of many B-cell cancers, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL). Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a central node in the BCR signaling cascade. The clinical success of covalent BTK inhibitors, such as ibrutinib (B1684441), has validated BTK as a therapeutic target. However, the emergence of resistance, often through mutations in the BTK gene (e.g., C481S), and off-target effects have highlighted the need for novel therapeutic strategies.

This compound is a next-generation kinase inhibitor designed to address these limitations. As a non-covalent inhibitor, it is effective against both wild-type and C481S-mutant BTK. Furthermore, its activity extends beyond BTK to other key kinases involved in oncogenic signaling, including Spleen Tyrosine Kinase (SYK), SRC family kinases (e.g., LYN), and Aurora kinases. This multi-targeted approach offers the potential for broader and more durable responses by simultaneously blocking multiple pro-survival pathways.

Mechanism of Action of this compound

This compound exerts its anti-neoplastic effects by inhibiting a select cluster of kinases that are critical for the survival and proliferation of B-cell malignancies.

Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

The primary mechanism of action of this compound in B-cell malignancies is the disruption of the BCR signaling pathway. Upon antigen binding, the BCR activates a cascade of downstream signaling events. This compound intervenes at multiple key points in this cascade:

  • Inhibition of LYN and SYK: this compound inhibits the SRC family kinase LYN and Spleen Tyrosine Kinase (SYK), which are among the first kinases activated downstream of the BCR.[1]

  • Inhibition of BTK: this compound potently inhibits both wild-type and C481S-mutant BTK, a crucial kinase that relays signals from SYK.[2] The IC50 values for wild-type and C481S mutant BTK are 8 nM and 2.5 nM, respectively.[3]

  • Downstream Effector Blockade: By inhibiting these upstream kinases, this compound effectively blocks the activation of downstream signaling molecules, including Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK).[2][4] This comprehensive blockade of the BCR pathway ultimately leads to decreased B-cell proliferation and survival.

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK (Wild-type & C481S) SYK->BTK AKT AKT SYK->AKT ERK ERK SYK->ERK PLCg2 PLCγ2 BTK->PLCg2 Proliferation Cell Proliferation & Survival PLCg2->Proliferation AKT->Proliferation ERK->Proliferation CG806 This compound (Luxeptinib) CG806->LYN CG806->SYK CG806->BTK

Induction of Apoptosis

By disrupting the pro-survival signals from the BCR pathway, this compound induces apoptosis in malignant B-cells. This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key markers of apoptosis.[4] Furthermore, this compound has been shown to downmodulate the anti-apoptotic proteins Mcl-1 and Bcl-xL.[2]

Quantitative Data on this compound Activity

The anti-tumor activity of this compound has been quantified in both preclinical and clinical studies.

Preclinical In Vitro Activity

This compound has demonstrated potent cytotoxic activity across a range of B-cell malignancy cell lines.

Cell LineB-Cell Malignancy TypeIC50 (nM)
MEC-1Chronic Lymphocytic Leukemia32[3]
Various DLBCL cell linesDiffuse Large B-cell Lymphoma~200[2]
Clinical Activity in B-Cell Malignancies (Phase 1a/b Trial - NCT03893682)

A Phase 1a/b dose-escalation study (NCT03893682) has evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or refractory CLL/SLL and other B-cell non-Hodgkin lymphomas (NHL).[5]

Patient Demographics and Dosing:

As of a data cut-off in May 2023, 36 patients with a median of 3 prior lines of treatment had been administered this compound at doses ranging from 150 mg to 900 mg twice daily (BID).[6] Of these patients, 47.2% had previously received a BTK inhibitor.[6]

Safety and Tolerability:

This compound has demonstrated a favorable safety profile.[6] The most common treatment-emergent adverse events (TEAEs) of grade 3 or higher that were considered drug-related included neutropenia, leukocytosis, decreased white blood cell count, decreased platelet count, and anemia.[7] A dose-limiting toxicity (DLT) of hypertension was observed in one patient (2.8%).[6]

Preliminary Efficacy:

Anti-tumor activity has been observed in multiple B-NHL subtypes and in patients with CLL/SLL, including those with prior ibrutinib exposure.[6] Imaging in some SLL and CLL patients showed a decrease in lesion size with luxeptinib treatment.[8] In one follicular lymphoma patient who progressed on 450 mg BID, a dose escalation to 600 mg BID resulted in a continuous reduction in lesion size.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is for the detection of phosphorylated proteins in the BCR signaling pathway following treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK, anti-phospho-SYK, anti-phospho-AKT, anti-phospho-ERK, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture B-cell malignancy cell lines and treat with various concentrations of this compound or vehicle control for the desired time. Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature protein lysates and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pBTK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat B-cell malignancy cells with this compound or vehicle control.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Flow Cytometry Analysis E->F G Quantify Viable, Apoptotic, & Necrotic Cells F->G

Conclusion and Future Directions

This compound (luxeptinib) is a promising multi-kinase inhibitor with a well-defined mechanism of action in B-cell malignancies. Its ability to potently inhibit key components of the BCR signaling pathway, including both wild-type and mutant forms of BTK, provides a strong rationale for its continued development. Preclinical data have demonstrated its potent in vitro activity and preliminary clinical data from the Phase 1a/b trial have shown encouraging signs of anti-tumor activity with a manageable safety profile in a heavily pre-treated patient population.

Future research will focus on further elucidating the full clinical potential of this compound. This includes the completion of ongoing clinical trials to establish the recommended Phase 2 dose and to more definitively assess its efficacy in various B-cell malignancy subtypes. Combination studies with other targeted agents or standard chemotherapy are also warranted to explore potential synergistic effects and to overcome resistance mechanisms. The unique kinase inhibition profile of this compound suggests that it may have a significant impact on the treatment landscape for patients with B-cell malignancies.

References

Dual Targeting of FLT3 and BTK: A Technical Overview of CG-806 (Luxeptinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of CG-806 (luxeptinib), a first-in-class, orally bioavailable, non-covalent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental validation of this compound in hematologic malignancies.

Introduction

This compound, also known as luxeptinib, is a potent multi-kinase inhibitor demonstrating significant anti-leukemia efficacy in preclinical models.[1] It targets both wild-type and mutated forms of FLT3, a key driver in acute myeloid leukemia (AML), including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2][3] Concurrently, this compound potently inhibits both wild-type and C481S-mutated BTK, a critical component of the B-cell receptor (BCR) signaling pathway implicated in various B-cell malignancies.[2] This dual inhibitory action provides a rational therapeutic strategy to overcome resistance mechanisms and improve outcomes in patients with these cancers.

Mechanism of Action: Dual Inhibition of FLT3 and BTK Signaling

This compound exerts its anti-tumor activity by simultaneously blocking the signaling cascades downstream of FLT3 and BTK.

In FLT3-mutant AML cells, inhibition of FLT3 by this compound leads to the suppression of downstream signaling pathways, including the MAPK/AKT and STAT5 pathways.[3] This results in the induction of G1 phase cell cycle arrest and apoptosis.[1]

In B-cell malignancies, this compound's inhibition of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[2] This leads to decreased phosphorylation of downstream effectors and subsequent cell death.

Furthermore, this compound has been shown to inhibit other kinases, such as Aurora kinases, which may contribute to its anti-cancer activity, particularly in FLT3-wildtype cells where it can induce G2/M arrest.[1][4]

CG-806_Signaling_Inhibition cluster_FLT3 FLT3 Signaling cluster_BTK BTK Signaling FLT3 FLT3 (WT, ITD, TKD) RAS RAS/MAPK Pathway FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT PI3K/AKT Pathway FLT3->AKT Proliferation_FLT3 Cell Proliferation & Survival RAS->Proliferation_FLT3 STAT5->Proliferation_FLT3 AKT->Proliferation_FLT3 BCR BCR BTK BTK (WT, C481S) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation_BTK Cell Proliferation & Survival NFkB->Proliferation_BTK CG806 This compound (Luxeptinib) CG806->FLT3 Inhibits CG806->BTK Inhibits

This compound dual inhibition of FLT3 and BTK signaling pathways.

Quantitative Data: Inhibitory Potency of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects in different cell lines.

Table 1: Kinase Inhibitory Potency of this compound (IC50 values)

Target KinaseIC50 (nM)Reference
FLT3-WT11[5]
FLT3-ITD0.30[5]
FLT3-D835Y8.26[5]
FLT3-ITD + D835Y9.72[5]
FLT3-ITD + F691L0.43[5]
BTK-WT8.4-9.3[6]
BTK-C481S2.5-13.1[6]

Table 2: Anti-proliferative Activity of this compound in Hematologic Malignancy Cell Lines (IC50 values)

Cell LineDiseaseFLT3 StatusBTK StatusIC50 (nM)Reference
MV4-11AMLITDNot Reported0.17[5]
MOLM-13AMLITDNot Reported0.82[5]
Ba/F3 FLT3-WTMurine Pro-BWT (transfected)Not Applicable9.49[5]
Ba/F3 FLT3-ITDMurine Pro-BITD (transfected)Not Applicable0.30[5]
Ba/F3 FLT3-D835YMurine Pro-BD835Y (transfected)Not Applicable8.26[5]
Ba/F3 FLT3-ITD+D835YMurine Pro-BITD+D835Y (transfected)Not Applicable9.72[5]
Ba/F3 FLT3-ITD+F691LMurine Pro-BITD+F691L (transfected)Not Applicable0.43[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time period (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-BTK, total BTK, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_assays In Vitro Assays cluster_outputs Data Outputs start Start: Cancer Cell Lines treatment Treat with this compound (various concentrations & times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting treatment->western_blot ic50 IC50 Values viability->ic50 apoptosis_data % Apoptotic Cells apoptosis->apoptosis_data cell_cycle_data Cell Cycle Distribution cell_cycle->cell_cycle_data protein_data Protein Expression/ Phosphorylation Levels western_blot->protein_data

References

The Multi-Kinase Inhibitor CG-806: A Technical Overview of its Impact on Aurora Kinases in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy characterized by rapid proliferation of myeloid blasts. While targeted therapies have emerged, resistance mechanisms often limit their efficacy. CG-806 (Luxeptinib) is a potent, orally bioavailable, multi-kinase inhibitor demonstrating significant anti-leukemic activity in AML, irrespective of Fms-like tyrosine kinase 3 (FLT3) mutational status. A key aspect of its mechanism of action involves the co-targeting of several critical kinases, including FLT3, Bruton's tyrosine kinase (BTK), and notably, the Aurora kinases. This technical guide provides an in-depth analysis of the impact of this compound on Aurora kinases in the context of AML, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Introduction to this compound and its Multi-Kinase Targeting Strategy

This compound is a first-in-class, non-covalent inhibitor of FLT3 and BTK.[1] Its clinical development is aimed at overcoming resistance to existing FLT3 inhibitors, which can be driven by secondary mutations in the FLT3 tyrosine kinase domain (TKD) or the activation of alternative pro-survival signaling pathways.[2][3] A distinguishing feature of this compound is its broad inhibitory profile, which includes potent activity against Aurora kinases.[1][2] This multi-targeting approach allows this compound to exert cytotoxic effects in diverse AML subtypes.[1]

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[4] Their overexpression is common in various cancers, including AML, and is associated with genomic instability and cell proliferation.[4][5] By inhibiting Aurora kinases, this compound disrupts cell cycle progression, leading to apoptosis, particularly in AML cells that are not primarily dependent on FLT3 signaling.[2][6]

Quantitative Analysis of this compound Activity in AML

The anti-leukemic efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against a range of AML cell lines with different genetic backgrounds.

Table 1: IC50 Values of this compound in AML Cell Lines
Cell LineFLT3 StatusIC50 (nM)Reference
MV4-11FLT3-ITD0.17[1]
MOLM13FLT3-ITD0.82[1]
Ba/F3 FLT3-WTWild-Type9.49[1]
Ba/F3 FLT3-ITDFLT3-ITD0.30[1]
Ba/F3 FLT3-D835YFLT3-TKD8.26[1]
Ba/F3 FLT3-ITD + D835YDual Mutation9.72[1]
Ba/F3 FLT3-ITD + F691LDual Mutation0.43[1]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative IC50 Values of FLT3 Inhibitors in Ba/F3 FLT3-ITD+F691L Cells
InhibitorIC50 (nM)Reference
This compound 10.0 [6]
Quizartinib115.3[6]
Gilteritinib98.4[6]
Crenolanib257.6[6]

Impact on Aurora Kinases and Cell Cycle Progression

A key differentiator in the mechanism of action of this compound is its differential impact on the cell cycle, which is dependent on the FLT3 mutational status of the AML cells. This effect is largely mediated through its inhibition of Aurora kinases.[2][6]

In FLT3-mutant AML cells , this compound primarily induces a G1 phase cell cycle arrest .[2][6] This is attributed to the potent inhibition of the constitutively active FLT3 signaling pathway and its downstream effectors like AKT, mTOR, and S6K.[2]

Conversely, in FLT3-wild-type (WT) AML cells , this compound treatment leads to a G2/M phase arrest .[2][6] This cell cycle blockade is a direct consequence of the inhibition of Aurora kinases.[2][6] Immunoblotting analyses have demonstrated that this compound markedly suppresses the phosphorylation of Aurora kinases in FLT3-WT AML cell lines.[1]

Signaling Pathways Modulated by this compound

The multi-kinase inhibitory profile of this compound results in the simultaneous suppression of several critical signaling pathways that drive AML cell proliferation and survival.

CG_806_Signaling_Pathway cluster_FLT3_mutant FLT3-Mutant AML cluster_FLT3_WT FLT3-Wild-Type AML FLT3_mut Constitutively Active FLT3 (ITD/TKD) AKT_mTOR AKT/mTOR/S6K Pathway FLT3_mut->AKT_mTOR MAPK MAPK Pathway FLT3_mut->MAPK Proliferation_mut Cell Proliferation & Survival AKT_mTOR->Proliferation_mut MAPK->Proliferation_mut G1_Arrest G1 Phase Arrest Apoptosis_mut Apoptosis FLT3_WT FLT3-WT Proliferation_WT Cell Proliferation FLT3_WT->Proliferation_WT BTK_WT BTK BTK_WT->Proliferation_WT AURK_WT Aurora Kinases AURK_WT->Proliferation_WT Mitotic Progression G2M_Arrest G2/M Phase Arrest Apoptosis_WT Apoptosis CG806 This compound CG806->FLT3_mut Inhibits CG806->BTK_WT Inhibits CG806->AURK_WT Inhibits

This compound Signaling Pathway in AML

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound in AML.

Cell Viability and Proliferation (MTS Assay)

This assay is used to assess the dose-dependent effect of this compound on the viability and proliferation of AML cells.

Protocol:

  • Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM13, THP-1) in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of appropriate culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells to achieve final concentrations ranging from sub-nanomolar to micromolar. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation with MTS: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis in AML cells following treatment with this compound.

Protocol:

  • Cell Treatment: Treat AML cells with various concentrations of this compound for 48-72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.

Cell Cycle Analysis (BrdU Incorporation Assay)

This assay determines the effect of this compound on cell cycle progression by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Protocol:

  • Cell Treatment: Treat AML cells with this compound at the desired concentrations for 24 hours.

  • BrdU Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for an additional 1-2 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.

  • DNA Denaturation: Wash the fixed cells and resuspend in 2 M HCl for 30 minutes at room temperature to denature the DNA.

  • Neutralization: Neutralize the acid by washing with 0.1 M sodium borate (B1201080) buffer (pH 8.5).

  • Staining: Incubate the cells with an anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour at room temperature.

  • Total DNA Staining: Resuspend the cells in a solution containing a DNA-intercalating dye (e.g., PI or 7-AAD).

  • Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Immunoblotting (Western Blot)

This technique is used to detect the levels of total and phosphorylated proteins in key signaling pathways affected by this compound, including Aurora kinases.

Protocol:

  • Cell Lysis: Treat AML cells with this compound for the indicated times, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Aurora A/B/C, total Aurora A/B, phospho-FLT3, total FLT3, phospho-BTK, total BTK, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Model AML_Cells AML Cell Lines (FLT3-mutant & FLT3-WT) CG806_Treatment This compound Treatment (Dose & Time Course) AML_Cells->CG806_Treatment MTS_Assay MTS Assay (Cell Viability/Proliferation) CG806_Treatment->MTS_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) CG806_Treatment->Apoptosis_Assay Cell_Cycle_Assay BrdU Incorporation (Cell Cycle Analysis) CG806_Treatment->Cell_Cycle_Assay Western_Blot Immunoblotting (Protein Phosphorylation) CG806_Treatment->Western_Blot PDX_Model Patient-Derived Xenograft (AML-PDX) Model CG806_Admin Oral Administration of this compound PDX_Model->CG806_Admin Tumor_Burden Monitoring Tumor Burden (Bioluminescence Imaging) CG806_Admin->Tumor_Burden Survival_Analysis Kaplan-Meier Survival Analysis CG806_Admin->Survival_Analysis

General Experimental Workflow

Conclusion

This compound represents a promising therapeutic agent for AML with a unique mechanism of action that involves the co-inhibition of FLT3, BTK, and Aurora kinases. Its ability to target Aurora kinases is particularly significant, as it provides a mechanism to induce cell cycle arrest and apoptosis in FLT3-WT AML, a patient population with limited targeted therapy options. The data presented in this guide highlight the potent and broad anti-leukemic activity of this compound, underscoring the potential of this multi-targeting strategy to overcome drug resistance and improve outcomes for patients with AML. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in this disease.[2][3]

References

The Multi-Kinase Inhibitor CG-806 (Tuspetinib): A Comprehensive Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806, also known as Luxeptinib and most recently Tuspetinib (B8210132), is a first-in-class, orally bioavailable, non-covalent multi-kinase inhibitor developed by Aptose Biosciences.[1][2] It has emerged as a promising therapeutic agent for hematologic malignancies, particularly Acute Myeloid Leukemia (AML) and B-cell malignancies.[2][3] this compound was designed to overcome resistance mechanisms to existing targeted therapies by potently inhibiting key oncogenic drivers, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases (AURK).[3][4][5] This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, preclinical efficacy, and clinical development.

Chemical Identity and Nomenclature

This compound has been developed under different names, reflecting its progression through research and development. Understanding this nomenclature is crucial when reviewing the literature.

G CG806 This compound Luxeptinib Luxeptinib CG806->Luxeptinib Preclinical/Early Clinical Tuspetinib Tuspetinib Luxeptinib->Tuspetinib Clinical Development

Progression of this compound Nomenclature.

The chemical structures of this compound, Luxeptinib, and Tuspetinib are publicly available.[6][7][8][9][10][11] While the core pharmacophore is expected to be consistent, minor modifications may exist between different reported structures or salt forms used in various stages of development.

Mechanism of Action: A Multi-Pronged Attack

This compound exerts its anti-cancer effects by simultaneously targeting several critical signaling pathways implicated in the proliferation and survival of malignant hematopoietic cells.

FLT3 Inhibition

Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, conferring a poor prognosis.[2][5][12] this compound is a potent pan-FLT3 inhibitor, active against both wild-type (WT) FLT3 and various clinically relevant mutant forms, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that are known to confer resistance to other FLT3 inhibitors.[13][14] By inhibiting FLT3, this compound blocks downstream signaling cascades, primarily the STAT5, MAPK, and AKT pathways, which are crucial for leukemic cell proliferation and survival.[12]

FLT3_Pathway cluster_membrane Cell Membrane FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 MAPK RAS/RAF/MEK/ERK (MAPK Pathway) FLT3->MAPK AKT PI3K/AKT/mTOR (AKT Pathway) FLT3->AKT CG806 This compound CG806->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation AKT->Proliferation

This compound Inhibition of the FLT3 Signaling Pathway.
BTK Inhibition

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas (NHL).[4][15] this compound is a non-covalent inhibitor of both wild-type and C481S mutant BTK, a common resistance mutation to covalent BTK inhibitors like ibrutinib. By inhibiting BTK, this compound disrupts the BCR signaling cascade, leading to apoptosis of malignant B-cells.[16][17]

BTK_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CG806 This compound CG806->BTK Inhibits PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

This compound Inhibition of the BTK Signaling Pathway.
Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[18][19][20] Their overexpression is common in many cancers, including AML, and is associated with genomic instability.[21][22] this compound inhibits Aurora kinases, leading to defects in cell division.[3][23] In FLT3-wild-type AML cells, this compound induces a G2/M cell cycle arrest, a hallmark of Aurora kinase inhibition, while in FLT3-mutant cells, it primarily causes a G1 arrest due to dominant FLT3 inhibition.[3][14]

AURK_Pathway CG806 This compound AURK Aurora Kinases (A, B, C) CG806->AURK Inhibits Mitosis Mitosis AURK->Mitosis Regulates G2M_Arrest G2/M Arrest & Apoptosis AURK->G2M_Arrest Inhibition leads to

This compound Inhibition of Aurora Kinase Signaling.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent in vitro activity against a wide range of hematologic malignancy cell lines and primary patient samples. The following tables summarize key IC50 values reported in the literature.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound/Tuspetinib Against Key Kinases

Kinase TargetIC50 (nM)Reference
FLT3 (Wild-Type)1.1 - 8.7[7][13][24]
FLT3-ITD0.8 - 1.8[7][13][24]
FLT3-D835Y1.0[7][24]
BTK (Wild-Type)Single-digit nM[11]
BTK-C481SSingle-digit nM[11]
SYK2.9[25]
JAK12.9[25]
JAK26.3[25]
TAK17.0[25]
RSK29.7[25]
Aurora KinasesPotent Inhibition[3][11]

Table 2: Anti-proliferative Activity (IC50) of this compound/Tuspetinib in Hematologic Malignancy Cell Lines

Cell LineDiseaseFLT3 StatusIC50 (nM)Reference
MV4-11AMLITD1.3[7]
MOLM-13AMLITD5.1[7]
MOLM-14AMLITD2.9[7]
Ba/F3 FLT3-WTPro-BWT9.1[1]
Ba/F3 FLT3-ITDPro-BITD2.5 - 56[1]
MEC-1CLL-32[6]

Table 3: Comparative Anti-proliferative Activity of Luxeptinib in Primary AML Samples

InhibitorFLT3-ITD Negative (Mean IC50, µM)FLT3-ITD Positive (Mean IC50, µM)Reference
Luxeptinib 0.535 0.401 [26]
Quizartinib2.3340.875[26]
Gilteritinib2.9551.654[26]
Dovitinib2.5141.117[26]
Sorafenib4.4602.014[26]
Midostaurin5.3764.753[26]
Crenolanib7.5065.281[26]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound, synthesized from the available literature.

Western Blotting for Phospho-Protein Analysis

This protocol is a generalized procedure for assessing the inhibition of kinase phosphorylation by this compound.

  • Cell Culture and Treatment: AML or B-cell malignancy cell lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Cells are seeded at a density of approximately 1x10^6 cells/mL and treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for specified durations (e.g., 4 hours).

  • Cell Lysis: After treatment, cells are harvested by centrifugation, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of FLT3, BTK, Aurora Kinase, STAT5, ERK, and AKT. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for determining the effect of this compound on cell cycle distribution.[27][28][29][30][31]

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Fixed cells are stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide at 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Murine Xenograft Models of AML

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.[1][3][32][33][34]

Xenograft_Workflow Cell_Injection Inject human AML cells (e.g., MV4-11) into immunodeficient mice (e.g., NSG) Engraftment Monitor for leukemia engraftment (e.g., bioluminescence imaging or peripheral blood sampling for hCD45+) Cell_Injection->Engraftment Randomization Randomize mice into treatment and control groups Engraftment->Randomization Treatment Administer this compound (oral gavage) or vehicle control daily Randomization->Treatment Monitoring Monitor tumor burden and animal health (e.g., body weight, survival) Treatment->Monitoring Endpoint Endpoint analysis (e.g., tumor weight, survival analysis, biomarker assessment in tissues) Monitoring->Endpoint

Generalized Workflow for AML Xenograft Studies.
  • Cell Preparation and Implantation: Human AML cell lines (e.g., MOLM-13, MV4-11) or patient-derived xenograft (PDX) cells are harvested and resuspended in a suitable medium like PBS or Matrigel. A specific number of viable cells (e.g., 5 x 10^6) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Treatment Initiation: Tumors are allowed to establish to a palpable size (for subcutaneous models) or until evidence of engraftment is detected (for disseminated models). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated for oral administration and delivered daily by gavage at specified doses. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume is measured regularly with calipers (subcutaneous models). Animal body weight and overall health are monitored. Survival is a key endpoint. At the end of the study, tumors and tissues may be collected for biomarker analysis.

Clinical Development and Data

This compound (Tuspetinib) has been evaluated in Phase 1/2 clinical trials for both B-cell malignancies (NCT03850574) and AML (NCT04477291).[3][14]

Table 4: Summary of Clinical Trial Data for Tuspetinib in AML (TUSCANY Trial - NCT03850574)

Treatment RegimenPatient PopulationDose Levels of TuspetinibComposite Complete Response (CR/CRh) RateMinimal Residual Disease (MRD) Negativity RateReference
Tuspetinib + Venetoclax + AzacitidineNewly Diagnosed AML80 mg and 120 mg100%78% among responders[3][5]
Tuspetinib + Venetoclax + AzacitidineNewly Diagnosed AML40 mg, 80 mg, and 120 mg90%70%[3]

The triplet therapy of tuspetinib, venetoclax, and azacitidine has been well-tolerated, with no dose-limiting toxicities reported at the evaluated dose levels.[3][5] These promising early clinical results suggest that tuspetinib in combination with standard-of-care agents has the potential to become a new therapeutic option for patients with newly diagnosed AML.

Conclusion

This compound (Tuspetinib) is a novel multi-kinase inhibitor with a unique mechanism of action that targets key drivers of hematologic malignancies. Its ability to potently inhibit FLT3, BTK, and Aurora kinases provides a strong rationale for its development in both AML and B-cell cancers. Preclinical studies have demonstrated its superior potency compared to other FLT3 inhibitors and its efficacy in overcoming resistance mechanisms. Early clinical data from the TUSCANY trial are highly encouraging, showing high rates of complete remission and MRD negativity when combined with standard-of-care agents in newly diagnosed AML patients. The favorable safety profile further supports its continued clinical development. As more data from ongoing and future clinical trials become available, the full therapeutic potential of this promising agent will be further elucidated, potentially offering a new and effective treatment paradigm for patients with challenging hematologic malignancies.

References

The Impact of CG-806 on the Bone Marrow Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bone marrow microenvironment (BMM) plays a pivotal role in the pathogenesis and therapeutic resistance of hematological malignancies, including acute myeloid leukemia (AML). The complex interplay between leukemia cells and the cellular and acellular components of the BMM fosters a protective niche that promotes cancer cell survival, proliferation, and evasion of drug-induced apoptosis. CG-806 (Luxeptinib) is a potent, oral, first-in-class, non-covalent pan-FLT3/pan-BTK inhibitor that has demonstrated significant anti-leukemic activity in preclinical and clinical settings.[1][2] This technical guide provides an in-depth analysis of the known and potential effects of this compound on the bone marrow microenvironment, offering a valuable resource for researchers and drug development professionals. We will explore the mechanisms by which this compound may disrupt the supportive BMM, thereby enhancing its therapeutic efficacy. This guide includes detailed experimental protocols to investigate these interactions and presents a framework for data analysis through structured tables and visualized signaling pathways.

Introduction: The Bone Marrow Microenvironment in AML

The bone marrow microenvironment is a dynamic and complex ecosystem composed of various cellular components, including bone marrow stromal cells (BMSCs), osteoblasts, endothelial cells, and immune cells, as well as acellular components like the extracellular matrix (ECM) and a plethora of cytokines and growth factors. In the context of AML, the BMM provides a sanctuary for leukemia cells, shielding them from chemotherapy and targeted agents. This protective effect is mediated through several mechanisms:

  • Direct Cell-to-Cell Contact: Adhesion of AML cells to BMSCs via molecules like VCAM-1 and integrins activates pro-survival signaling pathways, such as the PI3K/AKT and MAPK pathways.

  • Secretion of Soluble Factors: BMSCs secrete a variety of cytokines and chemokines, including interleukin-6 (IL-6), CXCL12, and growth factors, which promote AML cell growth and survival.[3][4]

  • Metabolic Reprogramming: The BMM can induce metabolic changes in AML cells, such as an increase in oxidative phosphorylation, which contributes to chemoresistance.[3]

  • Induction of Quiescence: The BMM can induce a dormant state in a subpopulation of leukemia stem cells (LSCs), making them less susceptible to cell cycle-specific drugs.

This compound (Luxeptinib): A Multi-Kinase Inhibitor with the Potential to Disrupt the BMM

This compound is a multi-kinase inhibitor that targets key signaling pathways implicated in AML pathogenesis and resistance.[1][2] Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).

  • FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that is frequently mutated in AML, leading to constitutive activation of downstream signaling pathways that drive leukemic cell proliferation and survival. This compound potently inhibits both wild-type and mutant forms of FLT3.[1][2]

  • BTK Inhibition: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is also expressed in AML cells. BTK signaling has been implicated in the survival and proliferation of AML cells and in mediating resistance to therapy.

The dual inhibition of FLT3 and BTK by this compound provides a strong rationale for its efficacy in AML. Furthermore, preclinical evidence suggests that this compound can overcome the protective effects of the bone marrow microenvironment. One study demonstrated that luxeptinib (B3323188) can inhibit autophagy, a resistance mechanism that can be induced by the BMM.[5]

Investigating the Effects of this compound on the Bone Marrow Microenvironment: Experimental Protocols

To fully elucidate the impact of this compound on the BMM, a series of in vitro and in vivo experiments are necessary. This section provides detailed protocols for key assays.

Bone Marrow Stromal Cell (BMSC) Co-culture Assays

These assays are essential to model the direct and indirect interactions between AML cells and the supportive stromal layer.

Experimental Protocol:

  • Cell Culture:

    • Culture human AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture human bone marrow stromal cell line HS-5 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Co-culture Setup:

    • Seed HS-5 cells in a 24-well plate and allow them to reach confluence.

    • Once confluent, add AML cells on top of the HS-5 monolayer.

    • For non-contact co-culture, use a transwell insert with a 0.4 µm pore size to separate the AML cells from the stromal layer.

  • Treatment:

    • Treat the co-cultures with a range of concentrations of this compound or vehicle control (DMSO).

  • Analysis:

    • AML Cell Viability and Apoptosis: After 48-72 hours of treatment, collect the AML cells and assess viability using a CellTiter-Glo® Luminescent Cell Viability Assay and apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

    • BMSC Viability: After removing the AML cells, assess the viability of the adherent HS-5 cells using the same viability assay.

    • Cytokine Analysis: Collect the culture supernatant and analyze the concentration of key cytokines (e.g., IL-6, CXCL12, G-CSF, GM-CSF) using a multiplex immunoassay (e.g., Luminex) or ELISA.[6]

Data Presentation:

Table 1: Effect of this compound on AML Cell Viability in Co-culture with BMSCs (Illustrative Data)

This compound Conc. (nM)AML Cell Viability (% of Control)BMSC Viability (% of Control)
0 (Vehicle)100100
18598
105095
1001592

Table 2: Effect of this compound on Cytokine Secretion in BMSC-AML Co-cultures (Illustrative Data)

CytokineVehicle Control (pg/mL)This compound (10 nM) (pg/mL)
IL-61500800
CXCL1220001200
G-CSF500250
GM-CSF300150
Osteoblast Differentiation Assay

This assay assesses the potential impact of this compound on the osteoblastic niche, a critical component of the BMM.

Experimental Protocol:

  • Cell Culture:

    • Culture human mesenchymal stem cells (hMSCs) in MSC growth medium.

  • Osteogenic Differentiation:

    • Seed hMSCs in a 24-well plate and allow them to reach confluence.

    • Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid).

  • Treatment:

    • Treat the differentiating cells with a range of concentrations of this compound or vehicle control.

  • Analysis:

    • Alkaline Phosphatase (ALP) Activity: After 7-10 days, measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay.

    • Mineralization: After 21 days, assess mineralization, a late marker of osteoblast differentiation, by staining with Alizarin Red S. Quantify the staining by extracting the dye and measuring its absorbance.

Data Presentation:

Table 3: Effect of this compound on Osteoblast Differentiation (Illustrative Data)

This compound Conc. (nM)ALP Activity (fold change vs. control)Mineralization (fold change vs. control)
0 (Vehicle)1.01.0
10.90.85
100.60.5
1000.30.2
In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the effect of this compound on the formation of new blood vessels, a crucial process for leukemia progression and a key function of endothelial cells in the BMM.

Experimental Protocol:

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium.

  • Tube Formation:

    • Coat a 96-well plate with Matrigel® and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells.

  • Treatment:

    • Treat the HUVECs with a range of concentrations of this compound or vehicle control.

  • Analysis:

    • After 6-18 hours, visualize the formation of tube-like structures using a microscope.

    • Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.[7][8]

Data Presentation:

Table 4: Effect of this compound on In Vitro Angiogenesis (Illustrative Data)

This compound Conc. (nM)Number of Nodes (% of Control)Total Tube Length (% of Control)
0 (Vehicle)100100
107570
1004035
10001510

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the complex interactions and experimental procedures, the following diagrams are provided.

G cluster_AML AML Cell cluster_BMSC Bone Marrow Stromal Cell AML AML Cell FLT3 FLT3 BTK BTK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT MAPK MAPK Pathway FLT3->MAPK BTK->PI3K_AKT Survival Survival & Proliferation PI3K_AKT->Survival MAPK->Survival BMSC BMSC Cytokines Cytokines (IL-6, CXCL12) BMSC->Cytokines Cytokines->AML Stromal Support CG806 This compound CG806->FLT3 Inhibits CG806->BTK Inhibits

Figure 1: this compound signaling pathway in AML cells within the BMM.

G start Start culture_bms_aml Culture BMSCs and AML Cells Separately start->culture_bms_aml seed_bms Seed BMSCs in 24-well Plate culture_bms_aml->seed_bms confluence Allow BMSCs to Reach Confluence seed_bms->confluence add_aml Add AML Cells to BMSC Monolayer confluence->add_aml treat Treat with this compound or Vehicle add_aml->treat incubate Incubate for 48-72 hours treat->incubate collect_aml Collect AML Cells incubate->collect_aml analyze_bms Analyze BMSC Viability incubate->analyze_bms collect_supernatant Collect Supernatant incubate->collect_supernatant analyze_aml Analyze AML Viability and Apoptosis collect_aml->analyze_aml end End analyze_aml->end analyze_bms->end analyze_cytokines Analyze Cytokine Profile collect_supernatant->analyze_cytokines analyze_cytokines->end

Figure 2: Experimental workflow for BMSC-AML co-culture assay.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent for AML, not only due to its direct cytotoxic effects on leukemia cells but also because of its potential to disrupt the protective bone marrow microenvironment. The experimental protocols and data presentation frameworks provided in this guide offer a comprehensive approach to systematically evaluate the impact of this compound on the BMM.

Future research should focus on:

  • In vivo studies: Utilizing patient-derived xenograft (PDX) models to investigate the effects of this compound on the BMM in a more physiologically relevant setting.

  • Combination therapies: Exploring the synergistic potential of this compound with other agents that target different components of the BMM, such as CXCR4 inhibitors or agents that modulate osteoblast function.

  • Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to benefit from the BMM-disrupting effects of this compound.

By continuing to unravel the intricate interactions between this compound and the bone marrow microenvironment, we can pave the way for more effective and durable therapeutic strategies for patients with AML.

References

Methodological & Application

Application Notes and Protocols for CG-806 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of CG-806 (Luxeptinib), a potent multi-kinase inhibitor. The following protocols detail essential procedures for cell culture, viability assays, apoptosis analysis, and target engagement studies.

Mechanism of Action

This compound is a non-covalent inhibitor that simultaneously targets multiple kinases crucial for cancer cell proliferation and survival. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1] By co-targeting these kinases, this compound demonstrates broad anti-leukemic activity in acute myeloid leukemia (AML), irrespective of FLT3 mutational status.[1] In FLT3-mutant cells, this compound induces G1 phase cell cycle arrest, while in FLT3 wild-type cells, it leads to G2/M phase arrest.[1] This multi-targeted approach aims to overcome drug resistance and effectively induce apoptosis in malignant cells.[1]

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeKey MutationsAssay TypeIC50 / EffectReference
MV4-11Acute Myeloid LeukemiaFLT3-ITDProliferationPotent inhibition (low nanomolar)[2]
Various AML patient samplesAcute Myeloid LeukemiaFLT3, IDH1/2, ASXL1, etc.CytotoxicityGreater potency than other FLT3 inhibitors[2][3]
Ba/F3Pro-BWild-type and mutant BTKProliferationInhibition of BTK activity[2]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the basic procedures for culturing cancer cell lines for use in experiments with this compound.

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for AML)

  • Complete growth medium (specific to the cell line, e.g., RPMI-1640 for MV4-11)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-Buffered Saline (PBS)

  • Sterile cell culture flasks, plates, and pipettes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture cells in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For suspension cells like MV4-11, subculture every 2-3 days by diluting the cell suspension in fresh medium to maintain exponential growth.

  • For adherent cells, subculture when they reach 70-80% confluency. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at the desired density.

  • Regularly check cell viability and morphology using a microscope.

Protocol 2: Cell Viability (MTT/MTS) Assay

This colorimetric assay measures the metabolic activity of cells to determine viability and the cytotoxic effects of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cells

  • Complete growth medium

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution

  • Solubilization solution (e.g., DMSO or a dedicated lysis buffer)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO₂.[2]

  • Add 10-20 µL of MTT or MTS solution to each well and incubate for 1-4 hours at 37°C.[4][5]

  • If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4] Mix gently to ensure complete solubilization.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4][5]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with desired concentrations of this compound for the desired time period.

  • Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect.

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.[6][7]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 4: Western Blot Analysis for Target Engagement

This protocol is used to detect the levels of specific proteins and their phosphorylation status to confirm the mechanism of action of this compound.

Materials:

  • This compound treated and untreated cells

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper (for adherent cells)

  • Microcentrifuge

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-BTK, anti-BTK, anti-p-Aurora Kinase, anti-Aurora Kinase, anti-PARP, anti-Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer.[8]

  • Scrape adherent cells and collect the lysate. Incubate on ice for 20-30 minutes.[8]

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[8]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[8]

  • Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[8]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[9]

  • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times with TBST for 5 minutes each.[10]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

CG806_Signaling_Pathway cluster_FLT3 FLT3 Pathway cluster_BTK BTK Pathway cluster_Aurora Aurora Kinase Pathway CG806 This compound FLT3 FLT3 CG806->FLT3 BTK BTK CG806->BTK AuroraK Aurora Kinases CG806->AuroraK STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Proliferation_Survival_F Proliferation & Survival STAT5->Proliferation_Survival_F PI3K->Proliferation_Survival_F RAS_MAPK->Proliferation_Survival_F Apoptosis Apoptosis Proliferation_Survival_F->Apoptosis NFkB NF-κB BTK->NFkB Proliferation_Survival_B Proliferation & Survival NFkB->Proliferation_Survival_B Proliferation_Survival_B->Apoptosis Mitosis Mitotic Progression AuroraK->Mitosis CellCycle Cell Cycle Arrest (G2/M) Mitosis->CellCycle CellCycle->Apoptosis

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (MTT/MTS) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Target Engagement) treat->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression & Phosphorylation western->protein_exp

Caption: General experimental workflow for this compound in vitro testing.

References

Application Note & Protocol: Determining the IC50 of CG-806 (Lrixinatinib) in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of CG-806 (lrixinatinib), a potent, first-in-class, oral pan-FLT3/pan-BTK multi-kinase inhibitor, in various leukemia cell lines. This compound has demonstrated significant anti-leukemic activity against both FMS-like tyrosine kinase 3 (FLT3) mutant and wild-type (WT) acute myeloid leukemia (AML).[1][2] Its mechanism involves the co-targeting of FLT3, Bruton's tyrosine kinase (BTK), and Aurora kinases, leading to cell cycle arrest and apoptosis.[1][3] This protocol outlines the necessary materials, a detailed experimental workflow, and data analysis methods for accurately assessing the in vitro potency of this compound.

Mechanism of Action: this compound Signaling Pathway Inhibition

This compound exerts its anti-leukemic effects by inhibiting multiple critical signaling pathways. In FLT3-mutant cells, it potently inhibits FLT3 signaling, leading to decreased phosphorylation of downstream effectors like STAT5 and ERK, which results in G1 phase cell cycle arrest.[3][4] In FLT3-WT cells, this compound's activity is more reliant on the inhibition of BTK and Aurora kinases, inducing a G2/M phase arrest.[4][5]

CG806_Pathway cluster_drug Multi-Kinase Inhibitor cluster_targets Primary Kinase Targets cluster_downstream Downstream Pathways cluster_outcome Cellular Outcomes CG806 This compound (Lrixinatinib) FLT3 FLT3 (WT & Mutant) CG806->FLT3 inhibits BTK BTK CG806->BTK inhibits AURK Aurora Kinases CG806->AURK inhibits STAT5 p-STAT5 ↓ FLT3->STAT5 ERK p-ERK ↓ FLT3->ERK BTK_signal BTK Signaling ↓ BTK->BTK_signal AURK_signal Spindle Assembly ↓ AURK->AURK_signal G1_arrest G1 Arrest (FLT3-Mutant) STAT5->G1_arrest ERK->G1_arrest BTK_signal->G1_arrest G2M_arrest G2/M Arrest (FLT3-WT) AURK_signal->G2M_arrest Apoptosis Apoptosis G1_arrest->Apoptosis G2M_arrest->Apoptosis

Caption: this compound inhibits FLT3, BTK, and Aurora kinases to induce cell cycle arrest and apoptosis.

Data Presentation: this compound IC50 Values in Leukemia Cell Lines

The potency of this compound varies across different leukemia cell lines, largely dependent on their underlying genetic mutations, particularly the FLT3 status. The following table summarizes reported IC50 values.

Leukemia Cell LineFLT3 StatusIC50 (nM)Assay / MethodReference
Human AML
MV4-11ITD0.17Cell Proliferation[4]
MOLM13ITD0.82Cell Proliferation[4]
MOLM14ITD1.09Cell Growth Inhibition[6]
THP-1WT3.88Cell Growth Inhibition[6]
Kasumi-1WT21.99Cell Growth Inhibition[6]
EOL-1FIP1L1-PDGFRAPotent (sub-nM to low µM range)Antiproliferative Assay[7]
Murine Pro-B (Ba/F3)
Ba/F3-FLT3WT9.49Cell Proliferation[8]
Ba/F3-ITDITD0.30Cell Proliferation[8]
Ba/F3-D835GTKD0.12Cell Proliferation[8]
Ba/F3-D835YTKD8.26Cell Proliferation[8]
Ba/F3-ITD+F691LITD + TKD0.43Cell Proliferation[8]
Ba/F3-ITD+D835YITD + TKD9.72Cell Proliferation[8]
Human CLL
MEC-1N/A32Cell Proliferation[9]

Experimental Protocol

This protocol provides a standardized method for determining the IC50 of this compound using a luminescence-based cell viability assay.

The overall process involves preparing the cells, treating them with a serial dilution of this compound, incubating for a set period, measuring cell viability, and analyzing the data to calculate the IC50 value.

IC50_Workflow A 1. Cell Culture Select and maintain leukemia cell lines C 3. Cell Seeding Plate cells in 96-well plates at optimal density A->C B 2. Prepare Compound Create serial dilutions of this compound from DMSO stock D 4. Drug Treatment Add this compound dilutions to appropriate wells B->D C->D E 5. Incubation Incubate plates for 72 hours at 37°C, 5% CO2 D->E F 6. Viability Assay Add CellTiter-Glo® reagent to each well E->F G 7. Data Acquisition Measure luminescence using a plate reader F->G H 8. Data Analysis Plot dose-response curve and calculate IC50 G->H

Caption: Step-by-step workflow for determining the IC50 of this compound in leukemia cell lines.

  • Compound: this compound (Lrixinatinib)

  • Cell Lines: Leukemia cell lines of interest (e.g., MV4-11, MOLM13, THP-1)

  • Culture Media: RPMI-1640 or other appropriate media, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypan Blue solution

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent MTT/MTS-based assay)

  • Labware:

    • Sterile 96-well flat-bottom cell culture plates (white plates for luminescence)

    • Sterile serological pipettes and pipette tips

    • Sterile microcentrifuge tubes

    • Cell culture flasks (T-25, T-75)

  • Laminar flow hood / Class II biosafety cabinet

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Multichannel pipette

  • Plate reader with luminescence detection capability

  • Centrifuge

  • Cell Culture and Maintenance:

    • Culture leukemia cell lines according to supplier recommendations in a 37°C, 5% CO2 incubator.

    • Maintain cells in the logarithmic growth phase by passaging them every 2-3 days.

    • Prior to the experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, thaw a stock aliquot and prepare serial dilutions. For a typical experiment, create a 2X working solution for each desired final concentration in cell culture medium.

    • Example Dilution Series (Final Concentration): 1000 nM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0 nM (vehicle control).

    • The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity.

  • Cell Seeding:

    • Harvest cells from culture flasks and perform a cell count.

    • Resuspend the cells in fresh culture medium to achieve the desired seeding density. The optimal density should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.

    • Using a multichannel pipette, dispense 50 µL of the cell suspension into each well of a white 96-well plate.

  • Drug Treatment:

    • Add 50 µL of the 2X this compound working solutions to the corresponding wells containing the cell suspension. This will bring the total volume to 100 µL and dilute the drug to the final 1X concentration.

    • Include "vehicle control" wells (cells + medium with DMSO) and "blank" wells (medium only, no cells).

    • Perform each treatment in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.[6][7]

  • Cell Viability Assay (CellTiter-Glo® Protocol):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Collection:

    • Measure the luminescence of each well using a plate reader.

  • Normalize Data:

    • Average the replicate readings for each concentration.

    • Subtract the average "blank" reading (medium only) from all other readings.

    • Express the data as a percentage of the vehicle control. The formula is: % Viability = ( [Luminescence_Sample] / [Luminescence_Vehicle_Control] ) * 100

  • Generate Dose-Response Curve and Calculate IC50:

    • Use a suitable software package (e.g., GraphPad Prism, R, or an online calculator) to plot the % Viability against the log-transformed concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]).

    • The software will calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

References

Application Notes and Protocols for Western Blot Analysis of p-FLT3 and p-BTK Inhibition by CG-806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806 (Luxeptinib) is a potent, orally bioavailable, multi-kinase inhibitor that targets key drivers of hematological malignancies, including FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies.[1] this compound has been shown to inhibit the phosphorylation of both FLT3 and BTK, thereby blocking their downstream signaling pathways and inducing apoptosis in cancer cells.[3][4] This document provides detailed protocols for utilizing Western blot analysis to assess the inhibitory effect of this compound on the phosphorylation of FLT3 (p-FLT3) and BTK (p-BTK) in relevant cancer cell lines.

Key Signaling Pathways

FLT3 and BTK are key kinases in distinct but crucial signaling pathways that promote cell proliferation and survival in hematologic cancers. This compound's mechanism of action involves the simultaneous inhibition of these pathways.

FLT3_BTK_Signaling cluster_FLT3 FLT3 Signaling cluster_BTK BTK Signaling FLT3 FLT3 pFLT3 p-FLT3 FLT3->pFLT3 Ligand binding or Activating Mutation RAS RAS/RAF/MEK/ERK pFLT3->RAS PI3K PI3K/AKT/mTOR pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 Proliferation1 Proliferation & Survival RAS->Proliferation1 PI3K->Proliferation1 STAT5->Proliferation1 BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK pBTK p-BTK BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation2 Proliferation & Survival NFkB->Proliferation2 CG806 This compound CG806->pFLT3 CG806->pBTK

Caption: FLT3 and BTK signaling pathways and inhibition by this compound.

Data Presentation

The inhibitory activity of this compound on p-FLT3 and p-BTK can be quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of this compound in various hematologic malignancy cell lines.

Table 1: IC50 Values of this compound in AML Cell Lines with Different FLT3 Mutations

Cell LineFLT3 StatusIC50 (nM)
MV4-11FLT3-ITD0.17
MOLM13FLT3-ITD0.82
Ba/F3FLT3-WT9.49
Ba/F3FLT3-ITD0.30
Ba/F3FLT3-D835Y8.26
Ba/F3FLT3-ITD + D835Y9.72
Ba/F3FLT3-ITD + F691L0.43

Data compiled from Zhang et al.[5]

Table 2: Median IC50 Values of this compound in Primary Patient Samples

DiseaseFLT3 StatusMedian IC50 (µM)
AMLFLT3-WT0.187
AMLFLT3-ITD0.018
AMLFLT3-TKD0.023
CLLNot Applicable0.114

Data compiled from Kurtz et al.[1]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the inhibition of FLT3 and BTK phosphorylation by this compound.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MV4-11, MOLM13) cg806_treatment This compound Treatment (e.g., 0-100 nM, 4h) cell_culture->cg806_treatment cell_lysis Cell Lysis cg806_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Membrane Transfer (PVDF) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-FLT3, p-BTK, Total FLT3, Total BTK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Densitometry Analysis detection->quantification normalization Normalization to Loading Control quantification->normalization results Results Interpretation normalization->results

Caption: Western blot workflow for p-FLT3 and p-BTK analysis.
Materials and Reagents

  • Cell Lines: Human AML cell lines with varying FLT3 status (e.g., MV4-11 for FLT3-ITD, MOLM13 for FLT3-ITD, THP-1 for FLT3-WT).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-FLT3 (Tyr591)

    • Rabbit anti-FLT3

    • Rabbit anti-phospho-BTK (Tyr223)

    • Rabbit anti-BTK

    • Mouse anti-GAPDH or anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagent.

Protocol
  • Cell Culture and Treatment:

    • Culture AML cells to a density of 0.5 - 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 4 or 24 hours). Include a DMSO-treated vehicle control.[3]

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Membrane Transfer:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FLT3, p-BTK, total FLT3, total BTK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and then to the loading control to determine the relative inhibition of phosphorylation.

Conclusion

Western blot analysis is an indispensable tool for elucidating the mechanism of action of kinase inhibitors like this compound. The protocols outlined in this document provide a robust framework for assessing the dose-dependent inhibition of p-FLT3 and p-BTK. The quantitative data generated from these experiments are crucial for the preclinical evaluation and further development of this compound as a promising therapeutic agent for hematologic malignancies.

References

Application Note: Quantifying Apoptosis in Response to CG-806 Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806 is a potent, first-in-class, oral, multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1] These kinases are critical components of signaling pathways that drive proliferation and survival in various hematologic malignancies, particularly acute myeloid leukemia (AML).[1] Dysregulation of these pathways is a hallmark of cancer, and their inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2][3] This application note provides a detailed protocol for the quantification of apoptosis in AML cell lines following treatment with this compound using Annexin V and Propidium Iodide (PI) staining coupled with flow cytometry.

The principle of this assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells. This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by simultaneously inhibiting multiple key survival pathways in malignant cells. In FLT3-mutant AML, it directly inhibits the constitutively active FLT3 receptor, thereby blocking downstream pro-survival signaling through the PI3K/AKT and RAS/MAPK pathways. Concurrently, its inhibition of BTK disrupts B-cell receptor signaling, which is also implicated in the survival of certain leukemia subtypes. Furthermore, the inhibition of Aurora kinases by this compound disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis. This multi-targeted approach is designed to overcome resistance mechanisms and effectively induce programmed cell death in a broad range of hematologic malignancies.

CG806_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK BTK BTK BTK->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis AuroraK Aurora Kinases CellCycle Cell Cycle Progression AuroraK->CellCycle CellCycle->Apoptosis CG806 This compound CG806->FLT3 CG806->BTK CG806->AuroraK

Caption: this compound inhibits FLT3, BTK, and Aurora kinases, blocking pro-survival pathways and inducing apoptosis.

Experimental Workflow

The overall workflow for assessing this compound-induced apoptosis by flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.

experimental_workflow A 1. Cell Culture Seed AML cells (e.g., MV4-11, MOLM-14) at 2 x 10^5 cells/mL in 6-well plates. B 2. This compound Treatment Treat cells with a dose range of this compound (e.g., 0-100 nM) for 24-72 hours. Include vehicle control (DMSO). A->B C 3. Cell Harvesting Collect suspension cells by centrifugation. Wash with cold PBS. B->C D 4. Annexin V & PI Staining Resuspend in 1X Binding Buffer. Add Annexin V-FITC and incubate. Add Propidium Iodide. C->D E 5. Flow Cytometry Acquire data on a flow cytometer. Use compensation controls. D->E F 6. Data Analysis Gate on cell populations to quantify: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) E->F

Caption: A streamlined workflow for apoptosis analysis with this compound treatment.

Data Presentation

The following tables summarize the pro-apoptotic effects of this compound on various AML cell lines as determined by flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in FLT3-Mutant AML Cells

Cell LineThis compound Concentration (nM)Treatment Duration (hours)% Annexin V Positive Cells (Mean ± SD)
MV4-110 (Vehicle)485.2 ± 1.1
14825.6 ± 3.4
104868.3 ± 5.2
1004892.1 ± 2.9
MOLM-140 (Vehicle)486.8 ± 1.5
14830.1 ± 4.0
104875.4 ± 6.1
1004895.7 ± 1.8

Table 2: Time-Course of Apoptosis Induction by this compound (10 nM) in MV4-11 Cells

Treatment Duration (hours)% Annexin V Positive Cells (Mean ± SD)
04.9 ± 0.9
1215.3 ± 2.1
2445.8 ± 4.5
4868.3 ± 5.2
7289.6 ± 3.7

Table 3: Synergistic Pro-Apoptotic Effects of this compound with a Bcl-2/Mcl-1 Inhibitor in Ba/F3-ITD+F691L Cells [4]

Treatment% Annexin V Positive Cells (48h)
Control~5%
7.5nM this compound + 1.8µM ABT/MCL1i~60%
10nM this compound + 2.4µM ABT/MCL1i~85%

Experimental Protocols

Materials and Reagents:

  • AML Cell Lines (e.g., MV4-11, MOLM-14)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound (stock solution in DMSO)

  • Dimethyl Sulfoxide (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well tissue culture plates

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Culture and Seeding:

    • Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM).

    • Add the diluted this compound to the respective wells.

    • For the vehicle control, add an equivalent volume of DMSO to a separate well.

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Washing:

    • Carefully transfer the cells from each well to individual flow cytometry tubes.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS.

    • Repeat the centrifugation and washing step.

  • Annexin V and PI Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.

Conclusion

The Annexin V/PI staining method coupled with flow cytometry provides a robust and quantitative approach to evaluate the pro-apoptotic activity of this compound. By following this protocol, researchers can effectively characterize the dose- and time-dependent induction of apoptosis by this multi-kinase inhibitor, providing valuable insights for preclinical drug development and mechanistic studies in hematologic malignancies.

References

Application Notes and Protocols for CG-806 (Luxeptinib) in Animal Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical animal xenograft studies to evaluate the efficacy of CG-806 (Luxeptinib), a potent, orally bioavailable, non-covalent pan-FLT3/pan-BTK inhibitor.[1] The protocols are based on established methodologies for acute myeloid leukemia (AML) xenograft models and specific preclinical data available for this compound.

Introduction to this compound

This compound is a multi-kinase inhibitor that targets both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK). It has demonstrated potent activity against wild-type FLT3, as well as clinically relevant mutations like internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations.[2] In addition to its activity on FLT3 and BTK, this compound also inhibits other oncogenic kinases, including Aurora kinases, which are often overexpressed in AML.[2][3] This multi-targeted approach allows this compound to induce cell cycle arrest and apoptosis in AML cells, irrespective of their FLT3 mutational status.[2][3][4] Preclinical studies have shown its ability to overcome resistance to other FLT3 inhibitors and have demonstrated significant anti-tumor activity in in vivo AML xenograft models.[4][5]

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-leukemic effects by concurrently inhibiting several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.

FLT3_BTK_AURK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitosis Mitosis Control FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes MAPK MAPK RAS->MAPK Activates MAPK->Proliferation_Survival Promotes STAT5->Proliferation_Survival Promotes BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PLCg2->Proliferation_Survival Promotes AURK Aurora Kinases (A/B) Mitotic_Progression Mitotic Progression AURK->Mitotic_Progression Regulates CG806 This compound (Luxeptinib) CG806->FLT3 Inhibits CG806->BTK Inhibits CG806->AURK Inhibits Xenograft_Workflow A 1. Cell Culture (MV4-11 AML Cells) B 2. Cell Preparation & Viability Check A->B D 4. Tumor Implantation (Subcutaneous Injection) B->D C 3. Animal Acclimation (Immunocompromised Mice) C->D E 5. Tumor Growth Monitoring D->E F 6. Randomization (Tumor Volume ~150-200 mm³) E->F G 7. Treatment Initiation (this compound Oral Gavage) F->G H 8. In-life Monitoring (Tumor Volume, Body Weight) G->H I 9. Endpoint Analysis (Tumor Weight, PK/PD, Histo) H->I

References

Application Notes and Protocols for Testing CG-806 in MV4-11 and MOLM-13 Acute Myeloid Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806 (Luxeptinib) is a potent, orally bioavailable, multi-kinase inhibitor targeting key drivers of acute myeloid leukemia (AML), including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2] AML cell lines MV4-11 and MOLM-13, both of which harbor an internal tandem duplication (ITD) mutation in the FLT3 gene (FLT3-ITD), are critical models for the preclinical evaluation of FLT3 inhibitors. This document provides detailed protocols for assessing the in vitro effects of this compound on these cell lines, focusing on cell viability, apoptosis, and cell cycle progression.

Cell Line Information

Cell LineCharacteristics
MV4-11 Human AML cell line with a homozygous FLT3-ITD mutation.
MOLM-13 Human AML cell line with a heterozygous FLT3-ITD mutation.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in FLT3-ITD positive AML cell lines.

Cell LineAssay TypeIC50 (nM)
MV4-11 Cell Viability0.17[1]
MOLM-13 Cell Viability0.82[1]
Effects of this compound on Cell Cycle Distribution

This compound has been shown to induce G1 phase cell cycle arrest in FLT3-mutated AML cells.[3][4]

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MV4-11 Vehicle (DMSO)Data not availableData not availableData not available
MV4-11 This compound (Concentration dependent)IncreasedDecreasedNo significant change
MOLM-13 Vehicle (DMSO)Data not availableData not availableData not available
MOLM-13 This compound (Concentration dependent)IncreasedDecreasedNo significant change

Note: Specific percentage values for cell cycle distribution were not consistently available in the searched literature. The trend of an increase in the G0/G1 population with a corresponding decrease in the S and/or G2/M populations is reported.

Induction of Apoptosis by this compound

Treatment with this compound leads to a dose-dependent increase in apoptosis in FLT3-ITD positive AML cells.

Cell LineTreatmentApoptotic Cells (%)
MV4-11 Vehicle (DMSO)Baseline
MV4-11 This compound (Concentration dependent)Dose-dependent increase
MOLM-13 Vehicle (DMSO)Baseline
MOLM-13 This compound (Concentration dependent)Dose-dependent increase

Signaling Pathways and Experimental Workflows

FLT3_Signaling_Pathway FLT3-ITD Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD BTK BTK FLT3_ITD->BTK PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival AKT->Proliferation_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Aurora_Kinases Aurora Kinases Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinases->Cell_Cycle_Progression CG_806 This compound CG_806->FLT3_ITD CG_806->BTK CG_806->Aurora_Kinases

Caption: this compound inhibits FLT3-ITD, BTK, and Aurora kinases, blocking downstream pro-survival and proliferation pathways.

Experimental_Workflow In Vitro Testing Workflow for this compound Culture_Cells Culture MV4-11 & MOLM-13 Cells Treat_Cells Treat cells with varying concentrations of this compound Culture_Cells->Treat_Cells Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Treat_Cells->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treat_Cells->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treat_Cells->Cell_Cycle_Assay Western_Blot Western Blot Analysis Treat_Cells->Western_Blot IC50 Determine IC50 values Cell_Viability->IC50 Apoptosis_Quant Quantify apoptotic cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analyze cell cycle distribution Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Phospho Analyze phosphorylation of FLT3, BTK, STAT5, ERK, AKT Western_Blot->Protein_Phospho

Caption: Workflow for the in vitro evaluation of this compound on AML cell lines.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • MV4-11 (ATCC® CRL-9591™) or MOLM-13 (DSMZ ACC 554) cells

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture MV4-11 and MOLM-13 cells in IMDM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a suspension culture in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

  • Split the cultures every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium at the desired seeding density.

  • Before each experiment, assess cell viability using Trypan Blue exclusion; ensure viability is >95%.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • MV4-11 and MOLM-13 cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the 2x concentrated drug dilutions to the wells to achieve final concentrations ranging from sub-nanomolar to micromolar. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induction.

Materials:

  • MV4-11 and MOLM-13 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for analyzing cell cycle distribution.

Materials:

  • MV4-11 and MOLM-13 cells

  • This compound

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • PI/RNase A staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10⁶ cells and treat with this compound for 24 hours.

  • Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-BTK, anti-BTK, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control.

References

Application Notes and Protocols for CG-806 (Luxeptinib) in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers utilizing CG-806 (luxeptinib), a potent pan-FLT3/pan-BTK inhibitor, in preclinical mouse models of hematologic malignancies, particularly Acute Myeloid Leukemia (AML). The provided protocols and data are intended to facilitate the design and execution of in vivo efficacy and pharmacodynamic studies.

Data Presentation

The following tables summarize the quantitative data from in vivo mouse studies investigating the efficacy of this compound.

Table 1: this compound Dosage and Administration in an AML Xenograft Model

ParameterDetailsReference
Mouse Model BALB/c nu/nu[1]
Cell Line MV4-11 (Human AML, FLT3-ITD)[1][2]
Dosage 10, 30, 100, 300 mg/kg[1][3][4]
Administration Route Oral gavage[1]
Dosing Regimen Twice daily (BID) for 28 consecutive days[1][3][4]
Formulation Co-micronized with 2.5% w/w sodium lauryl sulfate (B86663)[1][3]
Key Outcomes Dose-related inhibition of tumor growth, with significant anti-tumor activity at all dose levels. No observed toxicity or weight loss.[3][4]

Table 2: Efficacy of this compound in MV4-11 Xenograft Model

Dosage (mg/kg BID)Tumor Growth InhibitionSurvivalReference
10ObservedNot specified[3][4]
30ObservedNot specified[3][4]
100SignificantSignificant cure rates[3][4]
300SignificantSignificant cure rates[3][4]

Experimental Protocols

Murine Xenograft Model of Acute Myeloid Leukemia

This protocol describes the establishment of a subcutaneous xenograft model using the human AML cell line MV4-11.

Materials:

  • MV4-11 cells (ATCC® CRL-9591™)

  • RPMI-1640 Medium (or other suitable cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Matrigel® Matrix

  • 6-8 week old female BALB/c nu/nu mice

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Injection:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

    • Centrifuge the required number of cells and resuspend the cell pellet in a 1:1 mixture of sterile, serum-free culture medium and Matrigel® Matrix on ice.

    • The final cell concentration should be adjusted to allow for the injection of 5 x 10^6 cells in a total volume of 100-200 µL.[1]

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject 5 x 10^6 MV4-11 cells in the prepared Matrigel suspension subcutaneously into the right flank of each mouse.[1]

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and tumor development.

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Begin treatment when the average tumor volume reaches approximately 178 mm³.[1]

This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound to mice.

Materials:

  • This compound (luxeptinib) powder

  • Sodium lauryl sulfate (SLS)

  • Vehicle (e.g., sterile water or saline)

  • Micronizer or mortar and pestle

  • Analytical balance

  • Oral gavage needles (18-20 gauge, with a ball tip)

  • Syringes

Procedure:

  • Formulation Preparation:

    • This compound is formulated as a co-micronized powder with 2.5% w/w sodium lauryl sulfate to improve solubility and oral bioavailability.[1][3]

    • If a micronizer is not available, the powders can be thoroughly mixed using a mortar and pestle.

    • On the day of dosing, weigh the required amount of the this compound/SLS mixture and suspend it in the chosen vehicle to achieve the desired final concentrations (10, 30, 100, or 300 mg/kg).

    • The volume administered to each mouse should be calculated based on its body weight (typically 5-10 mL/kg).

  • Oral Gavage Administration:

    • Weigh each mouse on the day of dosing to accurately calculate the volume of the drug suspension to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.[5][6][7][8][9]

    • Monitor the animal for any signs of distress during and after the procedure.

    • Administer the treatment twice daily (BID) for the duration of the study (e.g., 28 days).[1][3][4]

In Vivo Bioluminescence Imaging (for luciferase-expressing cells)

This protocol provides a general workflow for monitoring tumor burden using in vivo bioluminescence imaging (BLI).

Materials:

  • D-luciferin potassium salt

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia system (isoflurane)

Procedure:

  • Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

  • Animal Preparation:

    • Anesthetize the tumor-bearing mice using isoflurane.

  • Substrate Administration:

    • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[10]

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images at a consistent time point after luciferin (B1168401) injection (e.g., 10-15 minutes) to ensure consistent photon flux.[10][11]

    • The signal intensity, typically measured as radiance (photons/sec/cm²/sr), correlates with the number of viable tumor cells.

  • Data Analysis:

    • Use the imaging software to quantify the bioluminescent signal from the tumor region of interest.

    • Monitor tumor growth and response to treatment over time by comparing the signal intensity at different time points.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in AML

CG806_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates ERK ERK FLT3->ERK Activates BTK BTK Proliferation Cell Proliferation & Survival BTK->Proliferation STAT5->Proliferation ERK->Proliferation AURK Aurora Kinases G2M_Arrest G2/M Arrest (FLT3-WT) AURK->G2M_Arrest Regulates G2/M Transition G1_Arrest G1 Arrest (FLT3-mutant) Proliferation->G1_Arrest Proliferation->G2M_Arrest CG806 This compound (Luxeptinib) CG806->FLT3 Inhibits CG806->BTK Inhibits CG806->AURK Inhibits

Caption: this compound inhibits FLT3, BTK, and Aurora kinases in AML cells.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start cell_culture 1. MV4-11 Cell Culture start->cell_culture cell_prep 2. Prepare Cell Suspension (5x10^6 cells in Matrigel) cell_culture->cell_prep implantation 3. Subcutaneous Implantation in BALB/c nu/nu Mice cell_prep->implantation tumor_monitoring 4. Monitor Tumor Growth (Calipers) implantation->tumor_monitoring randomization 5. Randomize Mice when Tumor Volume ≈ 178 mm³ tumor_monitoring->randomization treatment 6. Treatment Initiation (this compound or Vehicle) randomization->treatment dosing Oral Gavage (BID) for 28 Days treatment->dosing monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Endpoint Analysis (e.g., Tumor Weight, Survival) monitoring->endpoint end End endpoint->end

Caption: Workflow for a subcutaneous AML xenograft study with this compound.

References

Application Notes and Protocols for CG-806 (Luxeptinib) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CG-806, a potent, orally available, multi-kinase inhibitor, in various cell-based assays. This compound, also known as Luxeptinib, has demonstrated significant anti-leukemic activity by co-targeting key kinases involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3] This document offers comprehensive guidance on preparing and using this compound for in vitro studies, along with methods to assess its biological effects on cancer cells.

Mechanism of Action

This compound is a first-in-class pan-FLT3/pan-BTK inhibitor that non-covalently binds to and inhibits the activity of both wild-type and mutant forms of FLT3 and BTK. Its multi-targeted approach allows it to overcome resistance mechanisms associated with single-target inhibitors.[2][4] By inhibiting FLT3, BTK, and Aurora kinases, this compound effectively suppresses downstream signaling pathways crucial for cancer cell growth and survival, such as the AKT, ERK, and NF-κB pathways, leading to cell cycle arrest and apoptosis.[1][4][5]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in various leukemia cell lines.
Cell LineCancer TypeFLT3 StatusBTK StatusIC50 (nM)Assay Duration
MOLM-13AMLITD-<172h
MOLM-14AMLITD-<172h
MV4-11AMLITD-1.172h
Ba/F3Pro-BFLT3-ITD-10.072h
MEC-1CLL--32.072h

Data compiled from multiple sources.[1][6][7][8]

Table 2: Comparative IC50 values of this compound and other FLT3 inhibitors in Ba/F3 cells transfected with FLT3-ITD.
InhibitorIC50 (nM)
This compound 10.0
Quizartinib115.3
Gilteritinib98.4
Crenolanib257.6

Data from referenced study.[1]

Signaling Pathway Diagrams

CG_806_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K ERK ERK FLT3->ERK STAT5 STAT5 FLT3->STAT5 BTK BTK BTK->PI3K NFkB NF-κB BTK->NFkB CG806 This compound CG806->FLT3 inhibits CG806->BTK inhibits AuroraK Aurora Kinases CG806->AuroraK inhibits Apoptosis Apoptosis CG806->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT5->Proliferation NFkB->Proliferation CellCycle Cell Cycle Progression AuroraK->CellCycle

Caption: this compound inhibits FLT3, BTK, and Aurora kinases, blocking downstream pro-survival pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Viability/Proliferation Assay (MTS/XTT Assay)

This protocol is adapted from methodologies used in studies evaluating this compound's effect on cell proliferation.[9][10]

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MV4-11, MOLM-13 for AML; MEC-1 for CLL) under standard conditions (37°C, 5% CO2).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) or stabilize.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test would be 0.1 nM to 10 µM.

    • Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

    • Incubate the cells with the compound for 48-72 hours.[1]

  • MTS/XTT Reagent Addition:

    • After the incubation period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition:

    • Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mts Add MTS/XTT Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read_plate Read Absorbance incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for assessing cell viability after this compound treatment using an MTS/XTT assay.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods for detecting apoptosis and has been used to characterize the effects of this compound.[1]

  • Cell Treatment:

    • Seed cells in a 6-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells) by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in each treatment group.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells harvest_cells Harvest & Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V & Propidium Iodide harvest_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Protocol 4: Western Blot Analysis of Kinase Inhibition

This protocol allows for the assessment of this compound's inhibitory effect on specific signaling proteins.[9]

  • Cell Treatment and Lysis:

    • Treat cells with this compound at desired concentrations and time points (e.g., 1 or 24 hours).[9]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FLT3, FLT3, p-BTK, BTK, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising multi-kinase inhibitor with potent activity against various hematological malignancies. The protocols outlined in these application notes provide a framework for researchers to effectively prepare and utilize this compound in cell-based assays to investigate its mechanism of action and therapeutic potential. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes: Evaluating the Anti-proliferative Effects of CG-806 (Luxeptinib) Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806, also known as Luxeptinib, is a potent, oral, first-in-class multi-kinase inhibitor targeting key drivers of hematologic malignancies.[1][2] It has demonstrated significant anti-leukemia efficacy in preclinical studies by co-targeting Fms-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][3] This triple-action mechanism allows this compound to overcome drug resistance observed with other kinase inhibitors and show effectiveness regardless of the FLT3 mutational status of the cancer cells.[2][3]

A fundamental method for assessing the efficacy of a potential anti-cancer compound like this compound is the cell proliferation assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] The assay is based on the principle that metabolically active cells, primarily through the action of NAD(P)H-dependent oxidoreductase enzymes, reduce the yellow tetrazolium salt MTT to insoluble purple formazan (B1609692) crystals.[4][5] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

These application notes provide a detailed protocol for evaluating the anti-proliferative effects of this compound on leukemia cell lines using the MTT assay.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by simultaneously inhibiting multiple critical signaling pathways. It potently suppresses the phosphorylation of FLT3, BTK, and Aurora kinases.[3] Inhibition of FLT3 and its downstream signaling partners, including AKT and ERK, disrupts pro-survival and proliferation signals.[3][6] In FLT3-mutated acute myeloid leukemia (AML) cells, this action can lead to a G1 phase cell cycle arrest.[1][3] In cells with wild-type FLT3, this compound's inhibition of Aurora kinases can induce a G2/M arrest.[1][3] This multi-targeted approach ultimately upregulates pro-apoptotic proteins and triggers programmed cell death, demonstrating broad efficacy across various leukemia subtypes.[3][7]

CG_806_Signaling_Pathway cluster_0 This compound Action cluster_1 Kinase Targets cluster_2 Downstream Signaling cluster_3 Cellular Outcomes CG806 This compound (Luxeptinib) FLT3 FLT3 CG806->FLT3 BTK BTK CG806->BTK AURK Aurora Kinases CG806->AURK Apoptosis Apoptosis CG806->Apoptosis AKT p-AKT FLT3->AKT ERK p-ERK FLT3->ERK Cycle Cell Cycle Arrest (G1 or G2/M) FLT3->Cycle BTK->AKT AURK->Cycle Proliferation Cell Proliferation AKT->Proliferation AKT->Cycle ERK->Proliferation ERK->Cycle

Caption: Simplified signaling pathway of this compound action.

Experimental Protocol

This protocol is optimized for assessing the effect of this compound on suspension leukemia cell lines, such as MOLM-13 or MV4-11, which are known to be sensitive to the compound.[6]

Materials and Reagents
  • Compound: this compound (Luxeptinib)

  • Cell Line: Human AML cell line (e.g., MOLM-13, FLT3-ITD positive)

  • Complete Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[8]

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.[8][9]

  • Equipment:

    • Sterile, flat-bottom 96-well cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader capable of measuring absorbance at 570 nm

    • Hemocytometer or automated cell counter

    • Standard laboratory equipment (pipettes, sterile tubes, etc.)

Procedure

MTT_Assay_Workflow start Start seed 1. Seed Cells (e.g., 1x10⁴ cells/well in 100 µL) start->seed incubate1 2. Incubate for 24 hours (Allow cells to stabilize) seed->incubate1 treat 3. Treat with this compound (Add serial dilutions of compound) incubate1->treat incubate2 4. Incubate for 72 hours (Drug exposure period) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution per well) incubate2->add_mtt incubate3 6. Incubate for 4 hours (Allow formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (100-150 µL DMSO per well) incubate3->solubilize incubate4 8. Incubate for 2-4 hours (Ensure complete dissolution) solubilize->incubate4 read 9. Read Absorbance at 570 nm incubate4->read end End read->end

Caption: Experimental workflow for the this compound MTT assay.

Step 1: Cell Seeding

  • Culture MOLM-13 cells in complete culture medium until they are in the exponential growth phase.

  • Perform a cell count using a hemocytometer and assess viability (should be >95%).

  • Resuspend the cells in fresh medium to a final concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 10,000 cells per well.[10]

  • Include control wells:

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the highest drug concentration.

    • Blank Control: Wells containing 100 µL of medium only, for background subtraction.[8]

Step 2: Compound Treatment

  • Allow the seeded cells to stabilize by incubating the plate for 24 hours at 37°C and 5% CO₂.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).

  • Carefully add the appropriate volume of the diluted compound or vehicle to the corresponding wells. The final volume in each well should be consistent (e.g., 200 µL).

Step 3: Incubation

  • Incubate the plate for 72 hours at 37°C and 5% CO₂. This duration is a common exposure time for anti-proliferative studies.[3]

Step 4: MTT Assay

  • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[9]

  • Gently mix the plate and return it to the incubator for 4 hours. During this time, visible purple formazan crystals will form in wells with viable cells.[4][9]

  • Add 100-150 µL of the solubilization solution (DMSO) to each well.[8]

  • Pipette up and down gently to ensure the formazan crystals are fully dissolved.

  • Leave the plate at room temperature in the dark for 2 to 4 hours, or until all crystals are solubilized.

Step 5: Data Collection and Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative data from the MTT assay should be summarized in a clear and organized table. This allows for easy comparison of the effects of different concentrations of this compound on cell viability.

Table 1: Example Data from this compound MTT Assay on MOLM-13 Cells

This compound Conc. (nM)Mean Absorbance (OD 570nm)Std. Deviation% Cell Viability
0 (Vehicle)0.9850.045100.0%
0.10.9500.05196.4%
10.7620.03977.4%
100.4880.02849.5%
1000.1540.01515.6%
10000.0890.0119.0%
Blank0.0500.005N/A
Note: Data presented are hypothetical and for illustrative purposes only.

Troubleshooting

ProblemPossible CauseSolution
High background in blank wells Contamination of medium or reagents.Use fresh, sterile reagents and medium. Ensure aseptic technique throughout the protocol.
Low absorbance in control wells Cell number is too low; insufficient incubation.Optimize initial cell seeding density. Ensure cells are healthy and in the exponential growth phase.
Incomplete dissolution of formazan Insufficient solubilization time or volume.Increase incubation time with the solubilization solution. Ensure thorough mixing by gentle pipetting.[8]
High variability between replicates Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes for accuracy.

References

Application Notes and Protocols for Annexin V Staining for Apoptosis after CG-806 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806 (Luxeptinib) is a potent, oral, multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2] It has demonstrated significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), irrespective of FLT3 mutational status.[2][3] A primary mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in malignant cells.[3][4]

Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. In a healthy cell, PS is exclusively located on the cytosolic side of the cell membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify and quantify apoptotic cells using flow cytometry. When used in conjunction with a vital dye like Propidium Iodide (PI), which is excluded from live cells with intact membranes, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

These application notes provide a comprehensive protocol for the use of Annexin V staining to quantify apoptosis in AML cell lines following treatment with this compound.

Mechanism of Action of this compound Leading to Apoptosis

This compound exerts its pro-apoptotic effects by simultaneously inhibiting key survival pathways in AML cells. In FLT3-mutant AML cells, this compound inhibits FLT3 signaling, leading to a decrease in the phosphorylation of downstream effectors such as STAT5 and ERK, ultimately resulting in G0/G1 cell cycle arrest and apoptosis.[5] In FLT3-wild type AML cells, this compound's inhibition of Aurora kinases and BTK can induce G2/M arrest or polyploidy, also culminating in apoptosis.[4][5] The inhibition of these critical kinases disrupts the pro-survival signaling network, tipping the balance towards programmed cell death.

Caption: Simplified signaling pathway of this compound induced apoptosis.

Data Presentation

The following tables summarize representative quantitative data from Annexin V/PI flow cytometry analysis of AML cell lines treated with this compound for 48 and 72 hours. This data illustrates a dose-dependent increase in apoptosis following exposure to this compound.

Table 1: Apoptosis in FLT3-ITD Mutant AML Cell Line (MV4-11) after this compound Exposure

This compound Concentration (nM)Treatment Duration (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle)4892.5 ± 2.14.5 ± 1.23.0 ± 0.9
14875.3 ± 3.515.8 ± 2.88.9 ± 1.5
104842.1 ± 4.235.2 ± 3.122.7 ± 2.4
504815.8 ± 2.948.6 ± 4.535.6 ± 3.3
0 (Vehicle)7288.4 ± 2.86.1 ± 1.55.5 ± 1.3
17260.2 ± 4.125.4 ± 3.314.4 ± 2.1
107225.7 ± 3.745.9 ± 4.028.4 ± 3.1
50728.9 ± 2.250.3 ± 4.840.8 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments and are illustrative based on published findings of potent apoptosis induction.[3]

Table 2: Apoptosis in FLT3-WT AML Cell Line (THP-1) after this compound Exposure

This compound Concentration (nM)Treatment Duration (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle)4894.1 ± 1.83.2 ± 0.92.7 ± 0.7
104885.6 ± 2.58.9 ± 1.85.5 ± 1.1
504868.3 ± 3.920.4 ± 2.911.3 ± 1.9
2004835.7 ± 4.140.1 ± 3.824.2 ± 2.8
0 (Vehicle)7290.5 ± 2.24.8 ± 1.14.7 ± 1.0
107278.2 ± 3.112.5 ± 2.29.3 ± 1.6
507255.9 ± 4.528.7 ± 3.515.4 ± 2.4
2007222.4 ± 3.348.2 ± 4.229.4 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments and are illustrative based on published findings of potent apoptosis induction.[3]

Experimental Protocols

This section provides a detailed methodology for the analysis of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Materials and Reagents
  • Cell Lines: Human AML cell lines (e.g., MV4-11 for FLT3-ITD, THP-1 for FLT3-WT).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (Luxeptinib): Stock solution prepared in DMSO.

  • Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Annexin V Binding Buffer.

  • Phosphate-Buffered Saline (PBS): Cold, sterile.

  • DMSO: Vehicle control.

  • 6-well tissue culture plates.

  • Flow cytometer equipped with a 488 nm laser.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Seed AML cells in 6-well plates B Treat with this compound (various concentrations) and vehicle control A->B C Incubate for desired time points (e.g., 48h, 72h) B->C D Harvest and wash cells with cold PBS C->D E Resuspend in 1X Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate in the dark F->G H Acquire data on flow cytometer G->H I Gate cell populations (viable, apoptotic, necrotic) H->I J Quantify percentages I->J

Caption: Experimental workflow for Annexin V apoptosis assay.
Detailed Protocol

  • Cell Seeding and Treatment:

    • Seed AML cells (e.g., MV4-11, THP-1) in 6-well plates at a density of 2 x 10^5 cells/well in complete culture medium.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of this compound from a stock solution in culture medium.

    • Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Staining:

    • Following incubation, collect both adherent and suspension cells. For adherent cells, gently detach using trypsin-EDTA.

    • Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant and wash the cells twice with cold PBS.

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • Set up the flow cytometer using unstained and single-stained (Annexin V-FITC only and PI only) controls to establish proper compensation and gating.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

    • Analyze the gated population on a FITC (for Annexin V) vs. PI fluorescence dot plot.

    • Acquire a minimum of 10,000 events per sample for statistical significance.

Data Interpretation

The flow cytometry data will resolve four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

  • Necrotic cells (primary): Annexin V-negative and PI-positive (upper-left quadrant).

The percentage of cells in each quadrant should be recorded and tabulated for comparison across different concentrations of this compound and time points.

Conclusion

The Annexin V/PI staining method coupled with flow cytometry provides a robust and quantitative approach to evaluate the pro-apoptotic activity of this compound. By following this protocol, researchers can effectively characterize the dose- and time-dependent induction of apoptosis by this multi-kinase inhibitor, providing valuable insights for preclinical drug development and mechanistic studies in the context of AML and other hematologic malignancies. The ability of this compound to induce apoptosis in a broad range of AML cells highlights its potential as a promising therapeutic agent.[6]

References

Application Notes and Protocols for Ex Vivo Treatment of Primary Acute Myeloid Leukemia (AML) Patient Samples with CG-806 (Luxeptinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806, also known as Luxeptinib, is a potent, orally available, multi-kinase inhibitor targeting key drivers of oncogenesis in hematologic malignancies.[1][2] Notably, it exhibits strong inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1] this compound has demonstrated significant anti-leukemic efficacy in both in vitro and in vivo models, irrespective of the FLT3 mutational status.[1][2]

These application notes provide a comprehensive guide for the ex vivo treatment of primary AML patient samples with this compound. The included protocols for cell culture, viability and apoptosis assays, and target inhibition analysis are intended to facilitate further preclinical investigation into the efficacy and mechanism of action of this promising therapeutic agent.

Data Presentation: In Vitro Inhibitory Activity of this compound (Luxeptinib)

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various contexts, highlighting its potent anti-leukemic activity at nanomolar concentrations.

Table 1: Potency of Luxeptinib Against Key Kinases

KinaseIC₅₀ (nmol/L)
FLT3-WT8.7
FLT3-ITD0.8

Data sourced from a study by Rice et al. (2022).

Table 2: Antiproliferative Potency of Luxeptinib Against Malignant Human Myeloid Cell Lines

Cell LineFLT3 StatusMean IC₅₀ (nmol/L)
EOL-1WT0.045
MV4-11FLT3-ITD0.048

Data sourced from a study by Rice et al. (2022).

Table 3: Comparison of Luxeptinib IC50 Values in Primary AML Patient Samples

FLT3 InhibitorMedian IC₅₀ (µM) in FLT3-ITD negative samples (n=139)Median IC₅₀ (µM) in FLT3-ITD positive samples (n=47)
Luxeptinib 0.535 0.401
Quizartinib2.3340.875
Gilteritinib2.9551.654
Dovitinib2.5141.117
Sorafenib4.4602.014
Midostaurin5.3764.753
Crenolanib7.5065.281

This table presents a comparison of the median IC50 values of Luxeptinib and other FLT3 inhibitors in ex vivo assays on 186 primary AML patient samples. Data indicates Luxeptinib's potent activity in both FLT3-ITD negative and positive samples.[3]

Signaling Pathway and Experimental Workflow Diagrams

This compound (Luxeptinib) Mechanism of Action

CG-806_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor Downstream Downstream Signaling (PI3K/AKT, MAPK, STAT5) FLT3->Downstream Activates BTK BTK BTK->Downstream AuroraK Aurora Kinases Proliferation Cell Proliferation & Survival AuroraK->Proliferation Promotes Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits CG806 This compound (Luxeptinib) CG806->FLT3 Inhibits CG806->BTK CG806->AuroraK

Caption: Mechanism of action of this compound (Luxeptinib).

Experimental Workflow for Ex Vivo Analysis of this compound in Primary AML Samples

Experimental_Workflow cluster_assays Functional and Mechanistic Assays PatientSample Primary AML Patient Sample (Bone Marrow or Peripheral Blood) Isolation Mononuclear Cell Isolation (Ficoll-Paque) PatientSample->Isolation Culture Ex Vivo Culture of Primary AML Cells Isolation->Culture Treatment Treatment with This compound (Luxeptinib) (Dose-Response and Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Flow Cytometry) Treatment->Apoptosis WesternBlot Target Inhibition Assay (e.g., Western Blot for p-FLT3, p-BTK) Treatment->WesternBlot DataAnalysis Data Analysis (IC50 Determination, Apoptosis Quantification, Protein Expression Analysis) Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for ex vivo analysis.

Experimental Protocols

Isolation and Culture of Primary AML Cells

Objective: To isolate and culture viable primary AML blasts from patient bone marrow aspirates or peripheral blood for subsequent ex vivo drug treatment and analysis.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Recombinant human cytokines (optional, for longer-term culture, e.g., IL-3, SCF, FLT3L)[4]

  • DMSO

  • Sterile centrifuge tubes and pipettes

Protocol:

  • Dilute the bone marrow aspirate or peripheral blood sample 1:1 with PBS.[5]

  • Carefully layer the diluted sample onto Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[5]

  • Carefully aspirate the upper plasma layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

  • Collect the mononuclear cell layer and transfer it to a new centrifuge tube.

  • Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step.[5]

  • Resuspend the cell pellet in complete culture medium (RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin).[4][5]

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • For short-term assays (up to 72 hours), cells can be directly used. For longer-term cultures, consider supplementing the medium with a cytokine cocktail (e.g., 100 ng/mL SCF, 10 ng/mL IL-3, 10 ng/mL IL-6, 10 ng/mL TPO, and 10 ng/mL FLT3L) and co-culturing with irradiated stromal cells.[4]

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in primary AML cells.

Materials:

  • Primary AML cells in complete culture medium

  • This compound (Luxeptinib) stock solution (in DMSO)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed primary AML cells at a density of 1 x 10^6 cells/mL in a 96-well plate, with 100 µL per well.[6]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.[7] Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.[7]

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[7]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in primary AML cells following treatment with this compound.

Materials:

  • Primary AML cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: After treatment with this compound for the desired time, collect the cells (including any floating cells) by centrifugation at 300-600 x g for 5 minutes.[4][8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Target Inhibition Assay by Western Blot

Objective: To assess the inhibition of FLT3 phosphorylation in primary AML cells treated with this compound.

Materials:

  • Primary AML cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (p-FLT3), anti-total FLT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on ice.[10]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[10]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-p-FLT3, anti-total FLT3, and loading control) overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the p-FLT3 signal to the total FLT3 signal to determine the relative level of FLT3 phosphorylation.

References

Assessing the Efficacy of CG-806 (Lixtepatinib) in FLT3-Mutant Ba/F3 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.

CG-806 (lixtepatinib) is a potent, orally bioavailable, multi-kinase inhibitor that targets FLT3, Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3] Its broad-spectrum activity makes it a promising therapeutic candidate for overcoming resistance to first- and second-generation FLT3 inhibitors. This document provides detailed protocols for evaluating the efficacy of this compound in murine pro-B Ba/F3 cells engineered to express various human FLT3 mutations.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the constitutive autophosphorylation of mutated FLT3. This blockade disrupts downstream pro-survival and proliferative signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways.[1][4] In FLT3-mutated cells, this inhibition leads to G1 phase cell cycle arrest and the induction of apoptosis.[1][2][3][4] Furthermore, this compound's ability to co-target BTK and Aurora kinases may contribute to its superior potency and its efficacy in overcoming resistance mechanisms.[1][4]

CG-806_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_mut Mutant FLT3 (e.g., ITD, D835Y) STAT5 STAT5 FLT3_mut->STAT5 P RAS_MAPK RAS/MAPK Pathway FLT3_mut->RAS_MAPK P PI3K_AKT PI3K/AKT Pathway FLT3_mut->PI3K_AKT P Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation BTK BTK AURK Aurora Kinases CG806 This compound (Lixtepatinib) CG806->FLT3_mut Inhibits CG806->BTK Inhibits CG806->AURK Inhibits

Caption: Multi-targeted inhibition by this compound.

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of this compound in comparison to other FLT3 inhibitors in Ba/F3 cells expressing wild-type or various mutant forms of FLT3.

Table 1: Anti-proliferative Activity (IC50, nM) of this compound in FLT3-Mutant Ba/F3 Cells

Cell Line (FLT3 Status)This compound (Lixtepatinib)
Ba/F3 FLT3-WT11.3[1]
Ba/F3 FLT3-ITD0.30 - 0.5[1][5]
Ba/F3 FLT3-D835Y8.26 - 8.8[1][5]
Ba/F3 FLT3-ITD+D835Y9.72 - 19.3[1][5]
Ba/F3 FLT3-ITD+F691L0.43 - 10[1][5]

Table 2: Comparative IC50 (nM) of FLT3 Inhibitors in FLT3-WT Transfected Ba/F3 Cells

InhibitorIC50 (nM)
This compound (Lixtepatinib) 11 [4]
Quizartinib1,956[4]
Gilteritinib500[4]
Crenolanib2,617[4]

Experimental Protocols

A general workflow for assessing the efficacy of this compound is presented below.

Experimental_Workflow start Culture FLT3-Mutant Ba/F3 Cells treat Treat cells with This compound (Dose-Response) start->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability western Western Blot Analysis (p-FLT3, p-STAT5, etc.) treat->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis analysis Data Analysis (IC50, Western Quantification, % Apoptosis) viability->analysis western->analysis apoptosis->analysis end Assess Efficacy analysis->end

Caption: General workflow for inhibitor testing.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • Ba/F3 cells expressing FLT3 mutants (e.g., FLT3-ITD, FLT3-D835Y)

  • Complete RPMI-1640 medium (with 10% FBS)

  • This compound (Lixtepatinib)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Ba/F3 cells to a logarithmic growth phase.

    • Count cells and adjust the density to 2 x 10⁵ cells/mL in fresh medium.

    • Add 50 µL of the cell suspension (10,000 cells) to each well of an opaque-walled 96-well plate.

    • Include wells with medium only for background measurement.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be 0.1 nM to 1 µM.

    • Prepare a 2X DMSO vehicle control.

    • Add 50 µL of the 2X compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for FLT3 Signaling Pathway

This protocol assesses the phosphorylation status of FLT3 and its downstream effectors.

Materials:

  • Ba/F3-FLT3-ITD cells

  • This compound and DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed Ba/F3-FLT3-ITD cells (e.g., 2 x 10⁶ cells in a 6-well plate) and treat with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a DMSO control for 2-4 hours.

    • Harvest cells by centrifugation, wash once with ice-cold PBS.

    • Lyse the cell pellet in 100-200 µL of ice-cold RIPA buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. Use β-actin as a loading control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Ba/F3-FLT3-ITD cells

  • This compound and DMSO

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed Ba/F3-FLT3-ITD cells (e.g., 5 x 10⁵ cells/mL) and treat with this compound (e.g., at its IC50 and 10x IC50 concentration) and a DMSO control for 24-48 hours.

  • Cell Staining:

    • Harvest 1-5 x 10⁵ cells per sample by centrifugation (500 x g for 5 minutes).

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Calculate the percentage of cells in each quadrant to quantify the induction of apoptosis by this compound.

References

Application Notes and Protocols for CG-806 in KG-1 and NOMO-1 Acute Myeloid Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806, also known as Luxeptinib, is a potent, first-in-class, non-covalent pan-FLT3/pan-BTK inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML).[1] This document provides detailed experimental protocols for studying the effects of this compound on the human AML cell lines KG-1 (FLT3-wild type) and NOMO-1 (FLT3-wild type). The provided methodologies cover cell culture, viability and apoptosis assays, and western blot analysis to investigate the mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by co-targeting multiple kinases crucial for AML cell survival and proliferation, including Fms-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[2][3] In FLT3-wild type (WT) cells, such as KG-1 and NOMO-1, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis.[2][3] This multi-targeted approach allows this compound to be effective against AML cells regardless of their FLT3 mutational status.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in KG-1 and NOMO-1 cells, providing a crucial reference for designing dose-response experiments.

Cell LineFLT3 StatusThis compound IC50 (nM)
KG-1Wild Type28.69
NOMO-1Wild Type20.52

Data sourced from Rice, W. G., et al. (2022). Luxeptinib (this compound) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia. Cancer Research Communications.[4]

Experimental Protocols

Cell Culture of KG-1 and NOMO-1 Cells

This protocol outlines the standard procedures for maintaining and subculturing KG-1 and NOMO-1 suspension cell lines.

Materials:

  • KG-1 (ATCC® CCL-246™) or NOMO-1 (DSMZ ACC 542) cells

  • Iscove's Modified Dulbecco's Medium (IMDM) for KG-1

  • RPMI-1640 Medium for NOMO-1

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Humidified incubator (37°C, 5% CO2)

  • Biological safety cabinet

  • Centrifuge

  • Hemocytometer or automated cell counter

Complete Growth Medium:

  • KG-1: IMDM supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5]

  • NOMO-1: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[6]

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium in a T-75 flask.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Cell Maintenance and Subculturing:

    • Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.

    • Maintain KG-1 cell cultures between 1 x 10^5 and 1 x 10^6 viable cells/mL.[7]

    • Maintain NOMO-1 cell cultures between 0.5 x 10^6 and 1.5 x 10^6 viable cells/mL.[6]

    • To subculture, determine the cell density and dilute the cell suspension with fresh, pre-warmed complete growth medium to the recommended seeding density (e.g., 2-3 x 10^5 cells/mL for KG-1, 0.5-1.0 x 10^6 cells/mL for NOMO-1). Do not centrifuge for routine passaging.[5][6]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • KG-1 or NOMO-1 cells

  • Complete growth medium

  • This compound (Luxeptinib)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • White, opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count to determine density and viability.

    • Dilute the cell suspension in complete growth medium to a concentration of 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension (5,000 cells/well) into each well of a white, opaque-walled 96-well plate.

    • Include wells with medium only for background luminescence measurement.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of this compound in complete growth medium. A suggested starting range based on IC50 values is 0.1 nM to 1000 nM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

    • Add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. The final volume in each well will be 100 µL.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Assay Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.[8]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all sample readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies apoptosis by flow cytometry using Annexin V to detect phosphatidylserine (B164497) externalization and Propidium Iodide (PI) to identify necrotic or late apoptotic cells.

Materials:

  • KG-1 or NOMO-1 cells

  • Complete growth medium

  • This compound and DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells (e.g., 0.5 x 10^6 cells/mL) in T-25 flasks or 6-well plates.

    • Treat cells with this compound at various concentrations (e.g., 1X, 5X, and 10X the IC50 value) and a vehicle control (DMSO) for 24 to 48 hours.

  • Cell Harvesting and Staining:

    • Collect the cells from each treatment condition into flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with 1 mL of ice-cold PBS, centrifuging after each wash.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Identify cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis

This protocol is for detecting the phosphorylation status of key proteins in the this compound signaling pathway, such as FLT3 and its downstream effectors.

Materials:

  • Treated KG-1 or NOMO-1 cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound (e.g., at IC50 concentration) for a specified time (e.g., 1, 6, or 24 hours).

    • Harvest and wash the cell pellet with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer with inhibitors for 30 minutes on ice.[9]

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]

    • Determine the protein concentration of the supernatant using a BCA assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer, typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize phospho-protein levels to total protein levels and loading controls.

Visualizations

Signaling Pathway of this compound in AML Cells

CG806_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK BTK BTK Survival Survival BTK->Survival Proliferation Proliferation STAT5->Proliferation ERK->Proliferation Aurora_Kinases Aurora Kinases Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinases->Cell_Cycle_Progression CG806 This compound (Luxeptinib) CG806->FLT3 CG806->BTK CG806->Aurora_Kinases Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture_Cells Culture KG-1 & NOMO-1 Cells Seed_Cells Seed Cells in Assay Plates/Flasks Culture_Cells->Seed_Cells Prepare_CG806 Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_CG806->Treat_Cells Seed_Cells->Treat_Cells Viability Cell Viability Assay (72h) Treat_Cells->Viability Apoptosis Apoptosis Assay (24-48h) Treat_Cells->Apoptosis Western_Blot Western Blot (1-24h) Treat_Cells->Western_Blot IC50_Calc IC50 Calculation Viability->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Quant Densitometry Analysis Western_Blot->Protein_Quant

References

Application Note: Measuring the Synergy of CG-806 and Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806 (luxeptinib) is a potent, non-covalent, oral inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1] It has demonstrated significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), irrespective of FLT3 mutational status, by inducing cell cycle arrest and apoptosis.[2][3] Venetoclax (B612062) is a selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[4][5][6] By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the initiation of apoptosis in cancer cells that overexpress BCL-2.[4][5][6]

The combination of a FLT3 inhibitor with a BCL-2 inhibitor has a strong mechanistic rationale for achieving synergistic anti-cancer effects, particularly in hematologic malignancies.[7][8][9][10][11][12][13] FLT3 signaling can upregulate the expression of anti-apoptotic proteins like Mcl-1. Inhibition of FLT3 by this compound can lead to the downregulation of Mcl-1, thereby increasing the dependence of cancer cells on BCL-2 for survival.[7] This increased reliance on BCL-2 makes the cells more susceptible to apoptosis induction by venetoclax. Preclinical studies have indeed shown that combining FLT3 inhibitors with venetoclax results in synergistic cytotoxicity in AML cells.[7][8][9][10][11][12][13][14] This application note provides detailed protocols for measuring the synergy between this compound and venetoclax in cancer cell lines.

Key Experimental Protocols

Cell Viability Assay to Determine IC50 Values and Synergy

This protocol is designed to assess the effect of this compound and venetoclax, alone and in combination, on the viability of cancer cells. The half-maximal inhibitory concentration (IC50) for each drug will be determined, and these values will be used to design the synergy experiments.

Materials:

  • Cancer cell lines (e.g., MV4-11 for FLT3-ITD AML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Luxeptinib)

  • Venetoclax

  • DMSO (for drug dissolution)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Drug Preparation: Prepare stock solutions of this compound and venetoclax in DMSO. Create serial dilutions of each drug in complete medium.

  • Single-Agent Treatment (IC50 Determination):

    • Treat the cells with increasing concentrations of this compound or venetoclax alone.

    • Include a vehicle control (DMSO-treated) group.

    • Incubate for 72 hours.

  • Combination Treatment (Synergy Assessment):

    • Treat the cells with a matrix of concentrations of this compound and venetoclax in a constant ratio (e.g., based on the ratio of their IC50 values).

    • Incubate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug using non-linear regression analysis.

    • Analyze the synergy of the drug combination using the Chou-Talalay method to calculate the Combination Index (CI).[15][16][17]

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by this compound and venetoclax, alone and in combination.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Venetoclax

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, venetoclax, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the effect of the drug combination on the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Venetoclax

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-BCL-2, anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-BIM, anti-p-FLT3, anti-p-BTK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, venetoclax, or the combination for 24-48 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound and Venetoclax in Cancer Cell Lines

Cell LineThis compound IC50 (nM)Venetoclax IC50 (nM)
MV4-11
MOLM-13
OCI-AML3

Table 2: Combination Index (CI) Values for this compound and Venetoclax Combination

Cell LineFa = 0.5Fa = 0.75Fa = 0.9Synergy Interpretation
MV4-11
MOLM-13
OCI-AML3
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15][18]

Table 3: Percentage of Apoptotic Cells after Treatment

Treatment% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)
Vehicle Control
This compound
Venetoclax
This compound + Venetoclax

Visualization of Pathways and Workflows

Signaling Pathways

cluster_0 This compound (Luxeptinib) Action cluster_1 Venetoclax Action cluster_2 Apoptotic Pathway FLT3 FLT3 Mcl-1 Mcl-1 FLT3->Mcl-1 upregulates FLT3->Mcl-1 BTK BTK Survival Survival BTK->Survival promotes This compound This compound This compound->FLT3 inhibits This compound->BTK inhibits This compound->Mcl-1 downregulates BIM BIM Mcl-1->BIM sequesters BCL-2 BCL-2 Apoptosis Apoptosis BCL-2->Apoptosis inhibits BCL-2->BIM sequesters Venetoclax Venetoclax Venetoclax->BCL-2 inhibits Venetoclax->Apoptosis promotes BAX/BAK BAX/BAK BIM->BAX/BAK activates BAX/BAK->Apoptosis induces

Caption: Signaling pathways of this compound and venetoclax leading to apoptosis.

Experimental Workflow

cluster_0 Phase 1: Single Agent Analysis cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Data Analysis Cell_Culture Cell Culture (e.g., MV4-11) IC50_CG806 IC50 Determination (this compound) Cell_Culture->IC50_CG806 IC50_Ven IC50 Determination (Venetoclax) Cell_Culture->IC50_Ven Synergy_Assay Cell Viability Assay (Combination Matrix) IC50_CG806->Synergy_Assay IC50_Ven->Synergy_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Synergy_Assay->Apoptosis_Assay CI_Calc Combination Index (Chou-Talalay) Synergy_Assay->CI_Calc Isobologram Isobologram Analysis Synergy_Assay->Isobologram Western_Blot Western Blot (Apoptotic Markers) Apoptosis_Assay->Western_Blot Protein_Quant Protein Quantification Western_Blot->Protein_Quant

Caption: Experimental workflow for assessing this compound and venetoclax synergy.

Synergy Analysis Logic

cluster_0 Interpretation Dose_Response Dose-Response Data (Single & Combination) Chou_Talalay Chou-Talalay Method Dose_Response->Chou_Talalay CI_Value Combination Index (CI) Chou_Talalay->CI_Value Synergy Synergy (CI < 1) CI_Value->Synergy Additive Additive (CI = 1) CI_Value->Additive Antagonism Antagonism (CI > 1) CI_Value->Antagonism

Caption: Logical flow of synergy determination using the Combination Index.

References

Troubleshooting & Optimization

CG-806 (Luxeptinib) Technical Support Center: In Vitro Solubility and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CG-806 (Luxeptinib) for in vitro studies. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a solubility of 50 mg/mL (100.92 mM) in DMSO.[1] It is important to note that sonication may be required to achieve complete dissolution.

Q3: How should I store this compound as a solid and in stock solutions?

A3: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Form: Store the solid powder at -20°C for up to 3 years.

  • Stock Solutions in DMSO: Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubations.[2][3] It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.

Q5: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous cell culture medium. What should I do?

A5: This is a common issue with hydrophobic kinase inhibitors. Here are several troubleshooting steps:

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your cell culture medium.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

  • Lower the Final Concentration: The precipitation indicates that the kinetic solubility of this compound in the aqueous medium has been exceeded. Lowering the final desired concentration of the compound is the most direct way to resolve this.

  • Increase the Final DMSO Concentration (with caution): If absolutely necessary, you can slightly increase the final DMSO concentration, but be sure to perform a dose-response experiment to determine the maximum tolerated concentration for your specific cell line.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Solubility Data for this compound (Luxeptinib)

ParameterValueNotes
Molecular Weight 495.43 g/mol Use for all molarity calculations.
Solubility in DMSO 50 mg/mL (100.92 mM)May require sonication for complete dissolution.[1]
Aqueous Solubility Very low / InsolubleTypical for kinase inhibitors. Do not use aqueous buffers to prepare primary stock solutions.

Table 2: Recommended DMSO Concentrations for Cell Culture

Final DMSO ConcentrationGeneral Tolerance and Recommendations
< 0.1% Generally considered safe for most cell lines with minimal effects. Recommended for sensitive primary cells and long-term exposure studies.[2][5]
0.1% - 0.5% Well-tolerated by many robust cell lines for incubations up to 72 hours. This is a common range for many in vitro assays.[2][3]
0.5% - 1.0% Increased risk of cytotoxicity and off-target effects. May be tolerated for short-term exposure in some robust cell lines.[2][4]
> 1.0% Significant cytotoxicity is likely. Not recommended for most applications.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Tare a sterile, amber-colored vial on a calibrated analytical balance.

  • Carefully weigh out 4.95 mg of this compound powder into the tared vial.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (495.43 g/mol ) * (1000 mg/g) = 4.95 mg

  • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Tightly cap the vial and vortex for 1-2 minutes. If the solid does not completely dissolve, use a brief sonication in a water bath until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

Important: The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤0.1%). This protocol is an example; adjust dilutions as needed for your desired final concentration.

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform an intermediate dilution: Dilute the 10 mM stock solution 1:100 by adding 2 µL of the stock to 198 µL of pre-warmed, complete cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.

  • Perform the final dilution: Dilute the 100 µM intermediate solution 1:10 by adding 100 µL of it to 900 µL of cell culture medium. This achieves the final 10 µM working concentration of this compound with a final DMSO concentration of 0.1%.

  • Mix thoroughly by gently pipetting up and down before adding the working solution to your experimental system.

Visual Guides

Signaling Pathway of this compound

CG806_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT MAPK MAPK Pathway FLT3->MAPK BTK BTK PLCg2 PLCγ2 BTK->PLCg2 CG806 This compound (Luxeptinib) CG806->FLT3 CG806->BTK Apoptosis Apoptosis CG806->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CG806->CellCycleArrest Induces AuroraK Aurora Kinases CG806->AuroraK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation PLCg2->Proliferation

Caption: Mechanism of action of this compound (Luxeptinib).

Experimental Workflow for this compound Stock and Working Solution Preparation

CG806_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Example) weigh Weigh 4.95 mg This compound Powder add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot of Stock store->thaw For Experiment intermediate_dilution 1:100 Dilution in Pre-warmed Medium (100 µM Intermediate) thaw->intermediate_dilution final_dilution 1:10 Dilution in Pre-warmed Medium (10 µM Final) intermediate_dilution->final_dilution add_to_cells Add to Cell Culture (Final DMSO = 0.1%) final_dilution->add_to_cells

Caption: General workflow for preparing this compound solutions.

Troubleshooting Logic for Solubility Issues

Troubleshooting_Solubility start Issue: Precipitation upon dilution in aqueous medium check_final_conc Is the final concentration as low as possible for the assay? start->check_final_conc check_dmso_conc Is the final DMSO concentration ≤0.1%? check_final_conc->check_dmso_conc Yes solution_lower_conc Solution: Lower the final This compound concentration. check_final_conc->solution_lower_conc No check_protocol Are you performing serial dilutions? check_dmso_conc->check_protocol Yes solution_increase_dmso Consider slightly increasing final DMSO (e.g., to 0.25%) and validate with a new vehicle control. check_dmso_conc->solution_increase_dmso No check_temp Is the medium pre-warmed to 37°C? check_protocol->check_temp Yes solution_serial_dilute Solution: Implement an intermediate dilution step. check_protocol->solution_serial_dilute No check_temp->solution_increase_dmso Yes solution_warm_medium Solution: Ensure medium is pre-warmed before adding the compound. check_temp->solution_warm_medium No

Caption: Troubleshooting decision tree for this compound precipitation.

References

CG-806 Technical Support Center: AML Cell Line Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of CG-806 (Luxeptinib) for Acute Myeloid Leukemia (AML) cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in AML?

A1: this compound, also known as Luxeptinib, is a potent, oral, multi-kinase inhibitor.[1] Its primary mechanism in AML involves the simultaneous inhibition of several key kinases that drive cancer cell proliferation and survival. These include Fms-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases (AuroK).[2][3][4] By co-targeting these pathways, this compound demonstrates broad anti-leukemic activity.[2]

Q2: Why is this compound effective against various AML subtypes?

A2: this compound is effective across different AML subtypes because it targets kinases that are critical for survival in both FLT3-mutant and FLT3-wild-type (WT) cells.[4][5] It potently inhibits not only wild-type FLT3 but also various clinically relevant mutant forms, including internal tandem duplication (ITD), tyrosine kinase domain (TKD), and gatekeeper mutations (F691L) that confer resistance to other FLT3 inhibitors.[6][7][8]

Q3: How does the cellular response to this compound differ between FLT3-mutant and FLT3-WT AML cells?

A3: The cellular response is dependent on the FLT3 mutational status. In FLT3-mutant AML cells, this compound treatment typically leads to a G1 phase blockage in the cell cycle.[2][3] In contrast, FLT3-WT AML cells undergo a G2/M phase arrest upon treatment.[2][3] This is attributed to its differential effects on the FLT3/BTK and Aurora kinase pathways, respectively.[9]

Q4: What are the key downstream signaling effects of this compound?

A4: Treatment with this compound leads to the suppression of phosphorylated FLT3, BTK, and Aurora Kinases.[2] This inhibition triggers a pro-apoptotic effect, evidenced by the cleavage of caspase-3 and PARP, and upregulates the pro-apoptotic protein Bim.[2] In FLT3-mutant cells, it also suppresses downstream targets like c-Myc.[2]

Q5: Is this compound currently in clinical trials for AML?

A5: Yes, a Phase 1a/b clinical trial of this compound (Luxeptinib) has been initiated for patients with relapsed or refractory AML and higher-risk myelodysplastic syndromes (MDS) (NCT04477291).[3][4][5][10] The study is designed to evaluate the safety, tolerability, and anti-tumor activity of the drug.[11][12]

Troubleshooting Guide

Q: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

A: Inconsistent IC50 values can arise from several factors. Refer to the troubleshooting workflow below. Key areas to check include:

  • Cell Health and Passage Number: Ensure you are using cells within a consistent and low passage number range. Older cells can exhibit altered drug sensitivity.

  • Cell Seeding Density: Verify that cell density is consistent at the start of each experiment. Overly confluent or sparse cultures will respond differently to the drug.

  • Drug Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in media.

  • Assay Incubation Time: The duration of drug exposure is critical. A 72-hour incubation is commonly used for cell viability assays with this compound.[2] Ensure this timing is precise.

G cluster_solutions Potential Solutions start Inconsistent IC50 Results check_cells Verify Cell Health: - Low Passage Number? - Consistent Seeding Density? start->check_cells check_drug Verify Drug Preparation: - Fresh Dilutions? - Fully Solubilized? start->check_drug check_assay Verify Assay Protocol: - Consistent Incubation Time (e.g., 72h)? - Correct Reagent Volumes? start->check_assay sol_cells Thaw new vial of cells. Standardize seeding protocol. check_cells->sol_cells If issues found sol_drug Prepare fresh drug stock and dilutions. Vortex thoroughly. check_drug->sol_drug If issues found sol_assay Calibrate pipettes. Strictly adhere to protocol timing. check_assay->sol_assay If issues found

Caption: Troubleshooting workflow for inconsistent IC50 results.

Q: I'm observing high levels of cell death even at very low concentrations of this compound. Is this expected?

A: Yes, this can be expected. This compound is a highly potent inhibitor with anti-leukemic effects at extremely low doses, often in the nanomolar to sub-nanomolar range.[2] This is particularly true for AML cell lines harboring FLT3 mutations. Always perform a wide dose-response curve to identify the optimal range for your specific cell line.

Q: My Western blot results do not show a decrease in phosphorylated FLT3 after treatment. What should I check?

A:

  • Treatment Duration: For phosphorylation studies, a shorter treatment time is often required than for apoptosis or viability assays. An exposure of 4 hours has been shown to be effective for observing inhibition of p-FLT3.[2]

  • Lysate Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins of interest.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibody for phosphorylated FLT3.

Data Presentation

Table 1: Anti-proliferative Potency (IC50) of this compound in Various AML Cell Lines

Cell LineFLT3 StatusMean IC50 (nM)[13]
MV4-11FLT3-ITD0.17
MOLM13FLT3-ITD0.82
Ba/F3FLT3-WT9.49
Ba/F3FLT3-ITD0.30
Ba/F3FLT3-D835Y8.26
Ba/F3FLT3-ITD + D835Y9.72
Ba/F3FLT3-ITD + F691L0.43

Data is presented as the mean half-maximal inhibitory concentration (IC50).

Experimental Protocols

Protocol 1: Cell Viability and Apoptosis Assay

This protocol details how to assess the anti-leukemic effects of this compound by measuring cell viability and apoptosis induction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Culture AML cells to logarithmic growth phase p2 2. Prepare serial dilutions of this compound p1->p2 e1 3. Seed cells in multi-well plates at desired density e2 4. Treat cells with increasing doses of this compound e1->e2 e3 5. Incubate for 72 hours e2->e3 a1 6a. Viability: Add MTS reagent or perform Trypan Blue count e3->a1 a2 6b. Apoptosis: Stain with Annexin V/PI and analyze by Flow Cytometry e3->a2 a3 7. Calculate IC50 values and quantify apoptotic cells a1->a3 a2->a3

Caption: Experimental workflow for viability and apoptosis assays.

Methodology:

  • Cell Culture: Culture human (e.g., MOLM14, MV4-11) or murine leukemia cell lines in appropriate media until they reach the logarithmic growth phase.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations for treatment.

  • Cell Seeding: Seed the cells in 96-well or 6-well plates at a predetermined density.

  • Treatment: Expose the cells to increasing doses of this compound (e.g., from sub-nanomolar to micromolar concentrations) for 72 hours.[2] Include a vehicle-only (DMSO) control.

  • Assessment of Viability/Proliferation:

    • For proliferation, use a colorimetric assay such as MTS or WST-1.

    • For viability, perform a trypan blue exclusion assay and count viable cells.[2]

  • Assessment of Apoptosis:

    • Harvest cells after the 72-hour treatment.

    • Stain cells with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[2][3][4]

  • Data Analysis: Calculate the IC50 value from the dose-response curve of the viability assay.

Protocol 2: Western Blot for Target Inhibition

This protocol is for measuring the inhibition of key signaling proteins following this compound treatment.

Methodology:

  • Cell Treatment: Seed AML cells (e.g., MOLM13, THP-1) and grow to ~70-80% confluency. Treat the cells with the desired concentrations of this compound for 4 hours.[2]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-FLT3, p-BTK, p-Aurora Kinase, total FLT3, total BTK, total Aurora Kinase, cleaved PARP, and a loading control (e.g., GAPDH).[2]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Signaling Pathway Visualization

The diagram below illustrates the primary kinases targeted by this compound and their downstream effects on the cell cycle and apoptosis in AML cells.

G cluster_targets Kinase Targets cluster_effects Downstream Effects CG806 This compound (Luxeptinib) FLT3 FLT3 (WT & Mutant) CG806->FLT3 inhibits BTK BTK CG806->BTK inhibits AURK Aurora Kinases CG806->AURK inhibits G1_arrest G1 Arrest (in FLT3-Mutant Cells) FLT3->G1_arrest leads to BTK->G1_arrest leads to G2M_arrest G2/M Arrest (in FLT3-WT Cells) AURK->G2M_arrest leads to Apoptosis Apoptosis Induction (Caspase/PARP Cleavage) G1_arrest->Apoptosis contributes to G2M_arrest->Apoptosis contributes to

Caption: Simplified signaling pathway of this compound in AML cells.

References

preventing CG-806 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of CG-806 (Luxeptinib) in cell culture media. Follow these troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound, also known as Luxeptinib, is a potent, non-covalent, oral multi-kinase inhibitor that targets both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1][2][3] It is used in cancer research, particularly for hematologic malignancies like Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL), to study the effects of inhibiting these key signaling pathways on cell proliferation and survival.[3][4][5]

Q2: What are the primary causes of this compound precipitation in cell culture media?

A2: Precipitation of hydrophobic small molecules like this compound is a common issue. The primary causes include:

  • Low Aqueous Solubility: this compound has inherently low solubility in aqueous solutions like cell culture media.[1]

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in your specific media and conditions.[6][7]

  • "Solvent Shock": Rapidly diluting a concentrated Dimethyl sulfoxide (B87167) (DMSO) stock solution into the aqueous cell culture medium can cause the compound to crash out of solution.[6]

  • Media Components: Interactions with salts, proteins (especially from Fetal Bovine Serum), and other components in the culture medium can reduce the compound's solubility.[6][7]

  • Temperature and pH Fluctuations: Changes in temperature (e.g., adding a cold stock to warm media) or pH shifts during incubation can negatively affect solubility.[6][8]

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: 100% high-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][9]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To minimize solvent-induced cytotoxicity and its effects on cell behavior, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is critical to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.

DMSO ConcentrationRecommendation
≤ 0.1% Ideal for most cell lines; minimal toxicity.
0.1% - 0.5% Generally acceptable, but may affect sensitive cell lines.[6][7]
> 0.5% Not recommended; risk of significant cellular toxicity.

Troubleshooting Guide: Preventing & Resolving Precipitation

This guide provides a systematic approach to diagnose and resolve this compound precipitation issues.

Issue 1: Precipitate Forms Immediately Upon Addition to Media

  • Probable Cause: This is typically a result of "solvent shock" or exceeding the compound's solubility limit.[6][8]

  • Solutions:

    • Optimize Dilution Method: Do not add the concentrated DMSO stock directly to the full volume of media. Use the Serial Dilution Protocol outlined below. Pre-warming the media to 37°C is crucial.[6][8]

    • Reduce Final Concentration: Your target concentration may be too high. Perform a Kinetic Solubility Assay (protocol below) to determine the maximum soluble concentration under your specific experimental conditions.

    • Check Stock Solution: Ensure your this compound stock solution in DMSO is completely dissolved and free of particulates. If in doubt, gently warm the stock and vortex. If crystals remain, prepare a fresh stock.

Issue 2: Precipitate Forms Over Time in the Incubator

  • Probable Cause: Delayed precipitation can be caused by changes in the media environment during incubation.

  • Solutions:

    • Temperature and pH Shifts: The incubator's CO2 environment can slightly lower the pH of the medium, affecting the solubility of some compounds.[8] Ensure your medium is correctly buffered for your CO2 concentration.

    • Media Evaporation: Over long experiments, evaporation can concentrate media components and this compound, pushing it past its solubility limit.[8] Ensure your incubator has adequate humidity and use appropriate culture plates/flasks with tight-fitting lids.

    • Protein Binding: this compound may bind to proteins in the serum, and this complex could precipitate over time. Consider reducing the serum percentage if your experiment allows, but be aware this can also affect solubility.

Troubleshooting Workflow Diagram

G start Precipitation Observed check_stock Is stock solution clear and fully dissolved? start->check_stock dilution_method Are you using serial dilution and pre-warmed media? check_stock->dilution_method Yes remake_stock Action: Prepare fresh 100% DMSO stock solution. check_stock->remake_stock No concentration Is the final concentration above the known solubility limit? dilution_method->concentration Yes optimize_dilution Action: Follow optimized dilution protocol. dilution_method->optimize_dilution No lower_conc Action: Lower the final working concentration. concentration->lower_conc Yes solubility_test Action: Perform kinetic solubility assay. concentration->solubility_test Unsure success Problem Solved remake_stock->success optimize_dilution->success lower_conc->success solubility_test->success

A flowchart for diagnosing and resolving this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Calculate Mass: this compound has a molecular weight of approximately 509.46 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 5.09 mg of solid this compound.

  • Weigh Compound: Accurately weigh the solid compound into a sterile, chemically resistant vial (e.g., amber glass or polypropylene).

  • Add Solvent: Add 1 mL of 100% anhydrous, high-purity DMSO to the vial.

  • Dissolve: Vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]

Protocol 2: Recommended Dilution Method to Prevent Precipitation

This protocol is for preparing a final concentration of 10 µM this compound in cell culture media.

  • Thaw Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Prepare Intermediate Dilution (100x Final): In a sterile microcentrifuge tube, prepare a 1:10 dilution of your stock. Add 2 µL of the 10 mM stock to 18 µL of pre-warmed medium. This creates a 1 mM intermediate solution. Vortex gently to mix.

  • Final Dilution: Add the intermediate dilution to your final volume of pre-warmed media. For example, to make 10 mL of 10 µM final concentration, add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed media.

  • Mix Gently: Add the intermediate solution dropwise to the final media volume while gently swirling the flask or tube. This ensures rapid and uniform mixing, preventing localized high concentrations that lead to precipitation.[6]

Experimental Workflow Diagram

G cluster_prep Stock Preparation cluster_working Working Solution Preparation weigh 1. Weigh Solid this compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve aliquot 3. Aliquot & Store at -20°C dissolve->aliquot thaw 4. Thaw Stock Aliquot intermediate 6. Prepare Intermediate Dilution in Media thaw->intermediate warm_media 5. Pre-warm Media to 37°C warm_media->intermediate final_dilution 7. Add Dropwise to Final Volume of Warm Media intermediate->final_dilution treat_cells 8. Treat Cells final_dilution->treat_cells Ready for Use

A step-by-step workflow for preparing this compound for cell culture.

Protocol 3: Kinetic Solubility Assay

This assay determines the maximum concentration of this compound that remains soluble in your specific cell culture medium over the course of your experiment.

  • Prepare Dilutions: In a 96-well clear-bottom plate, prepare a series of dilutions of this compound in your pre-warmed complete medium. A 2-fold serial dilution is recommended, starting from a concentration known to precipitate (e.g., 100 µM) down to a soluble concentration (e.g., ~1 µM). Use the optimized dilution method from Protocol 2.

  • Incubate: Cover the plate and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assess Precipitation: At various time points (0, 4, 24, 48 hours), visually inspect each well for signs of precipitation (cloudiness, crystals, sediment). For a more sensitive assessment, check for micro-precipitates by transferring a small aliquot to a microscope slide.[8]

  • Determine Limit: The highest concentration that remains clear of any visible precipitate throughout the entire incubation period is your maximum recommended working concentration for those specific conditions.

Signaling Pathways Inhibited by this compound

This compound exerts its effects by inhibiting key kinases. Understanding these pathways is crucial for interpreting experimental results.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase crucial for the development of hematopoietic stem cells.[10] Mutations leading to its constitutive activation are common drivers in AML.[11][12]

G cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS STAT5 JAK/STAT5 FLT3->STAT5 CG806 This compound CG806->FLT3 Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Simplified FLT3 signaling pathway and the inhibitory action of this compound.

BTK Signaling Pathway

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[13][14]

G BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates CG806 This compound CG806->BTK Inhibits NFkB NF-κB Activation PLCG2->NFkB Survival B-Cell Proliferation & Survival NFkB->Survival

Simplified BTK signaling cascade and the inhibitory action of this compound.

References

Technical Support Center: Interpreting Off-Target Effects of CG-806 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing CG-806 (Luxeptinib) in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to aid in the interpretation of experimental results, with a focus on understanding the compound's polypharmacology and distinguishing on-target from off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary and other significant targets of this compound?

A1: this compound is a multi-kinase inhibitor primarily designed to target Fms-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3] However, its potent anti-leukemic activity is attributed to its broad inhibitory profile that includes other kinases that can drive oncogenic signaling and rescue pathways.[4][5] Notably, this compound also demonstrates significant inhibitory activity against spleen tyrosine kinase (SYK) and colony-stimulating factor 1 receptor (CSF1R), which may contribute to its efficacy in various hematologic malignancies.[6][7][8]

Q2: My experimental results are more potent than what I would expect from inhibiting FLT3 or BTK alone. Could this be due to off-target effects?

A2: Yes, this is a likely explanation. This compound's superior potency compared to more selective FLT3 or BTK inhibitors is thought to stem from its multi-kinase inhibition profile.[1][9] By co-targeting FLT3, BTK, and Aurora kinases, this compound can induce different cellular outcomes depending on the genetic context of the cancer cells. For instance, in FLT3-mutant acute myeloid leukemia (AML) cells, it primarily induces G1 phase arrest, while in FLT3-wild type cells, it leads to G2/M arrest.[1][2] Inhibition of other kinases, such as SYK in mantle cell lymphoma, can also contribute to its pro-apoptotic effects.[6][10][11]

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on-target and off-target effects is a critical step in interpreting your results. Here are a few strategies:

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of a highly selective, structurally different inhibitor of the primary target (e.g., a selective FLT3 inhibitor). If the phenotype is not replicated, it suggests the involvement of other targets.

  • Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (e.g., FLT3). If treatment with this compound still produces the same effect in these cells, it points towards an off-target mechanism.[12][13]

  • Rescue Experiments: Overexpress a drug-resistant mutant of the primary target. If this fails to rescue the cells from the effects of this compound, it indicates that other targets are being affected.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended and potential off-targets within intact cells. A thermal shift indicates target engagement.

Q4: I am observing an unexpected phenotype in a cell line that does not express high levels of FLT3 or BTK. What could be the cause?

A4: This observation strongly suggests that the phenotype is driven by one or more of this compound's other targets. It is crucial to consider the expression profile of other inhibited kinases in your specific cell line. For example, potent inhibition of Aurora kinases can lead to mitotic catastrophe and apoptosis irrespective of FLT3 or BTK status.[1] Similarly, if the cells are dependent on signaling through other kinases that this compound inhibits (see data tables below), you may observe significant cellular effects.

Data Presentation

Table 1: Biochemical Kinase Inhibition Profile of this compound (Luxeptinib)

This table summarizes the inhibitory activity of this compound against its primary targets and a selection of other kinases. Data is compiled from biochemical assays (enzymatic IC50 and binding affinity Kd).

Kinase TargetKinase FamilyIC50 (nM)Kd (nM)
FLT3-WT Receptor Tyrosine Kinase8.70.24
FLT3-ITD Receptor Tyrosine Kinase0.83.1
FLT3 D835Y (TKD) Receptor Tyrosine Kinase-4.2
BTK-wild type Tec Family Tyrosine Kinase8.49.3
BTK-C481S Tec Family Tyrosine Kinase2.513.1
AURKA (Aurora A) Serine/Threonine Kinase--
AURKB (Aurora B) Serine/Threonine Kinase--
SYK Tyrosine Kinase--
CSF1R Receptor Tyrosine Kinase--
TRK-A Receptor Tyrosine Kinase14.83.4
TRK-B Receptor Tyrosine Kinase6.58.4
TRK-C Receptor Tyrosine Kinase0.72.7
c-SRC Src Family Tyrosine Kinase0.4258
LCK Src Family Tyrosine Kinase0.711.7
LYN A Src Family Tyrosine Kinase2.017.7

Data adapted from Molecular Cancer Therapeutics, 2022.[4][14]

Table 2: Cellular IC50 Values of this compound in Hematologic Malignancy Primary Cells

This table presents the median IC50 values of this compound in primary patient samples, demonstrating its cytotoxic activity in a cellular context.

Cell TypeFLT3 Mutation StatusMedian IC50 (µM)
AMLWild Type0.187
AMLITD0.018
AMLTKD0.023
AMLITD + TKD0.037
CLLNot Applicable0.114
MDS/MPNNot Applicable0.156
ALLNot Applicable0.395

Data adapted from Kurtz et al., ASH 2017.[7]

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase in a cell-free system.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute these stocks into the kinase assay buffer to achieve the final desired concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control. Add a solution containing the purified kinase enzyme and its specific peptide substrate.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP (typically at the Km concentration for the specific kinase). Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Normalize the data to the high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its target proteins in intact cells.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with either this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization upon binding.

Western Blot for Downstream Signaling Analysis

Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-BTK, anti-phospho-Aurora A/B) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a loading control like GAPDH or β-actin. Quantify band intensities to determine the relative change in phosphorylation.

Mandatory Visualization

Signaling_Pathways_Inhibited_by_CG806 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 BTK_complex BCR/BTK Complex PLCg2 PLCγ2 BTK_complex->PLCg2 SYK SYK BTK_complex->SYK CSF1R CSF1R CSF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation PLCg2->Proliferation SYK->PLCg2 Apoptosis Apoptosis Proliferation->Apoptosis G1 Arrest CellCycle Cell Cycle Progression CellCycle->Apoptosis G2/M Arrest Aurora Aurora Kinases Aurora->CellCycle CG806 This compound CG806->FLT3 CG806->BTK_complex CG806->CSF1R off-target CG806->SYK off-target CG806->Aurora

Caption: Key signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed Check_Conc Verify Compound Concentration, Purity, and Stability Start->Check_Conc Cell_Health Assess Cell Line Health, Identity, and Target Expression Check_Conc->Cell_Health On_Target_Hypo Hypothesis: On-Target Effect Cell_Health->On_Target_Hypo Off_Target_Hypo Hypothesis: Off-Target Effect Cell_Health->Off_Target_Hypo Validate_On_Target Validate with Orthogonal Methods: 1. Selective Inhibitor 2. Genetic Knockdown (siRNA/CRISPR) 3. Rescue Experiment On_Target_Hypo->Validate_On_Target Validate_Off_Target Identify Potential Off-Targets: 1. Kinome Profiling 2. Cellular Thermal Shift Assay (CETSA) Off_Target_Hypo->Validate_Off_Target Conclusion Refined Understanding of This compound Mechanism of Action Validate_On_Target->Conclusion Confirm_Off_Target Confirm Off-Target Causality: 1. Knockdown of Off-Target 2. Selective Inhibitor of Off-Target Validate_Off_Target->Confirm_Off_Target Confirm_Off_Target->Conclusion

Caption: Workflow for troubleshooting unexpected phenotypes.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Compound instability in media. 2. Variability in cell health or density. 3. Inconsistent ATP concentration in biochemical assays.1. Prepare fresh dilutions for each experiment; for long incubations (>24h), consider replenishing media with fresh compound. 2. Standardize cell seeding density and passage number. Monitor cell viability before treatment. 3. Ensure ATP concentration is consistent, ideally at the Km for the kinase.
Potent biochemical activity but weak cellular activity 1. Poor cell permeability. 2. High intracellular ATP concentration outcompeting the inhibitor. 3. Drug efflux by transporters (e.g., P-glycoprotein).1. Assess cell permeability using specific assays. 2. This is expected for ATP-competitive inhibitors. Confirm target engagement in cells using CETSA. 3. Co-treat with known efflux pump inhibitors to see if potency is restored.
Unexpected toxicity in a cell line with low primary target expression 1. The cell line is dependent on an off-target kinase that this compound potently inhibits (e.g., Aurora Kinases, SYK, CSF1R). 2. The phenotype is due to the combined inhibition of multiple kinases (polypharmacology).1. Profile the kinome of your cell line to identify expressed, druggable off-targets. 2. Use genetic approaches (siRNA/CRISPR) to knock down suspected off-targets individually and in combination to deconvolute the effect.
Phenotype does not match known downstream effects of the primary target 1. The observed phenotype is a result of inhibiting an alternative signaling pathway via an off-target. 2. Paradoxical pathway activation.1. Perform a kinome-wide selectivity screen to identify inhibited off-targets. Validate the involvement of the off-target pathway using specific inhibitors or genetic tools.[13] 2. Analyze the phosphorylation status of kinases both upstream and downstream of the intended target to check for unexpected activation.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results with CG-806 (Luxeptinib)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CG-806 (Luxeptinib). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Western blotting experiments with this multi-kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as Luxeptinib, is a potent, orally available, multi-kinase inhibitor. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2] By inhibiting these kinases, this compound can block key signaling pathways involved in the proliferation and survival of cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[1][3]

Q2: I am not seeing the expected decrease in phosphorylation of a known this compound target after treatment. What are the possible reasons?

There are several potential reasons for this observation:

  • Suboptimal Inhibitor Concentration: The concentration of this compound used may be insufficient to achieve complete inhibition in your specific cell line or experimental setup. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration.

  • Inadequate Incubation Time: The duration of treatment with this compound may not be long enough to observe a significant decrease in protein phosphorylation. A time-course experiment can help identify the optimal treatment time.

  • Inactive Compound: Ensure that your this compound stock solution is properly prepared, stored, and has not expired.

  • High Basal Kinase Activity: The cell line you are using may have very high basal activity of the target kinase, requiring a higher concentration of this compound for effective inhibition.

  • Antibody Issues: The phospho-specific antibody may not be performing optimally. Ensure it is validated for Western blotting and used at the recommended dilution. Including a positive control (e.g., a cell line with known high phosphorylation of the target) can help validate the antibody's performance.

Q3: I am observing unexpected bands or changes in total protein levels after this compound treatment. What could be the cause?

  • Off-Target Effects: As a multi-kinase inhibitor, this compound can have off-target effects, especially at higher concentrations. These off-target activities could lead to the modulation of other signaling pathways, resulting in unexpected changes in protein expression or phosphorylation.

  • Cellular Compensation Mechanisms: Inhibition of a primary signaling pathway by this compound might trigger compensatory feedback loops, leading to the activation of other kinases and subsequent phosphorylation of unexpected proteins.

  • DMSO Vehicle Effects: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can have biological effects on its own, especially at higher concentrations (above 0.1%).[4][5][6] It is crucial to include a vehicle-only control in your experiments to distinguish the effects of this compound from those of the solvent.

  • Protein Degradation or Altered Expression: this compound treatment can sometimes lead to changes in the expression or stability of certain proteins.[7] A time-course experiment and probing for total protein levels are essential to assess this possibility.

Q4: My Western blot results with this compound are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results can stem from various factors. To improve reproducibility:

  • Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and growth conditions for every experiment.

  • Prepare Fresh Reagents: Use freshly prepared lysis buffers with protease and phosphatase inhibitors, and fresh dilutions of antibodies and this compound for each experiment.

  • Consistent Protein Quantification: Accurately measure protein concentration and load equal amounts of protein in each lane.

  • Optimize Western Blot Protocol: Adhere to a standardized and optimized Western blotting protocol, paying close attention to blocking, washing, and incubation times.

  • Include Proper Controls: Always include positive, negative, and vehicle controls in every experiment.

Troubleshooting Guide

The following table summarizes common issues observed in Western blots with this compound and provides a structured approach to troubleshooting.

Problem Possible Cause Recommended Solution
Weak or No Signal for Phospho-Protein Insufficient this compound concentration or incubation time.Perform a dose-response (e.g., 1 nM to 1 µM) and time-course (e.g., 1, 4, 24 hours) experiment.
Inactive this compound.Prepare fresh stock solutions and store them properly as per the manufacturer's instructions.
Low target protein expression or phosphorylation.Use a positive control cell line or treatment to confirm antibody and protocol efficacy. Increase the amount of protein loaded per lane.
Poor antibody performance.Use a validated phospho-specific antibody. Titrate the antibody to find the optimal concentration.
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of the target protein.
High Background Antibody concentration too high.Titrate the primary and secondary antibodies to determine the optimal dilutions.
Insufficient blocking.Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% BSA in TBST for phospho-antibodies to avoid cross-reactivity with phosphoproteins in milk.
Inadequate washing.Increase the number and duration of wash steps with TBST.
Non-Specific Bands Primary antibody cross-reactivity.Use a highly specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity.
Off-target effects of this compound.Use the lowest effective concentration of this compound. Compare results with a more specific inhibitor for the target kinase if available.
Sample degradation.Use fresh cell lysates and always add protease and phosphatase inhibitors to the lysis buffer.
Inconsistent Band Intensities Uneven protein loading.Perform a precise protein quantification assay (e.g., BCA) and ensure equal loading in all lanes. Use a reliable loading control (e.g., GAPDH, β-actin, or tubulin).
Variability in experimental conditions.Maintain consistency in all steps, including cell treatment, lysis, electrophoresis, transfer, and antibody incubations.
DMSO concentration variability.Ensure the final DMSO concentration is consistent across all samples, including the vehicle control, and keep it below 0.1% if possible.[4][5][6]

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Treatment: Plate cells at a consistent density and treat with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer.

Western Blotting Protocol for Phosphorylated Proteins
  • Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein or a loading control.

Visualizations

Signaling Pathways

CG806_Signaling_Pathway cluster_FLT3 FLT3 Signaling cluster_BCR BCR Signaling FLT3 FLT3 pFLT3 p-FLT3 FLT3->pFLT3 Ligand Binding (or ITD mutation) pSTAT5 p-STAT5 pFLT3->pSTAT5 pAKT p-AKT pFLT3->pAKT pERK p-ERK pFLT3->pERK STAT5 STAT5 Proliferation Proliferation pSTAT5->Proliferation AKT AKT Survival Survival pAKT->Survival ERK ERK pERK->Proliferation BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK pBTK p-BTK BTK->pBTK pPLCy2 p-PLCγ2 pBTK->pPLCy2 PLCy2 PLCγ2 B_Cell_Activation B-Cell Activation & Survival pPLCy2->B_Cell_Activation Downstream Signaling CG806 This compound (Luxeptinib) CG806->pFLT3 CG806->pBTK

Caption: Simplified signaling pathways inhibited by this compound.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Culture & Treatment (this compound or Vehicle) B Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (overnight at 4°C) F->G H Secondary Antibody Incubation (1 hour at RT) G->H I Detection (ECL) H->I J Image Acquisition I->J K Band Densitometry J->K L Normalization to Loading Control K->L M Interpretation of Results L->M

Caption: Experimental workflow for Western blotting with this compound.

References

Technical Support Center: Troubleshooting Flow Cytometry Experiments with CG-806

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using CG-806 (Luxeptinib). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues during your flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as Luxeptinib, is a potent, oral, multi-kinase inhibitor. It is designed to target key signaling pathways involved in the growth and survival of cancer cells. Specifically, this compound co-targets Fms-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3][4][5][6] By inhibiting these kinases, this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells, particularly in hematologic malignancies like acute myeloid leukemia (AML).[1][2][3][4]

Q2: How is flow cytometry used in research with this compound?

A2: Flow cytometry is a critical tool for evaluating the cellular effects of this compound. Researchers commonly use it to:

  • Assess apoptosis: Staining with Annexin V and a viability dye (like PI or 7-AAD) allows for the quantification of apoptotic and necrotic cells following this compound treatment.[3]

  • Analyze cell cycle progression: Propidium iodide (PI) staining can be used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing cell cycle arrest induced by this compound.[1][2][3][4]

  • Measure target engagement: Intracellular flow cytometry can be used to detect the phosphorylation status of this compound targets, such as phospho-FLT3 (pFLT3) and phospho-BTK (pBTK), to confirm the inhibitory action of the compound.[7][8][9]

  • Immunophenotyping: Characterize changes in cell surface marker expression on cancer cells after treatment with this compound.

Q3: Can this compound itself cause high background in flow cytometry?

A3: It is unlikely that this compound itself is the direct cause of high background fluorescence. This compound is a small molecule and is not fluorescent. High background in flow cytometry experiments involving this compound is typically related to the fluorescent reagents used for staining (e.g., antibodies, viability dyes) or the health and preparation of the cells being analyzed.[10][11][12]

Troubleshooting Guide: High Background in Flow Cytometry

High background fluorescence can obscure real signals and make data interpretation difficult. Below are common causes and solutions for high background when performing flow cytometry on cells treated with this compound.

Problem 1: High background in unstained control cells treated with this compound.

This suggests that the issue is with the cells themselves, possibly due to cellular stress or death induced by the treatment.

Possible Cause Recommended Solution
Increased Autofluorescence Cells undergoing stress or apoptosis due to this compound treatment can exhibit higher autofluorescence. Consider using a viability dye to exclude dead cells from your analysis.[10][11] For highly autofluorescent cells, choosing fluorochromes that emit in the far-red or violet channels can be beneficial.
Cell Debris Treatment with an effective compound like this compound can lead to significant cell death, generating debris that can scatter light and increase background.[11] Gate tightly on your cell population of interest using forward and side scatter to exclude debris. Consider a gentle wash step to remove debris before staining.
Cell Clumping Dead cells can release DNA, which is sticky and causes cells to clump. Clumps can lead to an increased background signal. Add DNase to your buffer to reduce clumping. Gentle pipetting or filtering of the sample before acquisition can also help.[13]
Problem 2: High background in stained samples treated with this compound.

If your unstained controls look clean, the issue likely lies with your staining protocol.

Possible Cause Recommended Solution
Non-specific Antibody Binding Antibodies can bind non-specifically to Fc receptors on the surface of certain cell types (e.g., B cells, monocytes).[14] Block Fc receptors with an Fc blocking reagent before adding your primary antibodies.[11][12][14]
Excess Antibody Concentration Using too much antibody can lead to high non-specific binding and increased background.[13] Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Insufficient washing after staining can leave unbound antibodies in the sample, contributing to high background.[10][13] Ensure you are performing an adequate number of wash steps with an appropriate wash buffer (e.g., PBS with 1-2% BSA or FBS).
Dead Cell Staining Dead cells have compromised membranes and can non-specifically bind to many fluorescent dyes and antibodies.[11] Always use a viability dye to gate out dead cells from your analysis. Keeping samples on ice can also help maintain cell viability.[10]
Issues with Secondary Antibodies (if applicable) If using an indirect staining method, the secondary antibody could be binding non-specifically or be present in excess.[15] Run a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is specific to the primary antibody's species and isotype.[15]

Experimental Protocols

Protocol 1: General Staining for Apoptosis Analysis (Annexin V and PI)
  • Cell Preparation: After treating cells with this compound for the desired time, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells once with 1 mL of cold PBS. Centrifuge and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Protocol 2: Intracellular Staining for Phospho-Proteins (e.g., pFLT3)
  • Cell Treatment and Stimulation: Treat cells with this compound. If necessary, stimulate the cells to induce phosphorylation of the target protein.

  • Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then permeabilize them with a permeabilization buffer (e.g., 90% ice-cold methanol) for 30 minutes on ice.[9]

  • Washing: Wash the cells thoroughly with a wash buffer (e.g., PBS with 1% BSA).

  • Blocking (Optional but Recommended): Block non-specific binding by incubating with an appropriate blocking buffer for 15-30 minutes.

  • Primary Antibody Staining: Incubate the cells with the primary antibody against the phospho-protein (e.g., anti-pFLT3) at the predetermined optimal concentration.

  • Secondary Antibody Staining (if necessary): If the primary antibody is not fluorescently conjugated, wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Final Washes: Wash the cells to remove any unbound antibody.

  • Analysis: Resuspend the cells in a suitable buffer and analyze by flow cytometry.

Visualizations

Signaling_Pathway_of_CG806_Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MEK_ERK RAS/MEK/ERK Pathway FLT3->RAS_MEK_ERK STAT5 STAT5 Pathway FLT3->STAT5 BTK BTK NF_kB NF-κB Pathway BTK->NF_kB Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MEK_ERK->Proliferation STAT5->Proliferation NF_kB->Proliferation Cell_Cycle Cell Cycle Progression Aurora_Kinases Aurora Kinases Aurora_Kinases->Cell_Cycle CG806 This compound CG806->FLT3 CG806->BTK CG806->Aurora_Kinases

Caption: Mechanism of action of this compound, inhibiting FLT3, BTK, and Aurora kinases.

Troubleshooting_Workflow cluster_unstained_issues Troubleshoot Cell Health cluster_staining_issues Troubleshoot Staining Protocol Start High Background Observed Check_Unstained Analyze Unstained Control Start->Check_Unstained Unstained_High High Background in Unstained Control Check_Unstained->Unstained_High Yes Unstained_OK Unstained Control is Clean Check_Unstained->Unstained_OK No Autofluorescence Check for Autofluorescence Unstained_High->Autofluorescence Debris Gate out Debris Unstained_High->Debris Viability Use Viability Dye Unstained_High->Viability Titrate_Ab Titrate Antibody Unstained_OK->Titrate_Ab Fc_Block Use Fc Block Unstained_OK->Fc_Block Washing Improve Washing Steps Unstained_OK->Washing Dead_Cells Exclude Dead Cells Unstained_OK->Dead_Cells Rerun Rerun Autofluorescence->Rerun Re-run Experiment Debris->Rerun Re-run Experiment Viability->Rerun Re-run Experiment Titrate_Ab->Rerun Fc_Block->Rerun Washing->Rerun Dead_Cells->Rerun

Caption: Workflow for troubleshooting high background in flow cytometry.

Logical_Relationships cluster_causes cluster_solutions Cause Potential Causes of High Background NonSpecific_Binding Non-specific Binding Cause->NonSpecific_Binding Cell_Death Cell Death/Debris Cause->Cell_Death Reagent_Issues Reagent Issues Cause->Reagent_Issues Fc_Blocking Fc Receptor Blocking NonSpecific_Binding->Fc_Blocking Titration Antibody Titration NonSpecific_Binding->Titration Viability_Dye Viability Dye Usage Cell_Death->Viability_Dye Gating Proper Gating Strategy Cell_Death->Gating Reagent_Issues->Titration Washing_Protocol Optimized Washing Reagent_Issues->Washing_Protocol Solution Solutions

Caption: Relationship between causes of high background and their solutions.

References

Technical Support Center: Troubleshooting Poor Tumor Growth in CG-806 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during in vivo xenograft studies with the multi-kinase inhibitor, CG-806. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Luxeptinib) is an oral, first-in-class multi-kinase inhibitor that targets both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1][2] It has shown potent anti-leukemic efficacy in preclinical models of acute myeloid leukemia (AML).[1] this compound inhibits wild-type and all mutant forms of FLT3, as well as wild-type and C481S mutant forms of BTK.[3] By co-targeting these kinases, this compound aims to overcome drug resistance and effectively kill diverse subtypes of hematologic malignancies.[3][4]

Q2: In which xenograft models has this compound demonstrated efficacy?

A2: Preclinical data has shown that this compound effectively suppresses tumor growth in AML xenograft models, particularly those using the MV4-11 cell line, which harbors an FLT3 internal tandem duplication (FLT3-ITD) mutation.[1] In these models, this compound has been shown to induce apoptosis and inhibit the proliferation of AML cells.[1][3]

Q3: What are the expected outcomes of this compound treatment in a responsive AML xenograft model?

A3: In a responsive model, such as the MV4-11 xenograft, administration of this compound is expected to lead to a dose-dependent inhibition of tumor growth.[2] At effective doses, this can manifest as tumor stasis or even regression.[2] Studies have shown that this compound can lead to complete remission in a significant percentage of mice bearing MV4-11 xenografts.[5]

Troubleshooting Guide: Poor Tumor Growth

Poor or inconsistent tumor growth is a common challenge in xenograft studies. This guide provides a systematic approach to identifying and resolving potential issues.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing the root cause of poor tumor growth in your xenograft model.

G cluster_0 Start: Poor Tumor Growth Observed cluster_1 Phase 1: Pre-Implantation Checks cluster_2 Phase 2: Implantation Procedure cluster_3 Phase 3: Post-Implantation Factors cluster_4 Resolution start start cell_quality Assess Cell Quality: - Viability >90%? - Low Passage Number? - Correct Cell Line? start->cell_quality cell_prep Review Cell Preparation: - Log-phase growth? - Correct cell concentration? - Homogeneous suspension? cell_quality->cell_prep [All OK] optimize Optimize Protocol & Re-run cell_quality->optimize [Issue Found] matrigel Check Matrigel/Vehicle: - Correct concentration? - Kept on ice? - Mixed properly? cell_prep->matrigel [All OK] cell_prep->optimize [Issue Found] injection Verify Injection Technique: - Subcutaneous? - Correct volume? - Needle gauge appropriate? matrigel->injection [All OK] matrigel->optimize [Issue Found] mouse_model Evaluate Host Mouse: - Appropriate strain? - Age and sex consistent? - Health status optimal? injection->mouse_model [All OK] injection->optimize [Issue Found] monitoring Review Monitoring: - Frequent enough? - Consistent measurement? mouse_model->monitoring [All OK] consult Consult Literature/ Support mouse_model->consult [Issue Found] monitoring->optimize

Caption: Troubleshooting workflow for poor xenograft tumor growth.

Quantitative Troubleshooting Parameters

This table provides key quantitative parameters to check when troubleshooting poor tumor growth. Deviations from these optimal ranges are common causes of experimental failure.

ParameterOptimal Range/ThresholdCommon Issues & Recommendations
Cell Viability > 90%Low viability leads to poor engraftment. Use trypan blue exclusion to verify before injection. Ensure gentle handling during preparation.
Cell Passage Number < 10-20 passages from resuscitationHigh passage numbers can lead to genetic drift and altered tumorigenicity.[6][7] Use low-passage cells for all in vivo studies.[6]
Cell Confluency at Harvest 80-90% (Logarithmic Growth Phase)Harvesting cells at confluence or in stationary phase reduces their proliferative capacity.[8][9]
Number of Injected Cells 1 x 10^6 to 1 x 10^7 cells/siteThe optimal number is cell-line dependent. For MV4-11, 1 x 10^7 cells are commonly used.[8] A pilot study may be needed to determine the optimal cell number.[9]
Injection Volume 100 - 200 µLLarger volumes can increase pressure at the injection site, leading to leakage.
Matrigel Concentration 1:1 ratio with cell suspension (final concentration >4 mg/mL)Matrigel provides a supportive matrix for tumor engraftment.[10][11] Ensure it is kept on ice to prevent premature gelling.[10]
Mouse Age 6-8 weeksYounger mice generally support more robust tumor growth.
Time to Palpable Tumor Varies (e.g., 2-4 weeks)If no tumor is palpable after an extended period, it may indicate engraftment failure.

Key Experimental Protocols

Protocol 1: Preparation and Subcutaneous Implantation of AML Cells (MV4-11)

This protocol outlines the key steps for establishing a subcutaneous MV4-11 xenograft model.

  • Cell Culture: Culture MV4-11 cells in recommended media until they reach 80-90% confluency (logarithmic growth phase).[8][9]

  • Cell Harvesting:

    • Gently collect cells and centrifuge at low speed (e.g., 1500 rpm) for 5 minutes at 4°C.[8]

    • Wash the cell pellet 2-3 times with sterile, serum-free media or PBS.[8]

    • Perform a cell count and assess viability using trypan blue. Viability should be >90%.

  • Cell Suspension Preparation:

    • Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix.[10] Keep the mixture on ice at all times to prevent gelling.[10]

    • The final cell concentration should be adjusted to deliver 1 x 10^7 cells in an injection volume of 100-200 µL.[8]

  • Animal Handling and Implantation:

    • Use immunocompromised mice (e.g., NOD/SCID or NSG) aged 6-8 weeks.

    • Anesthetize the mouse according to approved institutional protocols.

    • Gently lift the skin on the flank and inject the 100-200 µL cell suspension subcutaneously using a 25-27 gauge needle.

    • Monitor the animals for recovery.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor growth 2-3 times per week once tumors become palpable.

    • Measure tumor dimensions (length and width) with digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2 .[12]

    • Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Implantation cluster_2 Monitoring & Treatment culture 1. Culture MV4-11 Cells (80-90% Confluency) harvest 2. Harvest & Wash Cells culture->harvest viability 3. Count & Assess Viability (>90%) harvest->viability suspend 4. Resuspend in Media/Matrigel (1:1 ratio on ice) viability->suspend inject 5. Subcutaneous Injection (1x10^7 cells in 100-200 µL) suspend->inject monitor 6. Monitor Tumor Growth (2-3 times/week) inject->monitor randomize 7. Randomize Groups (Tumor Volume ~150 mm³) monitor->randomize treat 8. Initiate this compound Treatment randomize->treat

Caption: Workflow for establishing an MV4-11 xenograft model.

This compound Signaling Pathway

This compound exerts its anti-leukemic effects by simultaneously inhibiting the FLT3 and BTK signaling pathways, which are critical for the proliferation and survival of AML cells.

This compound Mechanism of Action Diagram

Caption: Simplified signaling pathway of this compound in AML cells.

In FLT3-ITD positive AML, the mutated FLT3 receptor is constitutively active, leading to the activation of downstream pro-survival pathways including STAT5, PI3K/AKT/mTOR, and RAS/MAPK.[13][14] BTK is also activated downstream of FLT3-ITD and contributes to AML cell survival and proliferation through pathways like NF-κB.[13][15] this compound's dual inhibition of FLT3 and BTK effectively shuts down these critical signaling cascades, leading to cell cycle arrest and apoptosis.[1][4]

References

Technical Support Center: Understanding Variability in CG-806 (Luxeptinib) IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in CG-806 (luxeptinib) IC50 values across different experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in the IC50 values of this compound in our experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in in vitro studies and can be attributed to several factors.[1][2] For this compound, a potent pan-FLT3/pan-BTK inhibitor, the following are key aspects to consider:[3][4][5]

  • Cell Line Specifics: The genetic background and expression levels of target kinases (FLT3, BTK) and other oncogenic drivers in different cell lines can significantly impact sensitivity to this compound.[6][7] For example, the IC50 can differ between cell lines with wild-type (WT) FLT3 and those with FLT3 internal tandem duplication (ITD) mutations.[8][9]

  • Assay Type: The methodology used to measure the inhibitory effect will influence the IC50 value. A biochemical kinase assay measuring the direct inhibition of purified FLT3 or BTK will likely yield a different IC50 than a cell-based viability assay (e.g., MTT, CellTiter-Glo®) which measures a downstream cellular effect.[6][10]

  • Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in IC50 values.[1][11] These include:

    • Compound Concentration and Purity: Ensure accurate serial dilutions and verify the purity of your this compound stock.

    • Cell Density: The number of cells seeded per well can affect the drug-to-cell ratio and influence the apparent IC50.

    • Incubation Time: The duration of drug exposure can impact the observed effect, with longer incubation times potentially leading to lower IC50 values.[6]

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.

    • ATP Concentration (for kinase assays): As this compound is an ATP-competitive inhibitor, the concentration of ATP in the kinase assay will directly affect the IC50 value.[1][11]

  • Data Analysis: The method used to calculate the IC50 from the dose-response curve can introduce variability.[2] Consistent use of a specific software and curve-fitting model (e.g., four-parameter logistic regression) is recommended.[12]

Q2: How does the FLT3 mutational status of our cell line affect the IC50 of this compound?

A2: The mutational status of FLT3 is a critical determinant of sensitivity to this compound. The compound is a potent inhibitor of both wild-type (WT) and various mutant forms of FLT3, including the common internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[8][9] However, the potency can vary between these forms. Luxeptinib has been shown to be a more potent inhibitor of FLT3-ITD compared to WT FLT3.[8] Therefore, it is crucial to know the specific FLT3 mutation present in your cell line to interpret your IC50 results correctly.

Q3: We are using a cell viability assay to determine the IC50 of this compound. What are the key considerations?

A3: Cell viability assays are essential for understanding the cytotoxic or cytostatic effects of this compound. Key considerations include:

  • Choice of Assay: Different assays measure different aspects of cell health. For example, MTT and resazurin-based assays measure metabolic activity, while ATP-based assays (e.g., CellTiter-Glo®) measure cellular ATP levels as an indicator of viability.[6][12] The choice of assay can influence the resulting IC50 value.

  • Assay Validation: It is important to ensure that the chosen assay is linear over the range of cell numbers used and that the vehicle (e.g., DMSO) does not affect cell viability at the concentrations used.

  • Mechanism of Action: this compound can induce cell cycle arrest, apoptosis, or autophagy.[3] The endpoint of your viability assay should be appropriate for the expected cellular response.

Q4: Can you provide a summary of reported IC50 values for this compound?

A4: The following table summarizes some of the publicly available IC50 values for this compound in various experimental systems. Note that direct comparison of these values should be done with caution due to the different experimental conditions used.

Cell Line/TargetFLT3 StatusAssay TypeIncubation TimeReported IC50 (nM)Reference(s)
MEC-1Not SpecifiedProliferation Assay72 hours32[3][4]
FLT3 WT-transfected Ba/F3WTNot SpecifiedNot Specified11[13]
FLT3-ITDITDKinase AssayNot Specified0.8[9]
FLT3-WTWTKinase AssayNot Specified8.7[9]
EOL-1WTAntiproliferative AssayNot Specified0.045[9]
MV4-11FLT3-ITDAntiproliferative AssayNot SpecifiedNot Specified (sub-nanomolar)[9]
Primary AML SamplesVariousEx vivo cell viabilityNot Specified<100 (for a large fraction)[9][14]
Primary CLL patient marrowNot SpecifiedNot SpecifiedNot SpecifiedMedian: 110[15]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound IC50 Determination

This protocol provides a general framework for determining the IC50 of this compound against a purified kinase (e.g., FLT3 or BTK) using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase (e.g., FLT3, BTK)

  • Kinase substrate (e.g., a specific peptide)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)[16]

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)[17]

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks in the kinase assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and substrate in the kinase assay buffer to the desired working concentrations.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound solutions to the wells of a 384-well plate.

    • Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control (assay buffer only).

  • Enzyme Addition: Add 2.5 µL of the diluted kinase solution to each well (except the "no enzyme" control). Mix gently and pre-incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x concentrated substrate/ATP mixture.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation: Stop the kinase reaction and generate a luminescent signal according to the manufacturer's instructions for the ATP detection reagent.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT) for this compound IC50 Determination

This protocol describes a common method for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[18]

  • DMSO

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[18]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[12][18]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Visualizations

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS CG806 This compound (Luxeptinib) CG806->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

BTK_Signaling_Pathway cluster_downstream_btk Downstream Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 CG806 This compound (Luxeptinib) CG806->BTK Inhibits PKC PKC PLCG2->PKC NFkB NF-κB PKC->NFkB Proliferation_B B-Cell Proliferation & Survival NFkB->Proliferation_B

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

IC50_Workflow start Start: Prepare Cells & This compound Dilutions seed Seed Cells in Plate start->seed treat Treat Cells with This compound Concentrations seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Assay (e.g., Kinase or Viability) incubate->assay measure Measure Signal (e.g., Luminescence, Absorbance) assay->measure analyze Data Analysis: Normalize & Fit Curve measure->analyze end End: Determine IC50 Value analyze->end

References

addressing cellular toxicity of CG-806 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CG-806 (Luxeptinib). This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during in vitro experiments, particularly concerning cellular toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, first-in-class multi-kinase inhibitor that potently targets FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3] By inhibiting these kinases, this compound disrupts key signaling pathways involved in cancer cell proliferation, survival, and cell cycle progression.[1][2][3] In FLT3-mutant acute myeloid leukemia (AML) cells, this compound has been shown to induce G1 phase cell cycle arrest, while in FLT3-wild-type cells, it leads to G2/M arrest.[1][3][4] Ultimately, this inhibition leads to the induction of apoptosis (programmed cell death).[5][6]

Q2: I am observing significant cytotoxicity at high concentrations of this compound. Is this expected?

A2: While this compound is designed to be a potent anti-cancer agent, high concentrations can lead to increased cytotoxicity. This can be due to on-target effects (potent inhibition of FLT3, BTK, and Aurora kinases) or potential off-target effects. Preclinical studies in animal models have shown that this compound is generally well-tolerated with no observed toxicities at the doses tested.[5][7] However, in vitro, high concentrations of any potent inhibitor can lead to cellular stress and toxicity. It is crucial to distinguish between targeted apoptosis and non-specific necrosis, which may occur at excessive concentrations.

Q3: How can I differentiate between apoptosis and necrosis in my cell cultures treated with high concentrations of this compound?

A3: Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of cell death. Apoptosis is a controlled, programmed process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[8][9][10] In contrast, necrosis is an uncontrolled form of cell death resulting from cellular injury, leading to cell swelling and rupture of the plasma membrane.[8][9][10] You can use a combination of assays to differentiate between these two modes of cell death. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Q4: My this compound solution is precipitating in the cell culture medium at high concentrations. What can I do?

A4: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to the hydrophobic nature of the compounds.[11][12][13] To address this, ensure your final DMSO concentration is low (typically <0.5%).[13] You can also try preparing your dilutions in pre-warmed media and adding the compound dropwise while gently vortexing.[12][14] If precipitation persists, it may indicate that you are exceeding the solubility limit of this compound in your specific media formulation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpectedly high cell death at concentrations where a dose-response is expected. Off-target effects of this compound at high concentrations.Perform a kinase profiling assay to identify potential off-target kinases. Lower the concentration range in your experiments to focus on the on-target effects.
Compound precipitation leading to inconsistent dosing.Visually inspect your wells for precipitate. If observed, follow the recommendations for preventing compound precipitation in the FAQs.
Cells appear swollen and are lysing, suggesting necrosis rather than apoptosis. Excessive concentration of this compound leading to non-specific cytotoxicity.Perform a dose-response experiment over a wide range of concentrations to identify the threshold for inducing necrosis. Use Annexin V/PI staining to quantify the apoptotic versus necrotic populations.
Inconsistent results between replicate experiments. Variability in compound dilution and addition to culture plates.Prepare a master mix of your final this compound dilution in culture media to add to all replicate wells, ensuring consistency.
High background in cell viability or apoptosis assays.Optimize your assay protocol, including washing steps and blocking procedures, to minimize background signal.[10]
Steep dose-response curve. Stoichiometric inhibition due to high enzyme to inhibitor ratio at high concentrations.[15][16]Re-evaluate your dose-response curve with a wider range of concentrations, and consider the potential for non-classical inhibition kinetics at high concentrations.
Unexpected changes in cell morphology (e.g., spindle-like shape, excessive blebbing). On-target effects on the cytoskeleton due to Aurora kinase inhibition.Use immunofluorescence to visualize the microtubule and actin cytoskeletons. Compare the observed morphology to known effects of Aurora kinase inhibitors.[1][17][18]
Off-target effects on other cellular components.Consider performing a cellular thermal shift assay (CETSA) to identify novel intracellular targets of this compound at high concentrations.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineFLT3 StatusBTK StatusIC50 (nM)
MOLM-13ITDExpressed5
MV4-11ITDExpressed8
RS4;11WTExpressed15
SEMWTExpressed20
THP-1WTNot Expressed>1000

This table summarizes hypothetical IC50 values based on the known targets of this compound to illustrate its potency and selectivity.

Table 2: Preclinical Safety Profile of this compound in Animal Models

SpeciesDosing RegimenDurationKey FindingsReference
Mice10, 30, 100, 300 mg/kg, oral, daily28 daysNo adverse effects on body weight, clinical pathology, or organ weight. No observed toxicities.[7]
DogsNot specified28 daysNo adverse effects on body weight, ophthalmic, respiratory, or neurological examinations. No cardiotoxicity observed.[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow adherent cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove 50 µL of media from each well and add 50 µL of the 2x this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
  • Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol in a 6-well plate.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Mandatory Visualizations

CG806_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS BTK BTK BTK->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G1_Arrest G1 Arrest (FLT3-mutant) G2M_Arrest G2/M Arrest (FLT3-WT) Aurora_Kinases Aurora Kinases CG806 This compound CG806->FLT3 Inhibits CG806->BTK Inhibits CG806->G1_Arrest CG806->G2M_Arrest CG806->Aurora_Kinases Inhibits Troubleshooting_Workflow Start High Cellular Toxicity Observed Check_Concentration Is this compound concentration excessive? Start->Check_Concentration Check_Precipitation Is there visible precipitation? Check_Concentration->Check_Precipitation No Perform_Dose_Response Perform wide-range dose-response Check_Concentration->Perform_Dose_Response Yes Optimize_Solubilization Optimize solubilization protocol Check_Precipitation->Optimize_Solubilization Yes Apoptosis_vs_Necrosis Differentiate apoptosis vs. necrosis (Annexin V/PI) Check_Precipitation->Apoptosis_vs_Necrosis No Perform_Dose_Response->Apoptosis_vs_Necrosis On_Target_Toxicity Toxicity likely on-target Apoptosis_vs_Necrosis->On_Target_Toxicity Apoptosis observed Off_Target_Toxicity Potential off-target toxicity Apoptosis_vs_Necrosis->Off_Target_Toxicity Necrosis observed Investigate_Off_Target Investigate off-target effects (e.g., kinase profiling) Off_Target_Toxicity->Investigate_Off_Target Experimental_Workflow Cell_Culture 1. Cell Culture (appropriate cell line) Treatment 2. Treatment (this compound dose-response) Cell_Culture->Treatment Viability_Assay 3a. Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis (IC50, % apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Interpretation 5. Interpretation (on-target vs. off-target) Data_Analysis->Interpretation

References

Technical Support Center: Optimizing Incubation Time for CG-806 in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of CG-806 in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (also known as luxeptinib) is a potent, orally available, first-in-class multi-kinase inhibitor. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3][4] By co-targeting these key kinases, this compound aims to overcome drug resistance and demonstrate efficacy in various hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[1][3]

Q2: Why is optimizing the incubation time for this compound crucial in my cell assays?

A2: Optimizing the incubation time is critical for obtaining accurate and reproducible data. An incubation time that is too short may not allow for the full biological effect of this compound to manifest, leading to an underestimation of its potency. Conversely, an overly long incubation period can lead to secondary effects, such as cellular stress responses, activation of alternative signaling pathways, or cytotoxicity, which can confound the interpretation of your results. The optimal incubation time allows for the observation of the direct effects of this compound on its intended targets.

Q3: What are the recommended starting points for incubation times when studying the effects of this compound on signaling pathways?

A3: For assays measuring the inhibition of protein phosphorylation (e.g., Western blotting for p-FLT3, p-BTK, p-ERK), shorter incubation times are generally recommended. Based on preclinical studies, significant inhibition of target phosphorylation by this compound can be observed as early as 4 hours.[1] A time-course experiment with points ranging from 30 minutes to 24 hours (e.g., 0.5, 1, 2, 4, 8, 24 hours) is advisable to capture the kinetics of signaling inhibition. In some cell lines, the inhibition of phosphorylation of kinases like SYK and BTK has been shown to be sustained for up to 24 hours.[5]

Q4: What are the suggested incubation times for cellular outcome assays, such as apoptosis or cell viability, with this compound?

A4: For assays measuring downstream cellular effects like apoptosis (e.g., Annexin V staining) or cell viability/proliferation (e.g., MTT, CellTiter-Glo®), longer incubation times are typically required. Studies have shown that this compound induces apoptosis in AML cells following a 24-hour treatment.[1] For cytotoxicity and anti-proliferative effects, incubation times of 48 to 72 hours are common to determine IC50 values.[6][7] A typical time-course experiment for these assays would include 24, 48, and 72-hour time points.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low inhibition of target phosphorylation (e.g., p-FLT3, p-BTK). 1. Incubation time is too short: The inhibitor has not had enough time to engage its target. 2. This compound concentration is too low: The concentration used is below the effective range for the cell line. 3. Cell line is resistant: The cell line may have mechanisms of resistance to this compound.1. Perform a time-course experiment: Test a range of incubation times (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h). 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal dose for your cell line. 3. Verify target expression: Confirm that your cell line expresses the target kinases (FLT3, BTK, Aurora kinases).
High variability in results between replicate experiments. 1. Inconsistent incubation times: Minor variations in timing can affect outcomes, especially for short incubations. 2. Cell passage number and confluency: Higher passage numbers or confluent cells can have altered signaling and drug sensitivity. 3. Inconsistent this compound preparation: Improper dissolution or storage of the compound.1. Standardize all incubation steps: Use timers and process plates consistently. 2. Use cells with a consistent passage number and seed at a density that avoids confluency during the experiment. 3. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Significant cell death observed in short-term signaling assays. 1. This compound concentration is too high: The concentration is causing rapid, non-specific toxicity. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high.1. Lower the concentration of this compound to a range that inhibits the target without inducing widespread cell death in the short term. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle-only control.
Inhibition of phosphorylation is observed at early time points but diminishes at later time points. 1. Drug degradation: this compound may be unstable in culture medium over longer periods. 2. Cellular adaptation: Cells may be activating compensatory signaling pathways.1. Consider replenishing the medium containing this compound for longer incubation periods. 2. Analyze earlier time points to capture the primary inhibitory effect. Investigate potential resistance mechanisms.

Data Presentation

Table 1: Representative Time-Dependent Effect of this compound on Phospho-FLT3 and Phospho-BTK in AML Cells (MV4-11)

Incubation TimeThis compound Concentration (nM)% Inhibition of p-FLT3 (Y591)% Inhibition of p-BTK (Y223)
1 hour10045%30%
4 hours10085%75%
8 hours10092%88%
24 hours10088%85%
This table presents hypothetical representative data based on typical kinase inhibitor effects and is for illustrative purposes.

Table 2: Representative Time-Dependent Induction of Apoptosis by this compound in AML Cells (MOLM-13)

Incubation TimeThis compound Concentration (nM)% Apoptotic Cells (Annexin V+)
12 hours25015%
24 hours25045%
48 hours25070%
72 hours25085%
This table presents hypothetical representative data based on typical kinase inhibitor effects and is for illustrative purposes.

Experimental Protocols

Protocol 1: Time-Course Analysis of Target Phosphorylation by Western Blot

  • Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) at a density of 0.5 x 10^6 cells/mL in complete culture medium and allow them to acclimate for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock to the desired final concentration in pre-warmed culture medium.

  • Treatment: Treat the cells with this compound at the desired concentration (e.g., 100 nM). Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: At each time point, harvest the cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-FLT3, total FLT3, p-BTK, total BTK, p-ERK, total ERK, and a loading control (e.g., GAPDH). Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Protocol 2: Time-Course Analysis of Apoptosis by Annexin V Staining and Flow Cytometry

  • Cell Seeding: Plate AML cells at a density of 0.2 x 10^6 cells/mL in complete culture medium in a 12-well plate.

  • Treatment: Treat the cells with this compound at the desired concentration (e.g., 250 nM) or vehicle control.

  • Incubation: Incubate the plates for 12, 24, 48, and 72 hours.

  • Cell Staining: At each time point, harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates CG806 This compound CG806->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates CG806 This compound CG806->BTK Inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG CellSurvival B-Cell Survival & Proliferation IP3->CellSurvival NFkB NF-κB DAG->NFkB NFkB->CellSurvival

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Aurora_Kinase_B_Pathway AuroraB Aurora Kinase B HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates G2M_Arrest G2/M Arrest CG806 This compound CG806->AuroraB Inhibits CG806->G2M_Arrest ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation

Caption: Role of Aurora Kinase B in mitosis and its inhibition by this compound leading to G2/M arrest.

Experimental_Workflow Start Start: Define Assay Type Signaling Signaling Assay (e.g., Western Blot) Start->Signaling Cellular Cellular Assay (e.g., Apoptosis, Viability) Start->Cellular TimeCourse1 Time-Course: Short Incubation (0.5h - 24h) Signaling->TimeCourse1 TimeCourse2 Time-Course: Long Incubation (24h - 72h) Cellular->TimeCourse2 DoseResponse Dose-Response at Optimal Time Point TimeCourse1->DoseResponse TimeCourse2->DoseResponse Analysis Data Analysis DoseResponse->Analysis End End: Optimized Protocol Analysis->End

Caption: General experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: Troubleshooting Unexpected Phenotypic Changes with CG-806

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing CG-806 (Luxeptinib). It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as Luxeptinib, is a potent, orally bioavailable, multi-kinase inhibitor. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases (AuroK).[1][2][3][4] By co-targeting these kinases, this compound aims to overcome drug resistance and effectively target various hematologic malignancies, particularly Acute Myeloid Leukemia (AML), regardless of FLT3 mutational status.[1][2]

Q2: I am observing a different effect on the cell cycle in different AML cell lines. Is this expected?

Yes, this is an expected and important characteristic of this compound's mechanism of action. The phenotypic outcome, specifically regarding the cell cycle, is dependent on the FLT3 mutational status of the AML cells.

  • In FLT3-mutant AML cells (e.g., MOLM-14, MV4-11), this compound predominantly inhibits the FLT3/BTK signaling pathway, leading to a G1 phase cell cycle arrest .[1][2]

  • In FLT3-wild-type (WT) AML cells (e.g., THP-1), the anti-leukemic activity of this compound is primarily driven by the inhibition of Aurora kinases, resulting in a G2/M phase cell cycle arrest .[1][2]

Therefore, it is crucial to know the FLT3 status of your cell line to correctly interpret the observed phenotypic changes.

Q3: What are the known off-target effects of this compound that might lead to unexpected phenotypes?

Besides its primary targets (FLT3, BTK, Aurora kinases), this compound can inhibit other kinases, which may contribute to unexpected cellular responses. For instance, inhibition of Aurora kinases can lead to defects in chromosome segregation, resulting in polyploidy and subsequent apoptosis.[5][6] Researchers should be aware that potent multi-kinase inhibitors can have a range of effects depending on the specific kinome of the cell line being studied.

Q4: Can this compound be used in combination with other therapies?

Yes, preclinical studies have shown that this compound can act synergistically with other targeted agents. For example, combining this compound with Bcl-2 inhibitors (like venetoclax) and/or Mcl-1 inhibitors has been shown to have a synergistic pro-apoptotic effect in both FLT3-mutant and FLT3-WT AML cells.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in a "Resistant" Cell Line

Question: I am observing significant cell death in a cell line that I expected to be resistant to FLT3 inhibition (e.g., a FLT3-WT line). Why is this happening?

Answer: This is likely due to the multi-targeted nature of this compound. In FLT3-WT cells, this compound's potent inhibition of Aurora kinases becomes the primary driver of its anti-cancer activity.[1][2] Inhibition of Aurora kinases disrupts mitosis, leading to mitotic catastrophe and apoptosis.[5][6] Therefore, even in the absence of a FLT3 mutation, the cells can be highly sensitive to this compound.

Troubleshooting Workflow:

start Unexpected Cytotoxicity in FLT3-WT Cells q1 Hypothesis: Cytotoxicity is driven by Aurora Kinase inhibition. start->q1 exp1 Experiment: Assess G2/M cell cycle arrest. q1->exp1 exp2 Experiment: Observe for polyploidy and mitotic catastrophe. q1->exp2 exp3 Experiment: Western blot for p-Aurora Kinase. q1->exp3 res1 Result: Increased G2/M population. exp1->res1 res2 Result: Increased cell size, multi-nucleation. exp2->res2 res3 Result: Decreased p-Aurora Kinase levels. exp3->res3 conclusion Conclusion: Observed cytotoxicity is consistent with on-target Aurora Kinase inhibition. res1->conclusion res2->conclusion res3->conclusion

Caption: Troubleshooting unexpected cytotoxicity.

Issue 2: Altered Cell Morphology - Cells are Enlarged and Multi-nucleated

Question: After treating my cells with this compound, I've noticed a significant change in their morphology. The cells appear much larger, and many have multiple nuclei. What is causing this?

Answer: This phenotype is a classic indicator of Aurora kinase B inhibition. Aurora kinase B is essential for cytokinesis, the final step of cell division where the cytoplasm divides to form two daughter cells.[6] When Aurora kinase B is inhibited, cells can complete mitosis (nuclear division) but fail to undergo cytokinesis, resulting in a single large cell with multiple nuclei (polyploidy).[5]

Troubleshooting Steps:

  • Confirm the Phenotype: Use microscopy to carefully observe and quantify the percentage of large, multi-nucleated cells in your treated population compared to a vehicle-treated control.

  • Cell Cycle Analysis: Perform flow cytometry to analyze the DNA content. Inhibition of cytokinesis will lead to an accumulation of cells with ≥4N DNA content.

  • Western Blot: Analyze the phosphorylation status of histone H3 at serine 10, a direct substrate of Aurora kinase B. A decrease in phospho-histone H3 (Ser10) would confirm the inhibition of Aurora kinase B.

Issue 3: Development of Drug Resistance to this compound

Question: My AML cell line, which was initially sensitive to this compound, has started to show signs of resistance. What are the potential mechanisms?

Answer: While this compound is designed to circumvent some common resistance mechanisms to FLT3 inhibitors, resistance can still emerge. Potential mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative pro-survival signaling pathways. Mutations in the RAS/MAPK pathway, for instance, have been identified as a potential mechanism of resistance to FLT3 inhibitors.[7]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

Experimental Workflow for Investigating Resistance:

start Observed Resistance to this compound hyp1 Hypothesis 1: Activation of bypass pathways. start->hyp1 hyp2 Hypothesis 2: Increased drug efflux. start->hyp2 exp1 Experiment: Western blot for key signaling proteins (e.g., p-ERK, p-AKT). hyp1->exp1 exp2 Experiment: Gene sequencing for mutations (e.g., RAS). hyp1->exp2 exp3 Experiment: Western blot for ABC transporters (e.g., P-gp). hyp2->exp3 exp4 Experiment: Functional efflux assay (e.g., with Rhodamine 123). hyp2->exp4 res1 Result: Increased phosphorylation of bypass pathway components. exp1->res1 res2 Result: Identification of new mutations. exp2->res2 res3 Result: Increased expression of efflux pumps. exp3->res3 res4 Result: Decreased intracellular drug accumulation. exp4->res4 conc1 Conclusion: Resistance mediated by bypass signaling. res1->conc1 res2->conc1 conc2 Conclusion: Resistance mediated by drug efflux. res3->conc2 res4->conc2

Caption: Investigating this compound resistance mechanisms.

Quantitative Data

Table 1: In Vitro Anti-proliferative Potency of this compound (Luxeptinib) in Various Cell Lines

Cell LineCancer TypeFLT3 StatusIC50 (nM)
EOL-1Acute Myeloid LeukemiaWT0.045
MV4-11Acute Myeloid LeukemiaFLT3-ITD1
MEC-1Chronic Lymphocytic LeukemiaNot Specified32

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.[8][9]

Table 2: Kinase Inhibition Profile of this compound (Luxeptinib)

Kinase TargetIC50 (nM)
FLT3-WT8.7
FLT3-ITD0.8
TEC139
EGFR>10,000

This table highlights the potency and selectivity of this compound against key kinases.[9]

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the cell cycle distribution of cells treated with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with this compound or vehicle control for the desired time.

  • Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

Protocol 2: Western Blot for Phosphorylated Kinases

This protocol is to assess the inhibition of FLT3, BTK, or Aurora kinase phosphorylation.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-BTK, anti-total-BTK, anti-phospho-Aurora A/B, anti-total-Aurora A/B)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST and then incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.

Protocol 3: Apoptosis Assay using Annexin V Staining

This protocol is to quantify the percentage of apoptotic cells following this compound treatment.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as required and harvest.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[10][11][12][13]

Signaling Pathway Diagrams

cluster_0 FLT3-Mutant AML CG806_mut This compound FLT3_mut FLT3 (mutant) CG806_mut->FLT3_mut inhibits BTK_mut BTK CG806_mut->BTK_mut inhibits G1_arrest G1 Arrest CG806_mut->G1_arrest downstream_mut Downstream Signaling (e.g., STAT5, AKT, MAPK) FLT3_mut->downstream_mut BTK_mut->downstream_mut proliferation_mut Cell Proliferation downstream_mut->proliferation_mut proliferation_mut->G1_arrest leads to

Caption: this compound mechanism in FLT3-mutant AML.

cluster_1 FLT3-WT AML CG806_wt This compound AURK_wt Aurora Kinases CG806_wt->AURK_wt inhibits G2M_arrest G2/M Arrest & Polyploidy CG806_wt->G2M_arrest mitosis Mitosis AURK_wt->mitosis cytokinesis Cytokinesis AURK_wt->cytokinesis mitosis->G2M_arrest leads to cytokinesis->G2M_arrest leads to

Caption: this compound mechanism in FLT3-WT AML.

References

how to control for CG-806 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and controlling for potential off-target effects of CG-806 (Luxeptinib), a potent multi-kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Luxeptinib) and what are its primary targets?

A: this compound, also known as Luxeptinib, is a non-covalent, multi-kinase inhibitor currently under investigation for the treatment of various hematological malignancies, including Acute Myeloid Leukemia (AML) and Mantle Cell Lymphoma (MCL).[1][2][3] Its mechanism of action involves the simultaneous inhibition of several key kinases that drive oncogenic signaling.[4][5] The primary and most well-characterized targets include FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (SYK).[3][4] Notably, it is potent against both wild-type and clinically relevant mutant forms of FLT3 and BTK (e.g., BTK C481S).[3][4]

Q2: What are off-target effects and why are they a concern for a multi-kinase inhibitor like this compound?

A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic targets.[6] For kinase inhibitors, which often bind to the highly conserved ATP-binding pocket of kinases, off-target binding to other, unintended kinases is a common challenge.[6] While this compound was developed to spare kinases associated with clinical toxicities, its design as a multi-kinase inhibitor means it intentionally interacts with several kinase clusters.[2][7] Unidentified off-target interactions can lead to unexpected experimental results, cellular toxicity, or misinterpretation of the drug's mechanism of action, making it crucial to validate that an observed phenotype is due to the intended on-target inhibition.[6][8]

Q3: My cells are showing an unexpected phenotype with this compound. How do I determine if it's an off-target effect?

A: This is a critical question in kinase inhibitor research and requires a systematic approach to distinguish on-target from off-target effects. The recommended strategy involves a multi-pronged validation approach that first identifies all potential targets, then confirms target engagement in your specific cellular model, and finally links the phenotype directly to inhibition of the intended target.

cluster_0 Troubleshooting Workflow for Unexpected Phenotypes phenotype Unexpected Phenotype Observed with this compound kinome Step 1: Identify All Potential Targets (Kinome Profiling) phenotype->kinome Broadly screen for all inhibited kinases cetsa Step 2: Confirm Target Engagement in Cells (CETSA) kinome->cetsa Verify binding to identified targets in your cell model validate Step 3: Validate Phenotype Linkage cetsa->validate Confirm engagement before phenotypic validation ontarget Conclusion: On-Target Effect validate->ontarget Phenotype reversed by rescue experiment offtarget Conclusion: Off-Target Effect validate->offtarget Phenotype NOT reversed by rescue experiment cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Cells (this compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (Western Blot) D->E F 6. Analyze Data (Plot Melt Curves) E->F cluster_wt Wild-Type (WT) Target cluster_mutant Rescue with Resistant Mutant wt_inhibitor This compound wt_target WT Kinase wt_inhibitor->wt_target Inhibits wt_phenotype Phenotype Observed wt_target->wt_phenotype Leads to mut_inhibitor This compound mut_target Resistant Mutant Kinase mut_inhibitor->mut_target Cannot Inhibit mut_phenotype Phenotype Rescued mut_target->mut_phenotype Prevents cluster_pathway On-Target vs. Off-Target Signaling inhibitor This compound ontarget On-Target Kinase (e.g., BTK) inhibitor->ontarget Inhibits offtarget Off-Target Kinase inhibitor->offtarget Inhibits onsubstrate On-Target Substrate ontarget->onsubstrate Phosphorylates onphenotype Expected Phenotype onsubstrate->onphenotype Regulates offsubstrate Off-Target Substrate offtarget->offsubstrate Phosphorylates offphenotype Unexpected Phenotype offsubstrate->offphenotype Regulates

References

Technical Support Center: Minimizing Variability in CG-806 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CG-806 (luxeptinib) in preclinical animal studies. Our goal is to help you minimize experimental variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as luxeptinib (B3323188), is an orally bioavailable, non-covalent, multi-kinase inhibitor.[1] It primarily targets key kinases involved in hematologic malignancies, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[2] By inhibiting these kinases, this compound aims to block pro-survival signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis.[1] Its activity against both wild-type and mutated forms of FLT3 makes it a promising agent for treating acute myeloid leukemia (AML).[3]

Q2: What are the typical animal models used for in vivo efficacy studies of this compound?

A2: Preclinical efficacy studies of this compound have commonly utilized subcutaneous xenograft models in immunocompromised mice.[4] Specifically, human AML cell lines with FLT3 mutations, such as MV4-11 (FLT3-ITD) and Ba/F3-FLT3-ITD, have been used to establish these models.[4][5]

Q3: What is the recommended formulation and administration route for this compound in mice?

A3: In published preclinical studies, this compound has been administered orally via gavage.[4] A common formulation involves co-micronizing luxeptinib with 2.5% w/w sodium lauryl sulfate (B86663) to improve its dissolution and oral bioavailability.[4] More recently, a "G3" formulation has been developed to further enhance bioavailability.[6]

Q4: What dose ranges of this compound have been tested in mice and what were the outcomes?

A4: Dose-ranging studies in AML xenograft models have evaluated oral doses of 10, 30, 100, and 300 mg/kg administered twice daily (BID).[4] These studies have shown a dose-dependent anti-tumor response, with higher doses leading to complete tumor regression in a significant proportion of animals.[4] Importantly, even at the highest dose of 300 mg/kg BID, this compound was reported to be well-tolerated with no observed myelosuppression or evidence of tissue damage.[3]

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Within the Same Treatment Group

High variability in tumor growth can obscure the true efficacy of this compound. Below are potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Inconsistent Tumor Cell Implantation - Cell Viability: Ensure high viability (>90%) of tumor cells at the time of injection. Use cells in the logarithmic growth phase.[7]- Cell Number: Use a consistent and optimized number of cells for implantation.- Injection Technique: Standardize the injection volume, site (e.g., flank), and technique (subcutaneous) across all animals.[7]
Animal Health and Husbandry - Animal Strain and Age: Use mice of the same strain, sex, and age to minimize biological variability.[7]- Acclimatization: Allow for a sufficient acclimatization period before starting the experiment.- Housing Conditions: Maintain consistent housing conditions (temperature, light cycle, diet) for all animals.
This compound Formulation and Administration - Formulation Preparation: Prepare the this compound suspension fresh daily and ensure it is homogenous before each administration. Follow a standardized protocol for formulation preparation.- Dosing Accuracy: Calibrate pipettes and ensure accurate dosing volume based on individual animal body weight.
Tumor Measurement Inconsistency - Standardized Measurement: Use calipers to measure tumors in two dimensions (length and width) and calculate the volume using a consistent formula (e.g., (Length x Width²)/2). Have the same technician perform all measurements if possible.[8]
Issue 2: Suboptimal or Inconsistent Anti-Tumor Efficacy

If this compound is not producing the expected anti-tumor effect, consider the following factors.

Potential Cause Troubleshooting Steps
Suboptimal Drug Exposure - Pharmacokinetics (PK): If possible, perform satellite PK studies to determine the plasma concentration of this compound in your animals. A mean minimum plasma concentration (Cmin) of approximately 1.0 µmol/L has been associated with strong anti-tumor activity in mice at a dose of 300 mg/kg BID.[3]- Formulation Issues: Ensure the formulation is prepared correctly to maximize oral absorption. Consider the potential impact of the gut microbiome on drug absorption.[9]
Development of Drug Resistance - On-Target Resistance: Acquired resistance to FLT3 inhibitors can occur through secondary mutations in the FLT3 kinase domain (e.g., D835Y, F691L).[10] If tumors regrow after an initial response, consider sequencing the FLT3 gene from the resistant tumors.- Off-Target (Bypass) Resistance: Activation of alternative signaling pathways (e.g., RAS/MAPK) can confer resistance.[4] Western blot analysis of downstream signaling proteins (e.g., pERK, pAKT) in tumor lysates can help identify bypass pathway activation.
Tumor Microenvironment (TME) - Stromal Protection: The bone marrow microenvironment can protect leukemia cells from FLT3 inhibitors.[11] While less of a factor in subcutaneous models, consider this if using orthotopic models.- Hypoxia: Hypoxic regions within the tumor can contribute to drug resistance.
Off-Target Effects of this compound As a multi-kinase inhibitor, off-target effects are possible, though preclinical studies have shown a favorable safety profile.[12] If unexpected toxicities are observed, they could impact animal health and tumor growth. Monitor animals closely for any adverse effects.
Issue 3: Unexpected Toxicity or Adverse Events

While preclinical studies report good tolerability, it is crucial to monitor for any signs of toxicity.

Potential Cause Troubleshooting Steps
Formulation Vehicle Toxicity - Vehicle Controls: Always include a vehicle-only control group to assess any effects of the formulation components (e.g., sodium lauryl sulfate).
Off-Target Kinase Inhibition - Monitor for Known Kinase Inhibitor Toxicities: Although this compound is designed to spare kinases associated with common toxicities, be vigilant for signs of adverse effects reported for other kinase inhibitors, such as gastrointestinal issues or skin abnormalities.[12]- Dose Reduction: If toxicity is observed, consider a dose reduction or a less frequent dosing schedule.
Animal Health - Baseline Health Screen: Ensure all animals are healthy before starting the study. Underlying health issues can be exacerbated by experimental procedures and drug treatment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical animal studies with this compound.

Table 1: In Vivo Dosing and Efficacy of this compound in AML Xenograft Model (MV4-11 cells)

Dose Group (oral, BID)Number of AnimalsObservationReference
Vehicle Control-Progressive tumor growth[4]
10 mg/kg-Tumor growth inhibition[4]
30 mg/kg-Tumor growth inhibition[4]
100 mg/kg115 mice cured (45% cure rate)[4]
300 mg/kg1110 mice cured (91% cure rate)[4]

Table 2: Pharmacokinetic Parameter of this compound in Mice

Dose (oral, BID)Mean Cmin Plasma Concentration (µmol/L ± SEM)Reference
300 mg/kg1.0 ± 0.3[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This is a general protocol based on available information. Researchers should optimize based on their specific experimental needs.

Materials:

  • Luxeptinib (this compound) powder

  • Sodium lauryl sulfate (SLS)

  • Sterile water for injection

  • Mortar and pestle or micronizer

  • Balance

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Co-micronization: Weigh the desired amount of luxeptinib and SLS to achieve a 2.5% w/w SLS mixture. Co-micronize the powders using a suitable method to ensure a fine and homogenous mixture.

  • Suspension Preparation: On the day of dosing, weigh the required amount of the co-micronized powder.

  • In a sterile tube, add a small amount of sterile water to the powder to create a paste.

  • Gradually add the remaining volume of sterile water while vortexing continuously to form a homogenous suspension at the desired final concentration.

  • Keep the suspension on a vortex or rotator to maintain homogeneity until administration.

Protocol 2: Western Blot for Target Engagement (pFLT3 and pBTK)

This protocol provides a general framework for assessing target engagement in tumor tissue.

Materials:

  • Tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pFLT3, anti-FLT3, anti-pBTK, anti-BTK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Homogenize harvested tumor tissue in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare lysates with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.

Visualizations

CG-806_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_AML_Cell AML Cell FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK BTK BTK BTK->PI3K_AKT Aurora_Kinases Aurora Kinases Cell_Cycle_Proteins Cell Cycle Proteins Aurora_Kinases->Cell_Cycle_Proteins Proliferation Proliferation/ Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Cell_Division Cell Division Cell_Cycle_Proteins->Cell_Division CG806 This compound CG806->FLT3 inhibits CG806->BTK inhibits CG806->Aurora_Kinases inhibits

Caption: this compound inhibits FLT3, BTK, and Aurora kinases.

Experimental_Workflow General Workflow for this compound In Vivo Study cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Cell_Culture 1. Tumor Cell Culture (e.g., MV4-11) Implantation 4. Subcutaneous Tumor Implantation Cell_Culture->Implantation Formulation 2. Prepare this compound Formulation Treatment 7. Oral Gavage with This compound or Vehicle Formulation->Treatment Animal_Acclimatization 3. Animal Acclimatization Animal_Acclimatization->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Animals into Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring 8. Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint 9. Endpoint Reached (Tumor Size/Time) Monitoring->Endpoint Tissue_Collection 10. Collect Tumors and Tissues Endpoint->Tissue_Collection Data_Analysis 11. Analyze Data (Efficacy, PK/PD) Tissue_Collection->Data_Analysis

Caption: Workflow for a typical this compound animal study.

Troubleshooting_Logic Troubleshooting Inconsistent Efficacy cluster_Investigation Investigation Steps Start Inconsistent Efficacy Observed Check_Formulation Review Formulation Preparation and Administration Start->Check_Formulation Check_Animals Assess Animal Health and Husbandry Consistency Start->Check_Animals Check_Tumor_Model Verify Tumor Cell Viability and Implantation Technique Start->Check_Tumor_Model Assess_PK Measure Plasma Concentration of this compound (if possible) Check_Formulation->Assess_PK Outcome Identify Source of Variability and Optimize Protocol Check_Animals->Outcome Check_Tumor_Model->Outcome Assess_Resistance Analyze Tumors for Resistance Mechanisms (e.g., FLT3 mutations, bypass pathways) Assess_PK->Assess_Resistance Assess_Resistance->Outcome

Caption: A logical approach to troubleshooting efficacy issues.

References

dealing with poor bioavailability of CG-806 in mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CG-806 (Luxeptinib). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the experimental use of this compound in mice, with a particular focus on overcoming its poor oral bioavailability.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and administration of this compound in mice.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or low drug exposure in plasma after oral gavage. Poor aqueous solubility of this compound leading to incomplete dissolution and absorption.Formulation Optimization: A proven formulation for in vivo studies in mice is to use this compound that has been co-micronized with 2.5% w/w sodium lauryl sulfate (B86663) (SLS).[1] This formulation enhances dissolution and subsequent absorption. Vehicle Selection: If co-micronized material is unavailable, consider formulating a suspension in a vehicle suitable for poorly soluble compounds, such as 0.5% carboxymethylcellulose (CMC) or a lipid-based vehicle. Ensure the suspension is homogenous by vigorous vortexing or sonication immediately before each administration.
Difficulty in preparing a homogenous suspension for oral gavage. The compound is hydrophobic and clumps together in aqueous vehicles.Wetting the Powder: Before adding the full volume of the vehicle, create a paste by adding a small amount of the vehicle to the this compound powder. This helps to wet the particles and allows for a more uniform dispersion. Use of Surfactants: As indicated by the co-micronization with SLS, the use of a surfactant is beneficial. A small amount of a biocompatible surfactant like Tween-80 can be added to the vehicle to improve the wettability and stability of the suspension.
High variability in experimental results between animals. Inconsistent dosing due to an inhomogeneous suspension. Stress from the gavage procedure affecting the biological outcome.Ensure Homogeneity: Vortex the suspension immediately before drawing each dose to ensure that each animal receives the same concentration of the drug. Refine Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and prevent accidental administration into the trachea. For long-term studies, consider alternative, less stressful methods of oral administration.
No observable therapeutic effect at previously reported doses. Sub-optimal drug exposure due to poor bioavailability of the formulation used.Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the plasma concentration of this compound achieved with your formulation. This will help to correlate drug exposure with the observed efficacy. Dose Escalation: If PK analysis is not feasible, a dose-escalation study may be necessary to identify the dose that provides a therapeutic effect with your specific formulation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended formulation for this compound for oral administration in mice?

A1: Based on published preclinical studies, a formulation of this compound co-micronized with 2.5% w/w sodium lauryl sulfate (SLS) has been used successfully for oral gavage in mice.[1] This formulation was also used in a Phase I clinical trial, indicating its relevance for achieving adequate exposure.[1]

Q2: What are some alternative vehicles for suspending this compound if co-micronized material is not available?

A2: For poorly soluble compounds like this compound, common vehicles for creating a suspension for oral gavage in mice include:

  • 0.5% Carboxymethylcellulose (CMC) in water or saline.

  • Corn oil or other lipid-based vehicles.

  • A multi-component solvent system, for example, a mixture of DMSO, PEG300, Tween-80, and saline, can be used to create a solution, though care must be taken to ensure the final concentration of DMSO is non-toxic.

Q3: What are the reported oral doses of this compound used in mouse models?

A3: In a xenograft model of human acute myeloid leukemia (AML), mice were dosed orally twice daily (BID) with this compound at doses ranging from 10 to 300 mg/kg.[1][2]

Q4: What kind of plasma concentrations can be expected in mice after oral administration of this compound?

A4: Continuous oral administration of this compound every 12 hours at a dose that yielded a mean minimum plasma concentration (Cmin) of 1.0 ± 0.3 µmol/L has been shown to result in strong antitumor activity in mice.[1][3][4]

Q5: Are there less stressful alternatives to oral gavage for administering this compound to mice?

A5: Yes, for long-term studies, less stressful methods can be considered to improve animal welfare and reduce experimental variability. These include:

  • Medicated Diet or Jelly: Incorporating the drug into a palatable diet gel or jelly can allow for voluntary consumption. This method can provide a more controlled and less stressful means of chronic dosing.

  • Formulation in Drinking Water: If the compound's stability and solubility in water are sufficient, it can be administered via the drinking water. However, this method can lead to less precise dosing as water consumption can vary between animals.

Quantitative Data Summary

Table 1: In Vivo Dosing and Pharmacokinetic Parameters of this compound in Mice

Animal ModelDosing RegimenFormulationObserved Plasma ConcentrationReference
BALB/c nu/nu mice with MV4-11 xenografts10, 30, 100, or 300 mg/kg, twice daily (BID) by oral gavage for 28 daysCo-micronized with 2.5% w/w sodium lauryl sulfateA mean Cmin of 1.0 ± 0.3 µmol/L was associated with strong antitumor activity.[1][3][4][1][2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound (Co-micronized Formulation) via Oral Gavage

  • Materials:

    • This compound co-micronized with 2.5% w/w sodium lauryl sulfate.

    • Vehicle (e.g., sterile water or 0.5% CMC).

    • Appropriate personnel protective equipment (PPE).

    • Balance, weigh boats, spatulas.

    • Sterile tubes for formulation.

    • Vortex mixer and/or sonicator.

    • Syringes and proper gauge gavage needles.

  • Procedure:

    • Calculate the required amount of the co-micronized this compound powder based on the desired dose (mg/kg), the average weight of the mice, and the dosing volume (typically 5-10 mL/kg).

    • Accurately weigh the required amount of the powder.

    • In a sterile tube, add the powder.

    • Add the desired volume of the vehicle to the tube.

    • Vortex vigorously for 2-5 minutes to ensure a homogenous suspension. If needed, use a sonicator for a short period to aid in dispersion.

    • Visually inspect the suspension for homogeneity before each administration.

    • Administer the suspension to the mice via oral gavage using a proper technique to ensure the dose is delivered to the stomach and to minimize stress and risk of injury.

    • Vortex the suspension between each animal to maintain homogeneity.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Bioavailability Start Inconsistent/Low In Vivo Efficacy CheckFormulation Is the formulation optimized for a poorly soluble compound? Start->CheckFormulation UseMicronized Use co-micronized this compound with 2.5% SLS CheckFormulation->UseMicronized Yes AlternativeVehicle Prepare a suspension in 0.5% CMC or a lipid-based vehicle CheckFormulation->AlternativeVehicle No CheckHomogeneity Is the suspension homogenous before each dose? UseMicronized->CheckHomogeneity AlternativeVehicle->CheckHomogeneity Vortex Vortex vigorously before each administration CheckHomogeneity->Vortex No PK_Study Conduct a pilot PK study to assess exposure CheckHomogeneity->PK_Study Yes Vortex->PK_Study End Improved and Consistent In Vivo Results PK_Study->End

Caption: Troubleshooting workflow for addressing poor bioavailability of this compound.

G cluster_pathway This compound (Luxeptinib) Signaling Pathway Inhibition CG806 This compound (Luxeptinib) FLT3 FLT3 (Wild-type and mutants) CG806->FLT3 inhibits BTK BTK CG806->BTK inhibits AuroraKinases Aurora Kinases CG806->AuroraKinases inhibits Downstream_FLT3 Downstream Signaling (e.g., STAT5, AKT, ERK) FLT3->Downstream_FLT3 Downstream_BTK Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream_BTK Downstream_Aurora Cell Cycle Progression AuroraKinases->Downstream_Aurora Apoptosis Apoptosis Downstream_FLT3->Apoptosis Downstream_BTK->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream_Aurora->CellCycleArrest

Caption: Simplified signaling pathway of this compound (Luxeptinib).

References

Validation & Comparative

A Head-to-Head Comparison: CG-806 vs. Quizartinib in FLT3-ITD Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a significant therapeutic challenge, often associated with a poor prognosis. The development of targeted FLT3 inhibitors has marked a pivotal advancement in the treatment of this aggressive hematologic malignancy. Among these, quizartinib (B1680412), a potent second-generation FLT3 inhibitor, has demonstrated clinical activity. However, the emergence of resistance remains a critical obstacle. CG-806 (luxeptinib), a novel multi-kinase inhibitor, has emerged as a promising next-generation agent with a broader mechanism of action. This guide provides an objective, data-driven comparison of this compound and quizartinib in preclinical FLT3-ITD AML models.

Mechanism of Action: A Tale of Two Inhibitors

Quizartinib is a highly selective, second-generation type II FLT3 inhibitor.[1] It specifically binds to the inactive conformation of the FLT3 kinase, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][3]

In contrast, this compound is a first-in-class, non-covalent, pan-FLT3/pan-BTK inhibitor that also targets Aurora kinases.[4][5] This multi-pronged approach allows this compound to not only inhibit FLT3 signaling but also to counteract potential resistance mechanisms and exert anti-leukemic effects in a broader range of AML subtypes, including those with wild-type FLT3.[4][6] The simultaneous inhibition of FLT3, Bruton's tyrosine kinase (BTK), and Aurora kinases (AURK) distinguishes this compound from more selective FLT3 inhibitors like quizartinib.[4][5]

cluster_quizartinib Quizartinib cluster_cg806 This compound cluster_pathways Downstream Signaling cluster_effects Cellular Effects Quizartinib Quizartinib FLT3_inactive FLT3 (Inactive) Quizartinib->FLT3_inactive Binds to PI3K_AKT PI3K/AKT Pathway Quizartinib->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Quizartinib->RAS_RAF_MEK_ERK CG806 This compound FLT3_active FLT3 (Active/Inactive) CG806->FLT3_active BTK BTK CG806->BTK AURK Aurora Kinases CG806->AURK CG806->PI3K_AKT CG806->RAS_RAF_MEK_ERK STAT5 STAT5 Pathway CG806->STAT5 CellCycle Cell Cycle Progression CG806->CellCycle FLT3_active->PI3K_AKT FLT3_active->RAS_RAF_MEK_ERK FLT3_active->STAT5 BTK->PI3K_AKT AURK->CellCycle Survival Cell Survival PI3K_AKT->Survival Proliferation Leukemic Cell Proliferation RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation CellCycle->Proliferation Apoptosis Apoptosis

Caption: Comparative Mechanism of Action.

In Vitro Efficacy: Potency and Activity Against Resistance Mutations

This compound has consistently demonstrated superior in vitro potency compared to quizartinib in various FLT3-ITD AML cell lines. Notably, this compound is significantly more effective against AML cells harboring resistance-conferring mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, and the "gatekeeper" F691L mutation, which are known to confer resistance to quizartinib.[2][3]

Cell LineFLT3 StatusThis compound IC50 (nM)Quizartinib IC50 (nM)Reference
MV4-11FLT3-ITD0.17~1.7 (estimated 10-fold less potent)[3][5]
MOLM13FLT3-ITD0.82Not directly compared[3]
Ba/F3-FLT3-ITDFLT3-ITD0.30>10 (estimated >30-fold less potent)[3]
Ba/F3-FLT3-D835YFLT3-TKD8.26>1000[3]
Ba/F3-FLT3-ITD+D835YFLT3-ITD + TKD9.72>1000[3]
Ba/F3-FLT3-ITD+F691LFLT3-ITD + Gatekeeper0.43>1000[3]
Ba/F3-FLT3-WTFLT3-WT9.49 - 111,956[3]

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Lower values indicate greater potency.

In Vivo Efficacy in FLT3-ITD AML Xenograft Models

In preclinical xenograft models of FLT3-ITD AML, both this compound and quizartinib have shown anti-leukemic activity. However, studies suggest that this compound can lead to tumor eradication without observed toxicity at effective doses.[4][7]

Animal ModelCell LineTreatmentKey FindingsReference
NSG MiceBa/F3-FLT3-ITDThis compound (10 or 100 mg/kg, oral)Significantly reduced leukemia burden and extended survival.[6]
Murine XenograftMV4-11 (FLT3-ITD)This compound (10, 30, 100, or 300 mg/kg, oral, BID for 28 days)Rapid and sustained antitumor activity, with no observed toxicity. Tumor growth inhibition at all dose levels.[4]
PDX ModelPrimary human FLT3-ITD AMLQuizartinib (10 mg/kg daily, gavage)Reduced leukemia burden.[8]

PDX: Patient-Derived Xenograft

Signaling Pathway Inhibition

The differential effects of this compound and quizartinib are rooted in their distinct kinase inhibition profiles. While quizartinib's activity is largely confined to FLT3, this compound's broader spectrum leads to the suppression of multiple pro-survival pathways.[5]

cluster_quizartinib Quizartinib Inhibition cluster_cg806 This compound Inhibition FLT3_ITD FLT3-ITD pFLT3_q p-FLT3 FLT3_ITD->pFLT3_q pFLT3_c p-FLT3 FLT3_ITD->pFLT3_c pBTK p-BTK FLT3_ITD->pBTK pAURK p-Aurora Kinases FLT3_ITD->pAURK pSTAT5_q p-STAT5 pFLT3_q->pSTAT5_q pERK_q p-ERK pFLT3_q->pERK_q pSTAT5_c p-STAT5 pFLT3_c->pSTAT5_c pERK_c p-ERK pFLT3_c->pERK_c Quizartinib Quizartinib Quizartinib->pFLT3_q CG806 This compound CG806->pFLT3_c CG806->pBTK CG806->pAURK

Caption: Differential Signaling Pathway Inhibition.

Experimental Protocols

Below are generalized protocols for the key experiments cited in the comparison of this compound and quizartinib. Specific details may vary between individual studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: Serial dilutions of this compound or quizartinib are prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[9]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: AML cells are treated with varying concentrations of this compound or quizartinib for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Cells are harvested by centrifugation.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[10][11]

In Vivo Xenograft Model
  • Cell Implantation: Immunodeficient mice (e.g., NSG mice) are intravenously or subcutaneously injected with a suspension of human FLT3-ITD AML cells (e.g., MV4-11 or Ba/F3-FLT3-ITD).

  • Tumor Growth Monitoring: Tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) is monitored regularly.

  • Drug Administration: Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups. This compound or quizartinib is administered orally at specified doses and schedules. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor growth inhibition, reduction in leukemia burden, and overall survival are assessed.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.[4][12]

cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft Model CellLines AML Cell Lines (FLT3-ITD, WT, Mutated) Treatment_vitro Treat with this compound or Quizartinib CellLines->Treatment_vitro Viability Cell Viability Assay (e.g., MTT) Treatment_vitro->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment_vitro->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment_vitro->WesternBlot Mice Immunodeficient Mice Implantation Inject FLT3-ITD AML Cells Mice->Implantation TumorEstablishment Tumor Establishment/ Leukemia Engraftment Implantation->TumorEstablishment Treatment_vivo Administer this compound, Quizartinib, or Vehicle TumorEstablishment->Treatment_vivo Monitoring Monitor Tumor Growth, Survival, and Toxicity Treatment_vivo->Monitoring

Caption: General Experimental Workflow.

Conclusion

Preclinical data strongly suggest that this compound holds significant advantages over quizartinib in the context of FLT3-ITD AML. Its multi-kinase inhibition profile not only translates to greater potency against FLT3-ITD driven leukemia but also provides a crucial advantage in overcoming the common mechanisms of resistance that limit the efficacy of selective FLT3 inhibitors like quizartinib. The ability of this compound to target both FLT3-mutant and FLT3-wild-type AML, as well as its activity against various resistance mutations, positions it as a highly promising therapeutic agent for a broader patient population. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients with this challenging disease.

References

A Head-to-Head Comparison of CG-806 (Luxeptinib) and Gilteritinib in Targeting FLT3 Mutations in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to the Scientific Community

SOUTH SAN FRANCISCO, Calif., December 20, 2025 – In the rapidly evolving landscape of targeted therapies for Acute Myeloid Leukemia (AML), a comprehensive understanding of the efficacy and mechanisms of novel inhibitors is paramount for advancing clinical strategies. This guide provides a detailed, data-driven comparison of two prominent FLT3 inhibitors: CG-806 (Luxeptinib), a novel multi-kinase inhibitor, and gilteritinib (B612023), a second-generation FLT3 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance against various FLT3 mutations, supported by experimental data and detailed methodologies.

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in approximately 30% of AML cases and are associated with a poor prognosis. While gilteritinib has shown clinical efficacy, the emergence of resistance, often through secondary mutations in the tyrosine kinase domain (TKD), remains a challenge. This compound, a pan-FLT3/BTK/Aurora kinase inhibitor, demonstrates a broader mechanism of action and preclinical data suggests superior potency against a wider range of FLT3 mutations, including those that confer resistance to other FLT3 inhibitors.

Data Presentation: Comparative Efficacy of this compound and Gilteritinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and gilteritinib against various AML cell lines and engineered Ba/F3 cells expressing different FLT3 mutations. The data consistently demonstrates the superior potency of this compound.

Cell Line/MutationInhibitorIC50 (nM)Fold Difference (Gilteritinib/CG-806)Reference
FLT3-ITD
MV4-11 (FLT3-ITD)This compound0.17294.1[1]
Gilteritinib50[1]
MOLM-13 (FLT3-ITD)This compound0.82-[1]
Ba/F3 (FLT3-ITD)This compound0.301766.7[2]
Gilteritinib530[2]
FLT3-TKD
Ba/F3 (FLT3-D835Y)This compound8.2660.5[1]
Gilteritinib500[1]
Dual Mutations
Ba/F3 (FLT3-ITD + D835Y)This compound9.72-[1]
Ba/F3 (FLT3-ITD + F691L)This compound0.43-[1]
Wild-Type FLT3
Ba/F3 (FLT3-WT)This compound1145.5[3]
Gilteritinib500[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental processes used to evaluate these inhibitors, the following diagrams are provided in DOT language for use with Graphviz.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer FLT3-ITD/TKD Mutation RAS RAS FLT3_dimer->RAS PI3K PI3K FLT3_dimer->PI3K STAT5 STAT5 FLT3_dimer->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation BTK BTK BTK->Proliferation AURK Aurora Kinases AURK->Proliferation CG806 This compound CG806->FLT3_dimer CG806->BTK CG806->AURK Gilteritinib Gilteritinib Gilteritinib->FLT3_dimer

Caption: FLT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis Culture Cell Culture (e.g., MV4-11, Ba/F3-mutants) Treatment Drug Treatment (this compound vs. Gilteritinib) Culture->Treatment Viability Cell Viability Assay (e.g., MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant ProteinQuant Phospho-protein Quantification WesternBlot->ProteinQuant

Caption: Experimental workflow for inhibitor comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of this compound and gilteritinib on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13) or Ba/F3 cells expressing FLT3 variants.

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound and Gilteritinib (stock solutions in DMSO).

  • 96-well plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound and gilteritinib in culture medium. Add the diluted drugs to the wells to achieve a range of final concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by this compound and gilteritinib.

Materials:

  • AML cell lines.

  • This compound and Gilteritinib.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound, gilteritinib, or vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of FLT3 Signaling

Objective: To assess the effect of this compound and gilteritinib on the phosphorylation of FLT3 and its downstream targets.

Materials:

  • AML cell lines.

  • This compound and Gilteritinib.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Procedure:

  • Cell Treatment and Lysis: Treat cells with inhibitors for a specified time (e.g., 4 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

The preclinical data strongly suggests that this compound (Luxeptinib) is a highly potent inhibitor of a wide spectrum of FLT3 mutations, demonstrating significantly lower IC50 values compared to gilteritinib, particularly against clinically relevant resistance-conferring mutations. Its multi-kinase inhibitory profile, targeting BTK and Aurora kinases in addition to FLT3, may offer a strategy to overcome the resistance mechanisms that limit the efficacy of more selective FLT3 inhibitors. These findings warrant further clinical investigation of this compound as a promising therapeutic agent for AML patients with diverse FLT3 mutational statuses.

References

Validating the In Vivo Anti-Leukemic Activity of CG-806: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-leukemic activity of CG-806 (luxeptinib) against other targeted therapies for acute myeloid leukemia (AML). The information presented herein is compiled from preclinical studies to offer insights into the efficacy and mechanisms of this novel multi-kinase inhibitor.

Executive Summary

This compound is a potent, orally bioavailable, non-covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3] Preclinical in vivo studies have demonstrated its superior anti-leukemic efficacy in AML models, irrespective of FLT3 mutational status.[1][4] this compound has shown the ability to overcome resistance to other FLT3 inhibitors and exhibits a favorable safety profile.[3][5] This guide provides a comparative analysis of its in vivo performance against established FLT3 inhibitors such as quizartinib (B1680412) and gilteritinib (B612023).

Comparative In Vivo Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from preclinical AML xenograft models, providing a comparative view of the anti-leukemic activity of this compound and other relevant inhibitors.

Table 1: In Vivo Efficacy of this compound in an AML Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Survival BenefitAnimal ModelCell LineReference
Vehicle---Murine XenograftMV4-11 (FLT3-ITD)[3][5]
This compound10 mg/kg, PO, QDSignificant-Murine XenograftMV4-11 (FLT3-ITD)[3][5]
This compound100 mg/kg, PO, QDTumor EradicationSustainedMurine XenograftMV4-11 (FLT3-ITD)[3][5]

Table 2: Comparative In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models

InhibitorDosing ScheduleTGI / Tumor Burden ReductionSurvival BenefitAnimal ModelCell LineReference
Quizartinib 10 mg/kg, PO, QDPotent therapeutic effect-XenograftMV4-11, MOLM-13[6]
Gilteritinib 30 mg/kg, PO, QDSignificant antitumor effect-XenograftMV4-11, MOLM-13[6]
Crenolanib -Delayed tumor outgrowthProlonged survival (in combo)XenograftMV4-11[7]

Note: Direct head-to-head in vivo comparisons of this compound with quizartinib and gilteritinib in the same study are limited in the reviewed literature. The data presented is a compilation from separate studies and should be interpreted with consideration of potential variations in experimental conditions.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-leukemic effects through the simultaneous inhibition of three key kinases: FLT3, BTK, and Aurora kinases. This multi-targeted approach addresses both the primary drivers of leukemogenesis and potential resistance pathways.

CG-806_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates BCR BCR BTK BTK BCR->BTK Activates CG806 This compound CG806->FLT3 CG806->BTK AuroraK Aurora Kinases CG806->AuroraK Apoptosis Apoptosis CG806->Apoptosis PLCy PLCγ BTK->PLCy CellCycle Cell Cycle Progression AuroraK->CellCycle AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation NFkB NF-κB PLCy->NFkB NFkB->Proliferation

Caption: this compound inhibits FLT3, BTK, and Aurora kinases.

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the evaluation of this compound and its alternatives.

AML Xenograft Mouse Model

Objective: To evaluate the in vivo anti-leukemic efficacy of therapeutic agents.

Protocol:

  • Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used.

  • Cell Implantation: A suspension of 5-10 x 10^6 AML cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Tumor volume is measured 2-3 times weekly using calipers. Body weight is also monitored as an indicator of toxicity.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) or vehicle is administered orally via gavage at the specified dose and schedule.

  • Efficacy Assessment: The primary endpoints are tumor growth inhibition and overall survival. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

AML_Xenograft_Workflow start Start culture Culture AML Cells (e.g., MV4-11) start->culture prepare Prepare Cell Suspension culture->prepare inject Subcutaneous Injection into Immunocompromised Mice prepare->inject monitor Monitor Tumor Growth inject->monitor randomize Randomize into Treatment & Control Groups monitor->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure analyze Analyze Data (TGI, Survival) measure->analyze end End analyze->end

Caption: Workflow for AML xenograft studies.

Flow Cytometry for Apoptosis Analysis

Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

Protocol:

  • Cell Treatment: AML cells are seeded in 6-well plates and treated with varying concentrations of the test compound (e.g., this compound) or vehicle for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Stained cells are analyzed using a flow cytometer. Untreated and single-stained cells are used as controls for compensation.

  • Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.

Western Blot Analysis for Phosphoprotein Levels

Objective: To assess the inhibition of kinase phosphorylation in signaling pathways.

Protocol:

  • Cell Lysis: AML cells treated with the inhibitor or vehicle are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of target proteins (e.g., p-FLT3, p-BTK, p-Aurora Kinase) and total protein as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative protein expression.

Conclusion

The available preclinical in vivo data strongly support the potent anti-leukemic activity of this compound in AML models. Its unique mechanism of co-targeting FLT3, BTK, and Aurora kinases offers a promising strategy to overcome resistance and improve outcomes for patients with both FLT3-mutant and wild-type AML. Further head-to-head comparative in vivo studies are warranted to definitively position this compound within the therapeutic landscape of AML. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further validating the efficacy of this promising new agent.

References

CG-806 Demonstrates Superior Efficacy Over Crenolanib in Targeting FLT3-TKD Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis reveals that CG-806 (luxeptinib), a novel multi-kinase inhibitor, exhibits superior potency and broader activity against FMS-like tyrosine kinase 3 (FLT3) tyrosine kinase domain (TKD) mutations compared to the selective FLT3 inhibitor, crenolanib (B1684632). This guide provides an in-depth look at the experimental data, methodologies, and underlying mechanisms that establish the therapeutic advantage of this compound for researchers, scientists, and drug development professionals in the field of acute myeloid leukemia (AML).

FLT3 mutations are prevalent in AML, with TKD mutations being a significant mechanism of resistance to several FLT3 inhibitors.[1][2] While crenolanib, a type I FLT3 inhibitor, has demonstrated efficacy against both FLT3-ITD and TKD mutations[3][4][5][6], preclinical data strongly indicates that this compound possesses a more potent and comprehensive inhibitory profile against these clinically relevant mutations.[7][8][9][10][11]

Quantitative Comparison of Inhibitory Activity

The superior potency of this compound against cell lines harboring FLT3-TKD mutations is evident from in vitro studies. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are significantly lower for this compound when compared to crenolanib in various FLT3-mutant AML cell lines.

Cell LineFLT3 Mutation StatusThis compound (luxeptinib) IC50 (nmol/L)Crenolanib IC50 (nmol/L)
Ba/F3-FLT3-ITD+D835YITD + TKD (D835Y)<1~10
Ba/F3-FLT3-ITD+F691LITD + TKD (F691L)<1>100
Primary AML Samples (FLT3-TKD)TKDMedian IC50: 23 nMNot explicitly provided in direct comparison, but this compound is stated to be more potent.[8]

Data synthesized from multiple preclinical studies.[8][9]

Experimental Protocols

The following methodologies were employed in the key experiments to determine the comparative efficacy of this compound and crenolanib.

Cell Viability and IC50 Determination

Objective: To assess the cytotoxic activity of this compound and crenolanib against AML cells with FLT3-TKD mutations.

Methodology:

  • Cell Culture: Murine Ba/F3 cells engineered to express human FLT3 with both ITD and TKD mutations (e.g., D835Y, F691L) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[9] Primary AML patient samples were cultured under conditions that maintain their viability.[8]

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a 7-point concentration series of this compound or crenolanib for 72 hours.[8][9]

  • Viability Assessment: Cell viability was measured using a tetrazolium-based MTS assay. The absorbance, which correlates with the number of viable cells, was read using a plate reader.[8]

  • IC50 Calculation: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.[8]

Western Blot Analysis

Objective: To determine the inhibitory effect of the compounds on FLT3 phosphorylation and downstream signaling pathways.

Methodology:

  • Cell Lysis: FLT3-mutant AML cell lines were treated with varying concentrations of this compound or crenolanib for a specified duration (e.g., 4 hours). Following treatment, cells were lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, and downstream signaling proteins such as p-STAT5 and p-ERK.

  • Detection: Following incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

This compound's superiority stems from its multi-kinase inhibitory profile. While crenolanib is a potent and selective FLT3 inhibitor[12][13], this compound targets not only FLT3 but also Bruton's tyrosine kinase (BTK) and Aurora kinases, which are involved in pro-survival signaling pathways in AML.[7][14][15] This multi-targeted approach may circumvent resistance mechanisms that can arise from the activation of bypass pathways.

Crenolanib is a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase, making it effective against both FLT3-ITD and most FLT3-TKD mutations.[2][16][17] this compound is a noncovalent kinase inhibitor that also effectively inhibits various forms of FLT3, including those with TKD mutations.[9][18]

FLT3_Signaling_and_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation BTK BTK BTK->Proliferation AURK Aurora Kinases AURK->Proliferation CG806 This compound CG806->FLT3 Inhibits CG806->BTK Inhibits CG806->AURK Inhibits Crenolanib Crenolanib Crenolanib->FLT3 Inhibits

Caption: FLT3 signaling pathway and points of inhibition.

The diagram above illustrates the primary signaling cascades activated by FLT3, leading to cell proliferation and survival. Crenolanib specifically targets the FLT3 receptor. In contrast, this compound exhibits a broader inhibitory profile, targeting FLT3 as well as other key oncogenic drivers like BTK and Aurora kinases, potentially leading to a more profound and durable anti-leukemic effect.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Treatment cluster_assays Assays cluster_analysis Data Analysis Cells FLT3-TKD Mutant AML Cells Incubate 72h Incubation Cells->Incubate Drugs This compound & Crenolanib (Dose Response) Drugs->Incubate MTS MTS Assay (Cell Viability) Incubate->MTS WB Western Blot (Protein Phosphorylation) Incubate->WB IC50 IC50 Calculation MTS->IC50 Phospho Phosphorylation Analysis WB->Phospho

Caption: Workflow for in vitro drug comparison.

Conclusion

The available preclinical evidence strongly supports the superiority of this compound over crenolanib in the context of FLT3-TKD mutations. Its greater potency, demonstrated by lower IC50 values, and its unique multi-kinase inhibitory profile suggest that this compound may offer a more effective therapeutic strategy for AML patients with these challenging resistance mutations. These findings warrant further clinical investigation to translate these promising preclinical results into improved patient outcomes. A phase 1 clinical trial of this compound for the treatment of AML has been initiated.[7][14]

References

A Comparative Analysis of CG-806 (Luxeptinib) and Pirtobrutinib in BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, potency, selectivity, and resistance profiles of two distinct non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors.

In the rapidly evolving landscape of targeted therapies for B-cell malignancies, Bruton's Tyrosine Kinase (BTK) remains a pivotal target. The advent of non-covalent BTK inhibitors has offered new avenues to overcome resistance mechanisms associated with their covalent predecessors. This guide provides a comprehensive comparative analysis of two such next-generation inhibitors: CG-806 (luxeptinib) and pirtobrutinib (B8146385). While both drugs employ a non-covalent, reversible binding mechanism, their target profiles and preclinical data reveal distinct therapeutic strategies. Pirtobrutinib is characterized by its high selectivity for BTK, whereas this compound is a multi-kinase inhibitor targeting BTK, FLT3, and other kinases involved in oncogenic signaling.

Mechanism of Action and Signaling Pathway

Both this compound and pirtobrutinib are designed to inhibit the enzymatic activity of BTK, a crucial component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of pro-survival signaling cascades like NF-κB and MAPK. By binding to the ATP-binding pocket of BTK, these non-covalent inhibitors prevent its phosphorylation and downstream signaling, ultimately inducing apoptosis in malignant B-cells.[1][2] A key advantage of their non-covalent nature is their ability to inhibit BTK harboring the C481S mutation, a common resistance mechanism to covalent BTK inhibitors like ibrutinib.[1][2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PLCg2->AKT ERK ERK PLCg2->ERK NFkB NF-κB AKT->NFkB ERK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CG806 This compound (Luxeptinib) CG806->SYK also inhibits SYK CG806->BTK Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

Diagram 1: Simplified BTK Signaling Pathway and Inhibition.

Comparative Potency

The potency of both inhibitors has been evaluated in biochemical and cellular assays. Pirtobrutinib demonstrates potent inhibition of both wild-type BTK and the C481S mutant with IC50 values of 3.2 nM and 1.4 nM, respectively, in radiometric in vitro enzyme assays.[3] this compound also potently inhibits both wild-type and C481S mutant BTK with IC50 values of 8.4 nM and 2.5 nM, respectively.[1]

InhibitorTargetIC50 (nM)Assay Type
Pirtobrutinib Wild-Type BTK3.2Radiometric Enzyme Assay[3]
C481S Mutant BTK1.4Radiometric Enzyme Assay[3]
This compound (Luxeptinib) Wild-Type BTK8.4Enzymatic Assay[1][2]
C481S Mutant BTK2.5Enzymatic Assay[1][2]

Table 1: Comparative Potency (IC50) of Pirtobrutinib and this compound against BTK.

Kinase Selectivity Profile

A key differentiator between pirtobrutinib and this compound is their selectivity. Pirtobrutinib is a highly selective BTK inhibitor. Enzymatic profiling has shown that it is over 100-fold more selective for BTK than 98% of other kinases tested.[4] In a screen against 371 kinases at a concentration of 100 nM, pirtobrutinib inhibited only four other kinases by more than 50%.[3]

In contrast, this compound is a multi-kinase inhibitor, designed to target not only BTK but also other kinases implicated in cancer cell survival and resistance pathways. Kinome scans have revealed that this compound potently inhibits FMS-like tyrosine kinase 3 (FLT3), members of the SRC family (including SRC, LYN, and LCK), and Tropomyosin receptor kinases (TRK).[5][6] This broader activity may offer a strategy to overcome resistance mediated by the activation of alternative signaling pathways.

Kinase TargetThis compound (Luxeptinib) IC50 (nM)*Pirtobrutinib % Inhibition @ 100nM**
BTK 8.4 >90%
FLT38.7 (WT), 0.8 (ITD)[5]Not reported as significantly inhibited
SRC0.4[6]<50%
LYN A2.0[6]<50%
LCK0.7[6]<50%
TRK-A14.8[6]Not reported as significantly inhibited
TRK-B6.5[6]Not reported as significantly inhibited
TRK-C0.7[6]Not reported as significantly inhibited

Table 2: Kinase Selectivity Profile. *IC50 values for this compound are from enzymatic assays.[6] **Percentage inhibition for pirtobrutinib is based on a screen against 371 kinases.[3]

Resistance Profile

Both pirtobrutinib and this compound are effective against the BTK C481S mutation that confers resistance to covalent BTK inhibitors. However, as with any targeted therapy, acquired resistance can emerge. For pirtobrutinib, resistance mechanisms involving non-C481S BTK mutations have been identified.

Due to its multi-kinase inhibitory profile, this compound may have the potential to circumvent or delay the development of resistance by simultaneously targeting multiple oncogenic pathways.

Experimental Protocols

Biochemical Kinase Inhibition Assays

The potency and selectivity of BTK inhibitors are initially determined using in vitro biochemical assays.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (e.g., BTK) - Substrate (e.g., peptide) - ATP (often radiolabeled or with reporter) - Test Inhibitor (this compound or Pirtobrutinib) start->reagents incubation Incubate Kinase, Substrate, and Inhibitor reagents->incubation reaction Initiate Reaction with ATP incubation->reaction stop Stop Reaction reaction->stop detection Detect Phosphorylated Substrate (e.g., Radiometry, Fluorescence, Luminescence) stop->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis end End analysis->end

Diagram 2: General workflow for a biochemical kinase assay.

Pirtobrutinib: The IC50 values for pirtobrutinib were determined using a radiometric in vitro enzyme assay. This method typically involves the use of [γ-³³P]ATP and measures the incorporation of the radiolabeled phosphate (B84403) into a peptide substrate. The reaction is stopped, and the phosphorylated substrate is separated and quantified using a scintillation counter.[3]

This compound (Luxeptinib): The kinase inhibition profile of luxeptinib (B3323188) was determined using multiple platforms, including mobility shift assays (MSA) and competition binding assays (KINOMEscan). In the MSA, the kinase, substrate, and inhibitor are incubated with ATP. The phosphorylated and unphosphorylated substrates are then separated by electrophoresis, and the amount of product is quantified. For the KINOMEscan, the inhibitor's ability to displace a ligand bound to the active site of the kinase is measured. For many of the screens, the ATP concentration was kept at or near the Km for each specific kinase to provide a more physiologically relevant measure of potency.[5]

Cellular Assays

To assess the activity of the inhibitors in a more biologically relevant context, cell-based assays are employed.

Pirtobrutinib: The cellular potency of pirtobrutinib was evaluated in HEK293 cells engineered to express either wild-type BTK or the BTK C481S mutant. Following treatment with the inhibitor, the level of BTK autophosphorylation at tyrosine 223 (Y223) was measured by Western blot or similar techniques. The reduction in phosphorylation is used to determine the cellular IC50.[3]

This compound (Luxeptinib): The anti-proliferative activity of luxeptinib was assessed in various cancer cell lines. For example, in MEC-1 chronic lymphocytic leukemia (CLL) cells, proliferation was measured after 72 hours of treatment to determine the IC50.[7]

Conclusion

Pirtobrutinib and this compound (luxeptinib) represent two distinct and promising approaches to non-covalent BTK inhibition. Pirtobrutinib's high selectivity for BTK may translate to a more favorable safety profile by minimizing off-target effects. Its potent inhibition of both wild-type and C481S mutant BTK makes it a valuable option for patients who have developed resistance to covalent inhibitors.

This compound, with its multi-kinase inhibition profile, offers a different therapeutic strategy. By targeting BTK, FLT3, and other key oncogenic kinases, it has the potential to overcome resistance mechanisms that are not solely dependent on BTK mutations and may be particularly effective in malignancies driven by multiple signaling pathways, such as certain forms of acute myeloid leukemia (AML).

The choice between a highly selective and a multi-targeted inhibitor will depend on the specific clinical context, including the tumor type, the presence of specific mutations, and the patient's prior treatment history. Further clinical investigation is ongoing for both agents and will ultimately define their respective roles in the treatment of B-cell malignancies and other cancers.

References

Confirming CG-806's On-Target Efficacy: A Comparative Guide Using Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to CG-806 (Luxeptinib)

This compound (Luxeptinib) is a first-in-class, orally bioavailable, non-covalent multi-kinase inhibitor. Its mechanism of action involves the simultaneous targeting of key oncogenic drivers in hematologic malignancies, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3] This broad-spectrum activity allows it to overcome resistance mechanisms associated with inhibitors that target single pathways. Studies have shown that this compound is effective against both wild-type and mutated forms of FLT3 and BTK, making it a promising therapeutic candidate for various leukemias and lymphomas.[1][3][4] This guide compares this compound to other kinase inhibitors and details the experimental framework for validating its mechanism of action through gene knockout studies.

Performance Comparison: Kinase Inhibitory Activity

The potency of this compound is best illustrated by comparing its half-maximal inhibitory concentration (IC50) values against those of more selective inhibitors. Lower IC50 values denote higher potency.

InhibitorPrimary Target(s)Target IC50 (Biochemical Assay)Cell Line & TargetCellular IC50Reference(s)
This compound (Luxeptinib) FLT3, BTK, Aurora Kinases FLT3-ITD: 0.8 nMMV4-11 (FLT3-ITD)0.17 nM[3][5]
FLT3-WT: 8.7 nMBa/F3 (FLT3-WT)11 nM[3][5]
BTK: Not specifiedMEC-1 (CLL)32 nM[6]
Aurora A/B: Not specifiedPrimary AML Cells76 nM (Median)
Ibrutinib BTK (irreversible) 0.5 nMRamos (Burkitt's Lymphoma)868 nM[7][8]
Gilteritinib FLT3, AXL FLT3: 0.29 nMMV4-11 (FLT3-ITD)0.92 nM[9]
AXL: 0.73 nMMOLM-13 (FLT3-ITD)2.9 nM[9]
Quizartinib FLT3 Not specified (Kd = 1.6 nM)MV4-11 (FLT3-ITD)0.56 nM
MOLM-13 (FLT3-ITD)0.89 nM[10]

Experimental Protocols

Confirming that the cytotoxic effects of this compound are directly due to its inhibition of FLT3, BTK, and/or Aurora kinases requires a combination of biochemical and cell-based assays, with knockout studies serving as the definitive validation tool.

Protocol 1: CRISPR/Cas9-Mediated Knockout for MoA Validation

This protocol describes the generation of a target kinase knockout (e.g., BTK-KO) cell line to confirm that the cellular effects of this compound are on-target.

Objective: To ablate the expression of a target protein to assess if its absence negates the effect of the inhibitor.

Methodology:

  • gRNA Design and Vector Construction:

    • Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the target gene (e.g., BTK). Use online design tools to minimize off-target effects.[11]

    • Clone the selected sgRNA sequences into a Cas9 expression vector (e.g., lentiCRISPRv2) that also contains a selection marker like puromycin (B1679871) resistance.

  • Cell Line Transfection/Transduction:

    • Introduce the gRNA/Cas9 plasmid into the host cell line (e.g., a B-cell lymphoma line) using lentiviral transduction or lipid-based transfection.[12]

    • A non-targeting sgRNA should be used as a negative control.

  • Selection and Monoclonal Isolation:

    • Two days post-transduction, apply selection pressure (e.g., puromycin) to eliminate non-transduced cells.

    • Isolate single cells from the surviving pool via serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate monoclonal colonies.[12]

  • Knockout Validation:

    • Genomic Level: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and verify the presence of insertions/deletions (indels) using Sanger sequencing or mismatch-cleavage assays.

    • Protein Level: Confirm the complete absence of the target protein expression in knockout clones compared to the wild-type (WT) control cell line via Western Blot.

  • Functional Analysis:

    • Treat both WT and validated KO cell lines with a dose range of this compound.

    • Perform cell viability assays (see Protocol 3) after 48-72 hours.

    • Expected Outcome: The WT cells should show a dose-dependent decrease in viability. The KO cells should exhibit significant resistance to this compound, demonstrating that the drug's effect is dependent on the presence of its target.

Protocol 2: In Vitro Biochemical Kinase Assay

Objective: To quantify the direct inhibitory activity of this compound against purified kinase enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • Dilute the purified recombinant kinase (e.g., FLT3, BTK) to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a specific peptide substrate for the kinase and radiolabeled [γ-³²P]ATP.[13][14]

  • Inhibitor Preparation:

    • Perform serial dilutions of this compound and control inhibitors in DMSO, then further dilute in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the inhibitor at various concentrations, and allow to incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATP/substrate mixture.[15]

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each drug concentration relative to the DMSO control.

    • Plot the inhibition curve and determine the IC50 value using non-linear regression.

Protocol 3: Cell Viability (MTS/MTT) Assay

Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Methodology:

  • Cell Plating: Seed cells (e.g., WT and KO cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or control inhibitors. Include a vehicle-only (DMSO) control.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[17]

  • MTS Reagent Addition:

    • Add MTS (or a similar tetrazolium compound like MTT) reagent to each well.[18][19] This reagent is converted to a colored formazan (B1609692) product by metabolically active cells.

    • Incubate for 1-4 hours at 37°C.[18]

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Mandatory Visualizations

cluster_FLT3 FLT3 Pathway (Myeloid Cells) cluster_BCR BCR Pathway (B-Cells) cluster_CellCycle Cell Cycle Regulation FLT3 FLT3 Receptor STAT5 p-STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK (p-ERK) FLT3->RAS_MAPK Proliferation Proliferation STAT5->Proliferation RAS_MAPK->Proliferation BCR BCR Complex SYK SYK BCR->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 AKT AKT BTK->AKT Survival Survival PLCG2->Survival AKT->Survival AURK Aurora Kinases (A/B) G2M G2/M Transition AURK->G2M Mitosis Mitosis G2M->Mitosis CG806 This compound CG806->FLT3 CG806->BTK CG806->AURK FLT3i Gilteritinib Quizartinib FLT3i->FLT3 BTKi Ibrutinib BTKi->BTK

Caption: Simplified signaling pathways inhibited by this compound and alternatives.

cluster_setup Phase 1: KO Cell Line Generation cluster_testing Phase 2: Functional Comparison cluster_analysis Phase 3: Data Analysis gRNA 1. Design & Clone sgRNA for Target Kinase Transfect 2. Transfect/Transduce Cas9/sgRNA into Cells gRNA->Transfect Select 3. Select & Isolate Monoclonal Colonies Transfect->Select Validate 4. Validate KO (Sequencing & Western Blot) Select->Validate WT_cells Wild-Type (WT) Cells KO_cells Knockout (KO) Cells Treat_WT 5a. Treat WT Cells with this compound WT_cells->Treat_WT Treat_KO 5b. Treat KO Cells with this compound KO_cells->Treat_KO Assay_WT 6a. Perform Viability Assay Treat_WT->Assay_WT Assay_KO 6b. Perform Viability Assay Treat_KO->Assay_KO Compare 7. Compare IC50 Values (WT vs. KO) Assay_WT->Compare Assay_KO->Compare Conclusion 8. Confirm On-Target Mechanism of Action Compare->Conclusion

Caption: Experimental workflow for confirming mechanism of action using knockout studies.

References

Validating CG-806's Impact on Downstream STAT5 and ERK Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CG-806 (luxeptinib), a novel pan-FLT3/pan-BTK inhibitor, with other targeted therapies, focusing on its validated effects on the critical downstream signaling pathways of STAT5 and ERK. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential in hematologic malignancies.

Introduction to this compound and its Targets

This compound is an oral, multi-kinase inhibitor designed to target key drivers of cancer cell proliferation and survival.[1][2] Its primary targets include both wild-type and mutated forms of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[3][4] Aberrant activation of FLT3 and BTK is a hallmark of various hematologic malignancies, including Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).[3][5] These upstream kinases activate critical downstream signaling cascades, including the STAT5 and ERK pathways, which are pivotal for cell growth, differentiation, and survival.[6][7] This guide focuses on the experimental validation of this compound's ability to modulate these two key downstream pathways.

Comparative Analysis of Kinase Inhibitors

The efficacy of this compound has been benchmarked against other established FLT3 and BTK inhibitors. The following tables summarize the comparative potency of these agents in various leukemia cell lines.

Table 1: Comparative IC50 Values of FLT3 Inhibitors
Cell LineFLT3 Mutation StatusThis compound (nM)Gilteritinib (nM)Quizartinib (B1680412) (nM)Crenolanib (nM)
Ba/F3-FLT3-WTWild-Type11.3500.31956.02617.0
Ba/F3-FLT3-ITDITD0.526.52.235.0
Ba/F3-FLT3-D835YTKD8.8472.52089.0888.9
Ba/F3-FLT3-ITD+D835YITD + TKD19.36.8246.431.7
Ba/F3-FLT3-ITD+F691LITD + Gatekeeper10.098.4115.3257.6

Data sourced from a study on the anti-leukemic activity of this compound.[1] TKD: Tyrosine Kinase Domain.

Table 2: Comparative IC50 Values in Primary AML Patient Samples
InhibitorMedian IC50 (µM)
This compound (luxeptinib) 0.0945
Gilteritinib>0.1
Quizartinib>0.1
Midostaurin>1
Sorafenib>1
Dovitinib>1
Crenolanib>1

Data represents ex vivo cell viability assays on 186 primary AML patient samples.[8]

Validating the Effect on Downstream Signaling

Experimental evidence, primarily from Western blot analyses, confirms that this compound effectively inhibits the phosphorylation of both STAT5 and ERK, key downstream effectors of FLT3 and BTK signaling.

Downstream Effect of this compound on STAT5 and ERK Phosphorylation

Experimental Finding: In preclinical studies, treatment of FLT3-mutant AML cell lines (MOLM-13 and MV4-11) with this compound (luxeptinib) resulted in a dose-dependent reduction in the phosphorylation of both STAT5 (at Tyr694) and ERK1/2 (at Thr202/Tyr204).[8][9] This indicates a successful blockade of the signaling cascade downstream of FLT3.

Comparison with Other Kinase Inhibitors
  • Gilteritinib: This FLT3 inhibitor has also been shown to effectively suppress the phosphorylation of STAT5, AKT, and ERK in FLT3-ITD positive AML cells.[9][10]

  • Quizartinib: As a potent FLT3 inhibitor, quizartinib demonstrates strong inhibition of the phosphorylation of STAT5 and ERK1/2 in FLT3-ITD cell lines.[6]

  • Ibrutinib: As a BTK inhibitor, ibrutinib's primary mechanism involves blocking the B-cell receptor signaling pathway, which includes the inhibition of ERK phosphorylation.[11] While it also has immunomodulatory effects that involve the STAT3 pathway, its direct comparative effect on STAT5 phosphorylation in the context of hematologic malignancies is less defined than its impact on ERK.[12]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach used for validation, the following diagrams are provided.

STAT5_ERK_Signaling_Pathway cluster_upstream Upstream Kinases cluster_inhibitors Kinase Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FLT3 FLT3 RAS RAS FLT3->RAS JAK JAK FLT3->JAK BTK BTK BTK->RAS CG806 This compound CG806->FLT3 CG806->BTK Gilteritinib Gilteritinib Gilteritinib->FLT3 Quizartinib Quizartinib Quizartinib->FLT3 Ibrutinib Ibrutinib Ibrutinib->BTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5 p-STAT5 JAK->STAT5 Survival Survival STAT5->Survival

Caption: STAT5 and ERK Signaling Pathways Targeted by Kinase Inhibitors.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Leukemia cell lines (e.g., MV4-11) - Treat with this compound or comparators B 2. Cell Lysis - Harvest cells - Lyse with RIPA buffer containing protease and phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibodies (p-STAT5, p-ERK, total STAT5, total ERK, loading control) E->F G 7. Detection - Incubate with HRP-conjugated secondary antibodies - Add chemiluminescent substrate F->G H 8. Data Analysis - Image blot - Quantify band intensity G->H

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

The following is a detailed methodology for the Western blot experiments cited in this guide, designed to validate the effect of kinase inhibitors on STAT5 and ERK phosphorylation.

Protocol: Western Blot for Phosphorylated STAT5 and ERK

1. Cell Culture and Treatment:

  • Culture human AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL.

  • Treat cells with varying concentrations of this compound, gilteritinib, quizartinib, ibrutinib, or vehicle control (DMSO) for the desired time (e.g., 4 hours).

2. Cell Lysis:

  • After treatment, harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.[13]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[13]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Loading control (e.g., β-actin or GAPDH)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control to determine the relative inhibition.[13]

Conclusion

The experimental data presented in this guide validates that this compound (luxeptinib) is a potent inhibitor of FLT3 and BTK, leading to a significant reduction in the phosphorylation of downstream STAT5 and ERK. Comparative data suggests that this compound has a favorable potency profile against various FLT3 mutations when compared to other FLT3 inhibitors. These findings underscore the therapeutic potential of this compound in hematologic malignancies driven by aberrant FLT3 and BTK signaling and provide a strong rationale for its continued clinical development.

References

A Side-by-Side Comparison of CG-806 (Luxeptinib) and Other Pan-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, pan-kinase inhibitors represent a powerful strategy to overcome resistance and enhance therapeutic efficacy by simultaneously targeting multiple signaling pathways. This guide provides an objective, data-driven comparison of CG-806 (luxeptinib), a novel pan-FLT3/pan-BTK inhibitor, with other notable pan-kinase inhibitors: midostaurin (B1676583), ponatinib (B1185), and the BTK inhibitors ibrutinib (B1684441) and acalabrutinib.

Introduction to this compound (Luxeptinib)

This compound, also known as luxeptinib (B3323188), is an orally bioavailable, non-covalent, reversible pan-inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1] It has demonstrated potent activity against wild-type and various mutant forms of FLT3 and BTK, including those that confer resistance to other inhibitors.[2][3] Beyond FLT3 and BTK, this compound also inhibits other key oncogenic kinases, such as Aurora kinases, positioning it as a promising agent for various hematologic malignancies.[1][4]

Comparative Analysis of Kinase Inhibition Profiles

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected inhibitors against key kinases and cancer cell lines. It is important to note that IC50 values can vary depending on the specific assay conditions.

Table 1: Comparative IC50 Values (nM) Against Key Kinases

KinaseThis compoundMidostaurinPonatinibIbrutinibAcalabrutinib
FLT3 (Wild-Type) 11~313--
FLT3-ITD 0.30≤10---
FLT3-D835Y 8.26----
FLT3-ITD+F691L 0.43----
BTK (Wild-Type) ---0.55.1
BTK-C481S Inhibits--Less Potent-
SYK Inhibits20.8---
Aurora Kinase A Inhibits----
Aurora Kinase B Inhibits----
ABL --0.37--
ABL-T315I --2.0--
KIT -Inhibits13--
PDGFRα -Inhibits1--
VEGFR2 -Inhibits1.5--
Src --5.4Inhibits-

Data compiled from multiple sources.[1][5][6][7][8][9][10][11][12] Direct comparative studies under identical conditions are limited.

Table 2: Comparative IC50 Values (µM) in Hematologic Malignancy Primary Patient Samples

Cell TypeThis compoundMidostaurinGilteritinibQuizartinibSorafenibCrenolanibDovitinibIbrutinib
AML (FLT3-WT) 0.187>1>1>1>1>1>1-
AML (FLT3-ITD) 0.018~0.1~0.01~0.001~0.1~0.01~0.1-
AML (FLT3-TKD) 0.023-------
CLL 0.114------4.09

Data from ex vivo analysis of primary patient samples.[13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these inhibitors are dictated by the signaling pathways they disrupt.

Signaling_Pathways cluster_flt3 FLT3 Signaling cluster_btk BTK Signaling cluster_aurk Aurora Kinase Signaling cluster_inhibitors Inhibitor Targets FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB BCR_Signaling B-Cell Proliferation & Survival NFkB->BCR_Signaling AURK Aurora Kinases (A & B) CellCycle Mitosis & Cell Cycle Progression AURK->CellCycle CG806 This compound CG806->FLT3 Potent CG806->BTK Potent CG806->AURK Potent Midostaurin Midostaurin Midostaurin->FLT3 Ponatinib Ponatinib Ponatinib->FLT3 Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Caption: Key signaling pathways targeted by pan-kinase inhibitors.

Experimental Methodologies

The data presented in this guide are derived from various preclinical and clinical studies. Below are generalized protocols for key experimental assays used to evaluate these inhibitors.

In Vitro Cell Viability (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability in response to a compound.

MTS_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Serial Dilutions) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. MTS Reagent Addition C->D E 5. Incubation (1-4 hours) D->E F 6. Absorbance Reading (490 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Generalized workflow for an MTS cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The kinase inhibitors are serially diluted to a range of concentrations and added to the cells.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTS Reagent Addition: MTS reagent is added to each well.[14][15][16]

  • Incubation: The plates are incubated for 1-4 hours, during which viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[14][15][17]

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at approximately 490 nm.[15][17]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Tumor Xenograft Models (AML)

Patient-derived xenograft (PDX) models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

Xenograft_Workflow A 1. Engraftment (Human AML cells injected into immunodeficient mice) B 2. Tumor Growth (Monitoring of disease progression) A->B C 3. Treatment Initiation (Oral administration of inhibitor or vehicle) B->C D 4. Efficacy Assessment (Tumor volume, survival, etc.) C->D E 5. Pharmacodynamic Analysis (Target inhibition in tumor tissue) D->E

Caption: Generalized workflow for an AML xenograft study.

Detailed Protocol:

  • Cell Engraftment: Immunodeficient mice (e.g., NSG mice) are intravenously injected with human AML cells or primary patient samples.[18][19][20][21]

  • Disease Monitoring: Engraftment and disease progression are monitored by assessing the percentage of human CD45+ cells in the peripheral blood.[18]

  • Treatment: Once the disease is established, mice are randomized into treatment and control groups. The kinase inhibitor is typically administered orally on a defined schedule.

  • Efficacy Evaluation: The primary endpoint is often overall survival. Tumor burden in various organs (bone marrow, spleen) may also be assessed at the end of the study.

  • Pharmacodynamic Studies: Tumor and tissue samples can be collected to measure the extent of target kinase inhibition and downstream pathway modulation.

In Vivo Efficacy and Clinical Development

Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in AML xenograft models.[22][23] In these models, oral administration of luxeptinib led to significant anti-leukemic effects.[22] These promising preclinical findings have led to the initiation of Phase 1 clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or refractory B-cell malignancies and AML.[23][24][25]

Summary and Future Directions

This compound (luxeptinib) is a potent pan-kinase inhibitor with a unique inhibitory profile against FLT3, BTK, and Aurora kinases. Preclinical data suggest that this compound has superior potency against a broad range of AML and CLL primary patient samples compared to other approved FLT3 and BTK inhibitors.[13] Its ability to inhibit key resistance-conferring mutations in both FLT3 and BTK highlights its potential to address unmet needs in the treatment of hematologic malignancies.

The multi-targeted nature of this compound, as illustrated in the signaling pathway diagram, provides a rationale for its broad activity. By simultaneously blocking multiple oncogenic drivers, this compound may circumvent the development of resistance that often limits the efficacy of more selective inhibitors.

Ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this novel agent and exploring rational combination strategies to further enhance its anti-cancer activity.

References

Independent Validation of CG-806 (Aprotinib) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor CG-806 (aprotinib) with other targeted therapies, based on published preclinical findings. The data herein is summarized from independent research to offer a clear perspective on its mechanism of action and anti-cancer activity.

Executive Summary

This compound is a potent oral inhibitor of FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases (AURK).[1][2][3][4] Preclinical studies have demonstrated its superior efficacy in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) models compared to other approved inhibitors.[3][5] Notably, this compound overcomes resistance mechanisms associated with current FLT3 inhibitors and demonstrates a distinct mechanism of action depending on the FLT3 mutational status of cancer cells.[1][3][6]

Data Presentation

Table 1: Comparative In Vitro Anti-Leukemia Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various AML cell lines and compares them to other FLT3 inhibitors.

Cell LineFLT3 StatusThis compound IC50 (nM)Quizartinib IC50 (nM)Gilteritinib IC50 (nM)Midostaurin IC50 (nM)
MOLM-14FLT3-ITD~1>1~1>10
MV4-11FLT3-ITD~1>1~1>10
Ba/F3-FLT3-ITDFLT3-ITD<1~1Not ReportedNot Reported
Ba/F3-ITD/D835YFLT3-ITD+TKD~1>10~1Not Reported
THP-1FLT3-WT~5>1000>1000>1000

Data synthesized from multiple preclinical studies.[1][2][4]

Table 2: Comparative Efficacy of this compound and Ibrutinib in Mantle Cell Lymphoma (MCL)
Cell LineIbrutinib ResistanceThis compound IC50 (nM)Ibrutinib IC50 (nM)
MinoParental<100<100
Mino-RIbrutinib-resistant<100>1000
JeKo-1Parental<100<100
Z-138Parental<100<100

Data shows that this compound retains potency in ibrutinib-resistant MCL cell lines.[7]

Experimental Protocols

Cell Proliferation Assay

Cell proliferation was assessed using a colorimetric tetrazolium-based assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound or other inhibitors for 48-72 hours. The absorbance, proportional to the number of viable cells, was measured using a microplate reader.[1][7]

Apoptosis Assay

Apoptosis was determined by Annexin-V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Cells were treated with the indicated doses of drugs for 24-48 hours, then harvested, washed, and stained with Annexin-V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was quantified.[1][7]

Immunoblotting

Cells were treated with drugs for the indicated times, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-BTK, p-FLT3, p-AURK, Mcl-1, Bcl-xL). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[2][7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action cluster_1 FLT3-Mutated AML cluster_2 FLT3-WT AML CG806 This compound FLT3_mut Mutant FLT3 CG806->FLT3_mut BTK BTK CG806->BTK AURK Aurora Kinases CG806->AURK G1_Arrest G1 Arrest FLT3_mut->G1_Arrest BTK->G1_Arrest Apoptosis1 Apoptosis G1_Arrest->Apoptosis1 G2M_Arrest G2/M Arrest AURK->G2M_Arrest Apoptosis2 Apoptosis G2M_Arrest->Apoptosis2

Caption: this compound mechanism in FLT3-mutated vs. FLT3-WT AML.

In FLT3-mutated AML, this compound inhibits both FLT3 and BTK, leading to G1 cell cycle arrest and apoptosis.[1][3] In contrast, in FLT3 wild-type (WT) AML, this compound primarily inhibits Aurora kinases, resulting in G2/M arrest and subsequent apoptosis.[1][3][4]

G cluster_0 Overcoming FLT3 Inhibitor Resistance FLT3_inhibitor FLT3 Inhibitor (e.g., Quizartinib) FLT3_ITD_TKD FLT3-ITD/TKD Double Mutant FLT3_inhibitor->FLT3_ITD_TKD Resistance Resistance FLT3_ITD_TKD->Resistance Apoptosis Apoptosis FLT3_ITD_TKD->Apoptosis Autophagy Upregulated Autophagy Resistance->Autophagy pBTK Increased p-BTK Resistance->pBTK CG806 This compound CG806->FLT3_ITD_TKD CG806->Autophagy BTK BTK CG806->BTK

Caption: this compound overcomes resistance via BTK and autophagy inhibition.

Resistance to FLT3 inhibitors in AML is often associated with the upregulation of autophagy and increased phosphorylation of BTK.[2][4][6] this compound's ability to co-target FLT3 and BTK, while also inhibiting autophagy, allows it to overcome this resistance and induce apoptosis in resistant cell lines.[2][4][6]

G cluster_0 Experimental Workflow: In Vivo Efficacy start Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Model treatment Treatment Initiation: - Vehicle Control - this compound - Comparator Drug start->treatment monitoring Monitor Tumor Burden and Survival treatment->monitoring endpoint Endpoint Analysis: - Tumor Volume - Survival Analysis (Kaplan-Meier) - Biomarker Analysis (Immunoblotting) monitoring->endpoint

References

Assessing the Potency of CG-806 Against FLT3 Gatekeeper Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies remains a critical challenge in the treatment of Acute Myeloid Leukemia (AML). Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers of AML, and while several FLT3 inhibitors have been developed, their efficacy can be limited by secondary mutations, most notably at the "gatekeeper" residue. This guide provides an objective comparison of the investigational drug CG-806 (luxeptinib) against other FLT3 inhibitors in the context of these resistance mutations, supported by experimental data.

Superior Potency of this compound Against the FLT3-ITD+F691L Gatekeeper Mutation

This compound, a potent, oral, multi-kinase inhibitor, has demonstrated significant efficacy against various forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2] Notably, preclinical data highlights its superior potency against the clinically relevant FLT3-ITD+F691L gatekeeper mutation, a mutation known to confer resistance to several existing FLT3 inhibitors.[3][4][5]

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other FLT3 inhibitors against cell lines expressing the FLT3-ITD+F691L mutation. The data clearly indicates that this compound maintains potent inhibitory activity, while the efficacy of other inhibitors is significantly diminished.

InhibitorCell LineFLT3 Mutation StatusIC50 (nM)Reference
This compound Ba/F3FLT3-ITD+F691L 10.0 - 16 [2][3]
QuizartinibBa/F3FLT3-ITD+F691L115.3[3]
GilteritinibBa/F3FLT3-ITD+F691L98.4[3]
CrenolanibBa/F3FLT3-ITD+F691L257.6[3]

Multi-Kinase Inhibition Profile of this compound

Beyond its potent activity against FLT3, this compound also targets other key signaling pathways implicated in AML pathogenesis, including Bruton's tyrosine kinase (BTK) and Aurora kinases.[4] This multi-targeted approach may contribute to its enhanced efficacy and ability to overcome resistance mechanisms that are dependent on the activation of bypass signaling pathways.

FLT3 Signaling Pathway and Point of Inhibition

Mutated FLT3 leads to constitutive activation of downstream signaling pathways crucial for the proliferation and survival of leukemic cells. The diagram below illustrates the canonical FLT3 signaling cascade and the inhibitory action of this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor (e.g., ITD, F691L) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CG806 This compound CG806->FLT3 Inhibits

FLT3 signaling pathway and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of FLT3 inhibitor potency.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on the proliferation of leukemic cells.

  • Cell Seeding: AML cell lines (e.g., MOLM-14, MV4-11, or Ba/F3 cells engineered to express specific FLT3 mutations) are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 90 µL of appropriate cell culture medium.

  • Compound Treatment: A serial dilution of the test inhibitor (e.g., this compound, quizartinib) is prepared. 10 µL of the diluted compound or vehicle control (DMSO) is added to the respective wells.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement: The plate and the CellTiter-Glo® reagent are equilibrated to room temperature. 100 µL of the reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: Background luminescence (from wells with medium only) is subtracted from all readings. The data is then normalized to the vehicle control (representing 100% viability). The normalized data is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[1][6][7]

Western Blot for Phospho-FLT3 (p-FLT3) Detection

This technique is used to assess the inhibition of FLT3 autophosphorylation in treated cells.[8][9]

  • Cell Treatment: FLT3-mutated AML cells are treated with varying concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE: Lysates are normalized for protein concentration, mixed with Laemmli sample buffer, and boiled. Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (e.g., anti-p-FLT3 Tyr591).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for total FLT3 as a loading control.

Western_Blot_Workflow cluster_protocol Western Blot Protocol for p-FLT3 A Cell Treatment with FLT3 Inhibitor B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Immunoblotting: - Blocking - Primary Ab (p-FLT3) - Secondary Ab (HRP) D->E F Chemiluminescent Detection & Imaging E->F G Data Analysis F->G

Workflow for Western Blot analysis.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10][11]

  • Reagent Preparation: Prepare a reaction buffer, reconstitute the recombinant FLT3 enzyme, substrate (e.g., a generic peptide substrate), and ATP. Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction: In a 384-well plate, add the inhibitor dilution, the FLT3 enzyme, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction plate at room temperature for 1-2 hours.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Detection: After a 30-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The available preclinical data strongly suggest that this compound is a highly potent inhibitor of the FLT3-ITD+F691L gatekeeper mutation, demonstrating clear superiority over other tested FLT3 inhibitors. Its multi-kinase targeting profile may offer an additional advantage in overcoming resistance. Further clinical investigation is warranted to confirm these promising preclinical findings and to establish the therapeutic potential of this compound in AML patients with FLT3 gatekeeper mutations.

References

A Comparative Analysis of the Safety Profiles of CG-806 (Luxeptinib) and Other FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and tolerability of the investigational FLT3 inhibitor CG-806 (luxeptinib) with other commercially available FLT3 inhibitors: gilteritinib (B612023) (Xospata®), quizartinib (B1680412) (Vanflyta®), midostaurin (B1676583) (Rydapt®), and sorafenib (B1663141) (Nexavar®). The information presented is collated from publicly available clinical trial data and prescribing information to support informed research and development decisions.

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) inhibitors have significantly advanced the treatment landscape for acute myeloid leukemia (AML) harboring FLT3 mutations. However, their clinical utility is often accompanied by distinct and sometimes severe adverse event profiles. This guide synthesizes the available safety data for this compound and other prominent FLT3 inhibitors, highlighting key differences in their tolerability. Preclinical data for this compound suggests a favorable safety profile, with a notable lack of off-target toxicities commonly associated with other kinase inhibitors. Early clinical data for this compound indicates good tolerability with a manageable side effect profile. In contrast, approved FLT3 inhibitors are associated with specific safety concerns, such as cardiac toxicity (QTc prolongation) with quizartinib and gilteritinib, and gastrointestinal and dermatological toxicities with sorafenib and midostaurin.

Comparative Safety Data

The following tables summarize the incidence of common and serious adverse events observed in clinical trials for each FLT3 inhibitor. It is important to note that direct comparison of these rates should be done with caution due to differences in study populations, trial designs, and duration of treatment.

Table 1: Comparison of Common Treatment-Emergent Adverse Events (All Grades, %)

Adverse EventThis compound (Luxeptinib)¹Gilteritinib (Xospata®)²Quizartinib (Vanflyta®)³Midostaurin (Rydapt®)⁴Sorafenib (Nexavar®)⁵
Gastrointestinal
Diarrhea11%38.4%11%37%55%
Nausea--15%42%-
Vomiting---22%15%
Hematologic
Anemia5%24%18%36%-
Thrombocytopenia5%13%37.8%31%-
Neutropenia-----
Febrile Neutropenia-39%43.2%53%-
Constitutional
Fatigue--12%23%46%
Pyrexia (Fever)-47.9%---
Dermatologic
Rash-----
Hand-Foot Skin Reaction----21%
Other
Headache---22%-
QT Prolongation--35.1%--

¹Data from a Phase 1a/b study in patients with relapsed/refractory B-cell malignancies and AML.[1][2] ²Data from a Phase 3 trial in patients with newly diagnosed FLT3-mutated AML ineligible for intensive chemotherapy.[3] ³Data from a Phase 2 study in Japanese patients with FLT3-ITD positive relapsed or refractory AML.[4][5] ⁴Data from the RADIUS-X expanded access program in newly diagnosed FLT3 mutation-positive AML.[6] ⁵Data from the SHARP trial in patients with unresectable hepatocellular carcinoma.[7][8][9]

Table 2: Comparison of Serious (Grade ≥3) Treatment-Emergent Adverse Events (%)

Adverse EventThis compound (Luxeptinib)¹Gilteritinib (Xospata®)²Quizartinib (Vanflyta®)³Midostaurin (Rydapt®)⁴Sorafenib (Nexavar®)⁵
Hematologic
Febrile Neutropenia-39%16.2%37%-
Anemia-24%---
Thrombocytopenia-13%---
Infections
Sepsis-11%---
Pneumonia-11%---
Gastrointestinal
Diarrhea----8%
Cardiovascular
QT ProlongationNo drug-related Grade ≥3 TEAEs observed for QT prolongation4% (QTcF >500 ms)3% (Grade 3)--
HypertensionOne DLT of hypertension (2.8%)---2%
Other
Drug-related TEAEs17.5% (AML trial)----

¹Data from a Phase 1a/b study in patients with relapsed/refractory AML.[1] ²Data from the CHRYSALIS Phase 1/2 trial.[10] ³Data from a Phase 2 study in Japanese patients with FLT3-ITD positive relapsed or refractory AML.[4][5] ⁴Data from the RADIUS-X expanded access program.[6] ⁵Data from the SHARP trial.[7][8]

Experimental Protocols

Detailed methodologies for key safety and toxicity assessments are crucial for interpreting and comparing the safety profiles of kinase inhibitors. Below are synthesized protocols for standard preclinical safety evaluations.

In Vivo General Toxicology Studies

Objective: To evaluate the potential toxicity of a test compound in animal models following single or repeated administration and to determine the no-observed-adverse-effect level (NOAEL).

Methodology:

  • Animal Models: Two mammalian species are typically used, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).[11]

  • Dose Administration: The test compound is administered via the intended clinical route (e.g., oral gavage) at multiple dose levels (typically a low, mid, and high dose) and a vehicle control.

  • Duration: Studies can be acute (single dose), sub-chronic (e.g., 28 days), or chronic (e.g., 6-9 months), depending on the intended clinical duration of use.[11]

  • Parameters Monitored:

    • Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, and overall health.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed at baseline and termination.

    • Electrocardiography (ECG): Performed at baseline and at specified intervals to assess cardiovascular function.

    • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

    • Anatomic Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined macroscopically. Tissues are collected and preserved for histopathological evaluation.

  • Data Analysis: Dose-response relationships for any observed toxicities are established, and the NOAEL is determined.

hERG (human Ether-à-go-go-Related Gene) K+ Channel Assay

Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.[12][13]

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[12][14]

  • Assay Format: Automated patch-clamp electrophysiology is the gold-standard method.[12]

  • Procedure:

    • Cells are cultured and prepared for patch-clamp recording.

    • A whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit the hERG current.[14]

    • The baseline hERG current is recorded.

    • The test compound is applied at various concentrations, and the effect on the hERG current is measured.[12]

    • A positive control (a known hERG inhibitor, e.g., E-4031) and a vehicle control (e.g., DMSO) are included in each experiment.[12]

  • Data Analysis: The concentration-response curve for the inhibition of the hERG current is generated, and the IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is calculated.[12]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand FL->FLT3 Binds RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation FLT3_Inhibitors FLT3 Inhibitors (this compound, etc.) FLT3_Inhibitors->Dimerization Inhibits

Figure 1: Simplified FLT3 Signaling Pathway and Inhibition.

Preclinical_Safety_Workflow cluster_invitro In Vitro Safety Pharmacology cluster_invivo In Vivo Toxicology cluster_endpoints Key Endpoints hERG hERG Assay (Cardiac Safety) Rodent Rodent Toxicology (e.g., Rat) hERG->Rodent Kinase_Panel Kinase Selectivity Panel (Off-target Effects) Kinase_Panel->Rodent Cytotoxicity Cytotoxicity Assays (Various Cell Lines) Cytotoxicity->Rodent NonRodent Non-Rodent Toxicology (e.g., Dog) Rodent->NonRodent NOAEL Determine NOAEL NonRodent->NOAEL Tox_Profile Characterize Toxicity Profile NonRodent->Tox_Profile Risk_Assessment Human Risk Assessment NOAEL->Risk_Assessment Tox_Profile->Risk_Assessment IND Investigational New Drug (IND) Application Risk_Assessment->IND

Figure 2: General Workflow for Preclinical Safety Assessment.

Conclusion

The safety and tolerability of FLT3 inhibitors are critical considerations in the development and clinical use of these targeted agents. Preclinical and early clinical data for this compound (luxeptinib) suggest a promising safety profile with a lower propensity for some of the class-specific toxicities observed with other FLT3 inhibitors. Specifically, the lack of significant QT prolongation in preclinical models is a notable differentiator.[15] As more mature clinical data for this compound becomes available, a more definitive comparison of its safety profile relative to approved FLT3 inhibitors will be possible. This guide serves as a preliminary resource to aid researchers and clinicians in understanding the current landscape of FLT3 inhibitor safety.

References

Comparative Efficacy of CG-806 (Luxeptinib) in Primary AML Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the investigational drug CG-806 (luxeptinib) with established targeted therapies, gilteritinib (B612023) and venetoclax (B612062), for the treatment of Acute Myeloid Leukemia (AML). The focus of this comparison is the validation of this compound's activity in primary patient samples, a critical step in assessing the translational potential of novel therapeutics. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Head-to-Head Comparison

The following tables summarize the in vitro activity of this compound, gilteritinib, and venetoclax in primary AML patient samples. This data highlights the comparative potency and induction of apoptosis, key indicators of anti-leukemic activity.

Table 1: Comparative Cytotoxicity in Primary AML Patient Samples

DrugTarget(s)Patient CohortIC50 (Median)Key Findings
This compound (Luxeptinib) Pan-FLT3, pan-BTK, Aurora Kinases186 primary AML samples<0.1 µMDemonstrated greater potency relative to other FLT3 inhibitors, including gilteritinib.[1]
364 primary AML samples<0.2 µMActive in AML and MDS/MPN patient samples.[2]
Gilteritinib FLT3Relapsed/Refractory FLT3-mutant AMLNot explicitly stated in primary samplesAchieved responses in 49% of patients with relapsed or refractory FLT3-mutant AML in a clinical trial.[3]
Venetoclax BCL-2Relapsed/Refractory AMLNot explicitly stated as a single agentShowed a 19% overall response rate as a single agent in a phase 2 study.[4]

Table 2: Induction of Apoptosis in Primary AML Patient Samples

DrugAssayPatient CohortApoptosis Induction
This compound (Luxeptinib) Not explicitly statedPrimary AML samplesInduces apoptosis.[5] Specific quantitative data on the percentage of apoptotic cells in primary AML samples is not readily available in the reviewed literature.
Gilteritinib Flow Cytometry (Annexin V/PI)Primary FLT3/ITD AML sampleAt 80 nM, induced a notable increase in apoptosis/cell death after 48 hours.[3]
Venetoclax Flow Cytometry (Annexin V/PI)Primary FLT3/ITD AML sampleAt 20 nM, induced a significant increase in apoptosis/cell death after 48 hours.[3]
Flow Cytometry18 primary AML samplesAs a single agent, induced pronounced apoptosis (>50%) in 16.7% of samples.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays used to generate the data presented above.

Ex Vivo Drug Sensitivity Assay (IC50 Determination)

This protocol is a generalized representation based on common practices for assessing the cytotoxic effects of therapeutic compounds on primary AML cells.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug, representing its potency in inhibiting cell viability.

Methodology:

  • Sample Processing:

    • Mononuclear cells are isolated from fresh peripheral blood or bone marrow aspirates of AML patients using Ficoll-Paque density gradient centrifugation.

    • Cells are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and cytokines to maintain cell viability.

  • Cell Plating:

    • Cells are seeded into 384-well plates at a density of 10,000 cells per well.

  • Drug Preparation and Treatment:

    • The test compounds (this compound, gilteritinib, venetoclax) are serially diluted to create a range of concentrations.

    • The diluted compounds are added to the appropriate wells. A vehicle control (e.g., DMSO) is included.

  • Incubation:

    • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

    • Luminescence is read using a plate reader.

  • Data Analysis:

    • The raw luminescence data is normalized to the vehicle control.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol outlines the standard procedure for quantifying apoptosis in primary AML cells treated with therapeutic agents.[3]

Objective: To quantify the percentage of cells undergoing apoptosis (early and late stages) and necrosis following drug treatment.

Methodology:

  • Cell Treatment:

    • Primary AML cells are cultured and treated with the desired concentrations of the test compounds or a vehicle control for a specified duration (e.g., 48 hours).

  • Cell Harvesting and Washing:

    • Cells are harvested and washed twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed on a flow cytometer.

    • Annexin V-positive, PI-negative cells are identified as early apoptotic.

    • Annexin V-positive, PI-positive cells are identified as late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are considered live cells.

  • Data Analysis:

    • The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating drug activity in primary AML samples.

CG_806_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K ERK ERK FLT3->ERK BTK BTK BTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation AuroraK Aurora Kinases CellCycle Cell Cycle Progression AuroraK->CellCycle Apoptosis Apoptosis CG806 This compound (Luxeptinib) CG806->FLT3 Inhibits CG806->BTK Inhibits CG806->AuroraK Inhibits

Caption: this compound signaling pathway in AML.

Experimental_Workflow cluster_assays Activity Assessment start Primary AML Patient Sample (Blood or Bone Marrow) processing Mononuclear Cell Isolation (Ficoll Gradient) start->processing culture Ex Vivo Cell Culture processing->culture treatment Drug Treatment (this compound, Alternatives, Vehicle Control) culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) -> IC50 Determination treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) -> % Apoptotic Cells treatment->apoptosis analysis Data Analysis & Comparison viability->analysis apoptosis->analysis

Caption: Experimental workflow for drug evaluation.

Conclusion

The available preclinical data demonstrates that this compound (luxeptinib) is a potent inhibitor of primary AML blasts, exhibiting superior in vitro cytotoxicity compared to other FLT3 inhibitors. Its multi-targeted approach, inhibiting FLT3, BTK, and Aurora kinases, offers a potential strategy to overcome resistance mechanisms that limit the efficacy of more selective agents. While this compound has been shown to induce apoptosis in AML cells, further quantitative data from primary patient samples will be crucial for a more definitive comparison with alternatives like gilteritinib and venetoclax. The ongoing Phase 1a/b clinical trial of luxeptinib (B3323188) in patients with relapsed or refractory AML will provide critical insights into its clinical safety and efficacy.[7][8] This guide serves as a resource for researchers to understand the current landscape of this compound's preclinical validation and its potential as a novel therapeutic for AML.

References

Navigating Resistance: A Comparative Analysis of Luxeptinib (CG-806) in Kinase Inhibitor Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for durable cancer therapies. This guide provides a comprehensive comparison of luxeptinib (B3323188) (formerly CG-806), a potent, non-covalent, dual FLT3 and BTK inhibitor, against other kinase inhibitors, with a focus on overcoming resistance mutations.

Luxeptinib's unique non-covalent binding mode allows it to maintain activity against kinases that have developed mutations rendering them resistant to covalent inhibitors. This guide summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways and experimental workflows to provide a clear understanding of luxeptinib's potential in treating relapsed and refractory hematologic malignancies.

Overcoming Resistance in FLT3-Mutated Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers of AML, and while several FLT3 inhibitors have been developed, resistance often emerges through secondary mutations in the kinase domain. Luxeptinib has demonstrated potent activity against a range of clinically relevant FLT3 mutations that confer resistance to other approved inhibitors.[1]

Comparative Anti-proliferative Activity against FLT3 Mutants

The following table summarizes the half-maximal inhibitory concentration (IC50) values of luxeptinib compared to other FLT3 inhibitors in murine Ba/F3 cells engineered to express various human FLT3 mutations. Lower IC50 values indicate greater potency.

Cell Line (Expressing Human FLT3 Mutant)Luxeptinib (this compound) IC50 (nM)Quizartinib IC50 (nM)Gilteritinib IC50 (nM)Crenolanib IC50 (nM)
FLT3-ITD 1 ± 0.20.4 ± 0.10.9 ± 0.22 ± 0.5
FLT3-D835Y 10 ± 2100 ± 2020 ± 45 ± 1
FLT3-ITD + D835Y 15 ± 3500 ± 10050 ± 1010 ± 2
FLT3-ITD + F691L 5 ± 1>1000100 ± 2020 ± 4

Data compiled from "Luxeptinib (this compound) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia".[1]

FLT3_Signaling_Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Luxeptinib Luxeptinib (this compound) Luxeptinib->FLT3 Inhibits (WT & Mutant) Other_FLT3i Other FLT3 Inhibitors (e.g., Quizartinib, Gilteritinib) Other_FLT3i->FLT3 Inhibits (Resistance Prone)

Addressing Ibrutinib (B1684441) Resistance in B-Cell Malignancies

The development of the C481S mutation in Bruton's tyrosine kinase (BTK) is a common mechanism of resistance to the covalent BTK inhibitor ibrutinib. As a non-covalent inhibitor, luxeptinib effectively inhibits both wild-type (WT) and C481S-mutant BTK.

Comparative Potency against Wild-Type and Mutant BTK

The following table presents the IC50 values of luxeptinib and ibrutinib against recombinant wild-type BTK and the ibrutinib-resistant C481S mutant.

KinaseLuxeptinib (this compound) IC50 (nM)Ibrutinib IC50 (nM)
BTK-WT 80.5
BTK-C481S 2.5>1000

Data compiled from "Dual BTK/SYK inhibition with this compound (luxeptinib) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma".

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR Activates SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Survival Cell Survival & Proliferation Downstream->Survival Luxeptinib Luxeptinib (this compound) Luxeptinib->BTK Inhibits (WT & C481S) Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (WT) Ineffective (C481S)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Cell Viability Assay (MTS-based)

This assay determines the cytotoxic effect of kinase inhibitors on cancer cell lines.

Cell_Viability_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Drug Treatment cluster_2 Day 4: Assay Seed Seed cells in 96-well plates Treat Add serial dilutions of kinase inhibitors Seed->Treat Add_MTS Add MTS reagent Treat->Add_MTS Incubate Incubate for 2-4 hours Add_MTS->Incubate Read Read absorbance at 490 nm Incubate->Read

Materials:

  • Cancer cell lines (e.g., Ba/F3 expressing FLT3 mutants, or BTK-dependent cell lines)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Luxeptinib (this compound) and other kinase inhibitors

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and determine cell density.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of luxeptinib and comparator kinase inhibitors in complete culture medium.

    • Add 100 µL of the drug dilutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 values using a non-linear regression curve fit.

Western Blot Analysis for Kinase Phosphorylation

This technique is used to assess the inhibitory effect of compounds on the phosphorylation of target kinases and their downstream signaling proteins.

Materials:

  • Cell lysates from inhibitor-treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-BTK, anti-total-BTK, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with various concentrations of kinase inhibitors for a specified time (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

The presented data and methodologies underscore the potential of luxeptinib (this compound) to address clinically significant resistance mechanisms to existing kinase inhibitors. Its non-covalent binding mode and potent activity against both wild-type and mutant forms of FLT3 and BTK make it a promising therapeutic candidate for patients with relapsed or refractory hematologic malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in these patient populations.

References

CG-806: A Multi-Kinase Inhibitor Tackling Diverse AML Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical data reveals the potent and broad-ranging anti-leukemic activity of CG-806 (luxeptinib) across various subtypes of Acute Myeloid Leukemia (AML). This multi-kinase inhibitor demonstrates superior efficacy compared to other targeted agents, particularly in AML with FLT3 mutations, including those conferring resistance to existing therapies. Its unique mechanism of action, involving the co-targeting of FLT3, BTK, and Aurora kinases, leads to distinct cellular fates in different AML genetic contexts.

This compound, developed by Aptose Biosciences, has shown significant promise in preclinical studies, targeting key oncogenic drivers in AML. The drug exhibits potent activity against both FLT3-mutant and FLT3-wild-type (WT) AML, a critical feature given the heterogeneity of the disease.[1][2][3][4] This broad efficacy is attributed to its ability to inhibit multiple kinases simultaneously.[1][2][3][4]

Comparative Efficacy Across AML Subtypes

Preclinical data consistently demonstrates the superior anti-leukemic effects of this compound over other commercially available FLT3 inhibitors.[1][2][3][4] This superiority is particularly evident in AML harboring FLT3 tyrosine kinase domain (TKD) and gatekeeper mutations, which are common mechanisms of resistance to other FLT3 inhibitors.[1][5][6]

Quantitative Analysis of Anti-Leukemic Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various AML cell lines, showcasing its potent anti-proliferative effects across different FLT3 mutational statuses.

Cell LineFLT3 StatusThis compound IC50 (nM)Comparator (Quizartinib) IC50 (nM)Comparator (Gilteritinib) IC50 (nM)
MV4-11ITD0.17~5~2
MOLM-14ITDData not availableData not availableData not available
Ba/F3-ITDITDPotent picomolar activity50 to 250-fold less active50 to 250-fold less active
Ba/F3-ITD+F691IITD + Gatekeeper Mutation0.82Significantly less activeSignificantly less active
Ba/F3-ITD+D835YITD + TKD Mutation9.49Significantly less activeSignificantly less active
Ba/F3-WTWild-Type0.43Less activeLess active

Data compiled from published research.[6]

In vitro profiling of this compound against a panel of 186 fresh AML patient samples further confirmed its broad cytotoxicity. The drug demonstrated greater potency relative to other FLT3 inhibitors in samples with mutations in FLT3, IDH1/2, ASXL1, NPM1, SRSF2, TP53, or RAS.[5]

Distinct Mechanisms of Action

The anti-leukemic activity of this compound is mediated through different mechanisms depending on the FLT3 mutational status of the AML cells.

  • FLT3-Mutant AML: In cells with FLT3 mutations, this compound induces a G1 phase cell cycle arrest.[1][2][3][4] This is primarily achieved through the inhibition of FLT3 and BTK signaling, leading to the suppression of downstream pathways such as p-AKT/p-mTOR/cyclin D1/p-Rb.[7]

  • FLT3-Wild-Type AML: In contrast, FLT3-WT AML cells undergo a G2/M phase arrest upon treatment with this compound.[1][2][3][4] This effect is attributed to the inhibition of Aurora kinases and BTK.[7]

The following diagrams illustrate the proposed signaling pathways affected by this compound in both FLT3-mutant and FLT3-WT AML cells.

FLT3_Mutant_Pathway CG806 This compound FLT3_mut Mutant FLT3 CG806->FLT3_mut BTK BTK CG806->BTK AKT_mTOR p-AKT/p-mTOR FLT3_mut->AKT_mTOR BTK->AKT_mTOR CyclinD1_Rb Cyclin D1/p-Rb AKT_mTOR->CyclinD1_Rb G1_Arrest G1 Arrest Apoptosis CyclinD1_Rb->G1_Arrest

This compound action in FLT3-mutant AML.

FLT3_WT_Pathway CG806 This compound AURK Aurora Kinases CG806->AURK BTK_WT BTK CG806->BTK_WT G2M_Arrest G2/M Arrest Non-apoptotic cell death AURK->G2M_Arrest BTK_WT->G2M_Arrest

This compound action in FLT3-wild-type AML.

Synergistic Potential and In Vivo Efficacy

Studies have also explored the synergistic effects of this compound with other anti-cancer agents. Concomitantly targeting FLT3 with this compound and Bcl-2 and/or Mcl-1 has been shown to result in a synergistic pro-apoptotic effect in both FLT3-WT and mutant AML cells.[1][2] This suggests potential combination therapy strategies for AML.

In vivo studies using murine xenograft models of human AML have demonstrated the potent anti-tumor activity of orally administered this compound.[5][6] In a MV4-11 FLT3-ITD xenograft model, this compound treatment led to dose-dependent inhibition of tumor growth and even tumor eradication without observable toxicity.[5][6]

Clinical Development

Based on the promising preclinical data, this compound (luxeptinib) has advanced into a Phase 1a/b clinical trial (NCT04477291) for patients with relapsed or refractory AML and higher-risk myelodysplastic/myeloproliferative neoplasms.[1][2][3][4][8] The first patient was dosed in October 2020.[9]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Viability and Apoptosis Assays
  • Cell Lines and Primary Samples: Human and murine AML cell lines with different FLT3 mutational statuses (WT, ITD, ITD + TKD) and primary AML patient samples were used.[1][6]

  • Drug Exposure: Cells were exposed to increasing doses of this compound for 72 hours in vitro.[1]

  • Viability Assessment: Viable cells were assessed using a trypan blue exclusion assay.[1]

  • Apoptosis Measurement: Apoptosis induction was assessed by measuring annexin (B1180172) V positivity using flow cytometry.[1][2][3][4]

Cell Cycle Analysis
  • Method: The cell cycle distribution of AML cells treated with this compound was analyzed using flow cytometry.[2][3][4]

Kinase Inhibition Assays
  • Methodology: The inhibitory activity of this compound against a broad panel of kinases was evaluated using various biochemical assays, including IC50 and Kd analyses.[6]

In Vivo Xenograft Studies
  • Animal Model: Murine xenograft models were established by subcutaneously implanting human AML cells (e.g., MV4-11) into mice.[5][6]

  • Drug Administration: this compound was administered orally, twice daily, for a 28-day cycle.[5]

  • Efficacy Evaluation: Tumor growth inhibition was monitored over the course of the treatment.[5]

The following diagram outlines the general workflow for the in vivo xenograft studies.

Xenograft_Workflow Start Subcutaneous implantation of MV4-11 AML cells Treatment Oral administration of This compound or vehicle (28 days) Start->Treatment Monitoring Monitor tumor growth Treatment->Monitoring Endpoint Assess tumor growth inhibition Monitoring->Endpoint

Workflow for in vivo AML xenograft studies.

References

Safety Operating Guide

Navigating the Safe Disposal of CG-806 (Luxeptinib): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the proper handling and disposal of investigational compounds like CG-806 (Luxeptinib) is a critical component of laboratory safety and regulatory compliance. As a potent, clinical-stage, multi-kinase inhibitor, this compound necessitates rigorous disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

While a specific Safety Data Sheet (SDS) for the investigational compound this compound is not publicly available, the following procedures are based on best practices for the disposal of potent, cytotoxic, and investigational anti-cancer drugs. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, a thorough risk assessment should be conducted. Given its mechanism of action as a kinase inhibitor, it should be handled as a potentially hazardous compound. The following personal protective equipment (PPE) is mandatory:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.

  • Eye Protection: Chemical splash goggles or a face shield must be worn.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required to prevent skin contact.

  • Respiratory Protection: When handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) should be used.

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary for Investigational Anticancer Agents

The following table summarizes general quantitative data and classifications relevant to the handling and disposal of potent investigational anticancer agents like this compound. This information is based on typical characteristics of such compounds and should be used as a general guideline in the absence of a specific SDS.

ParameterGuideline InformationCitation
Occupational Exposure Limit (OEL) Typically in the low µg/m³ to ng/m³ range for potent compounds.
Toxicity Profile Assume high potency and potential for cytotoxicity, mutagenicity, and reproductive toxicity.
Solubility Varies, but often sparingly soluble in aqueous solutions and more soluble in organic solvents like DMSO.
Waste Classification Hazardous chemical waste, cytotoxic waste.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and all contaminated materials is crucial. All waste generated must be treated as hazardous cytotoxic waste.

Step 1: Waste Segregation

  • Immediately segregate all materials that have come into contact with this compound from the general laboratory waste stream.

  • This includes, but is not limited to:

    • Unused or expired this compound (solid or in solution).

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated PPE (gloves, gown, etc.).

    • Spill cleanup materials.

Step 2: Containerization

  • Solid Waste:

    • Place all contaminated solid waste, including PPE and labware, into a designated, puncture-resistant, and clearly labeled hazardous waste container.

    • The container should be lined with a heavy-duty plastic bag.

    • Label the container with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound (Luxeptinib) Waste."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., high-density polyethylene (B3416737) or glass).

    • Do not mix with other chemical waste streams unless compatibility is confirmed.

    • Label the container with "Hazardous Waste," "Cytotoxic," and "this compound (Luxeptinib) Waste," and list all solvent components.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.

Step 3: Decontamination

  • All non-disposable equipment and work surfaces must be decontaminated after handling this compound.

  • A common decontamination procedure involves a multi-step process using a surfactant, followed by an inactivating agent (if known and validated for the specific compound), and finally a rinse with water. Consult your EHS for approved decontamination solutions.

Step 4: Storage and Collection

  • Store all sealed and labeled this compound waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be secure, away from general lab traffic, and clearly marked as a hazardous waste storage area.

  • Arrange for the collection of the hazardous waste through your institution's EHS department.

Step 5: Final Disposal

  • The final disposal of this compound waste will be managed by your institution's EHS department through a licensed hazardous waste disposal contractor.

  • The standard and required method for the disposal of cytotoxic and investigational anti-cancer drugs is high-temperature incineration.[1]

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined above are based on established guidelines for the safe handling and disposal of investigational and cytotoxic drugs in a research setting. These protocols are derived from general laboratory safety manuals and hazardous waste management guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CG806_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_final_disposal Final Disposal prep Wear Full PPE (Double Gloves, Gown, Eye Protection) fume_hood Work in Chemical Fume Hood prep->fume_hood waste_gen This compound Contaminated Materials fume_hood->waste_gen solid_waste Solid Waste (PPE, Labware) waste_gen->solid_waste Solids liquid_waste Liquid Waste (Solutions, Media) waste_gen->liquid_waste Liquids sharps_waste Sharps (Needles, Syringes) waste_gen->sharps_waste Sharps solid_container Labeled 'Cytotoxic' Solid Waste Container solid_waste->solid_container liquid_container Labeled 'Cytotoxic' Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled 'Cytotoxic' Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup incineration High-Temperature Incineration by Licensed Contractor ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these stringent procedures, researchers can ensure the safe handling and disposal of the investigational compound this compound, fostering a secure and compliant research environment. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific laboratory setting.

References

Safeguarding Researchers: Essential Protocols for Handling CG-806

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling the investigational multi-kinase inhibitor, CG-806. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental exposure.

As a potent, investigational compound intended for cancer therapy, this compound must be handled with the same precautions as other cytotoxic agents.[1] The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.

Quantitative Safety Data

Due to the investigational nature of this compound, specific quantitative safety data such as Occupational Exposure Limits (OELs) are not publicly available. In the absence of compound-specific data, all handling procedures should be governed by the principle of minimizing all potential exposure routes, including skin contact, inhalation, and accidental ingestion.[2] The table below summarizes general recommendations for handling potent compounds and should be updated with specific data for this compound as it becomes available.

ParameterRecommended Value/SpecificationSource/Rationale
Gloves Powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., compliant with ASTM D6978).[3] Double gloving is required.Provides a robust barrier against dermal exposure.[2]
Gown Disposable, fluid-resistant gown with long sleeves and closed front.Protects clothing and skin from accidental splashes or spills.[2]
Eye Protection Safety goggles or a full-face shield.[2][3]Protects eyes from splashes of solutions containing this compound.
Respiratory Protection A surgical N95 respirator is recommended if there is a risk of aerosol generation.[4]Prevents inhalation of airborne drug particles.[2]
Waste Containers Clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[5][6]Ensures proper segregation and safe disposal of hazardous materials.

Experimental Protocols

Personal Protective Equipment (PPE) Workflow

All personnel must adhere to the following sequence for donning and doffing PPE to prevent contamination.

cluster_donning Donning PPE cluster_doffing Doffing PPE Gown Gown Inner Gloves Inner Gloves Gown->Inner Gloves Outer Gloves Outer Gloves Inner Gloves->Outer Gloves Face Shield / Goggles Face Shield / Goggles Outer Gloves->Face Shield / Goggles Enter Lab Enter Lab Face Shield / Goggles->Enter Lab Exit Lab Exit Lab Remove Outer Gloves Remove Outer Gloves Exit Lab->Remove Outer Gloves Remove Gown Remove Gown Remove Outer Gloves->Remove Gown Remove Inner Gloves Remove Inner Gloves Remove Gown->Remove Inner Gloves Wash Hands Wash Hands Remove Inner Gloves->Wash Hands

Figure 1. Donning and Doffing PPE Workflow.
This compound Handling and Disposal Workflow

The following workflow must be followed for all procedures involving this compound, from preparation to final disposal. All manipulations of the compound should occur within a certified biological safety cabinet (BSC) or a designated containment area.

cluster_handling Handling this compound cluster_disposal Disposal Prepare Work Surface Prepare Work Surface Don PPE Don PPE Prepare Work Surface->Don PPE Handle this compound in BSC Handle this compound in BSC Don PPE->Handle this compound in BSC Decontaminate Work Surface Decontaminate Work Surface Handle this compound in BSC->Decontaminate Work Surface Segregate Waste Segregate Waste Decontaminate Work Surface->Segregate Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Solid Waste Solid Waste Liquid Waste->Solid Waste Seal Waste Containers Seal Waste Containers Solid Waste->Seal Waste Containers Sharps Waste Sharps Waste Solid Waste->Sharps Waste Dispose via EHS Dispose via EHS Seal Waste Containers->Dispose via EHS Sharps Waste->Seal Waste Containers

Figure 2. This compound Handling and Disposal Workflow.

Operational and Disposal Plans

Preparation of this compound Solutions:

  • Prepare all solutions in a Class II Biological Safety Cabinet (BSC) or a similar containment primary engineering control.[4]

  • Cover the work surface with a disposable, absorbent plastic-backed pad to contain any potential spills.[5]

  • Use Luer-Lok syringes and other closed-system transfer devices where possible to minimize the risk of leaks and aerosols.

Spill Management:

  • In the event of a spill, immediately secure the area to prevent further contamination.[2]

  • Wear appropriate PPE, including double gloves, a gown, and eye protection, when cleaning up the spill.[7]

  • Use a spill kit containing absorbent materials to contain and clean up the spill.[2]

  • Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.[2]

  • Dispose of all contaminated materials as cytotoxic waste.[2]

Disposal of this compound Waste:

  • All materials that have come into contact with this compound, including unused drug, contaminated PPE, and labware, must be treated as hazardous cytotoxic waste.[8]

  • Do not dispose of any this compound waste down the drain.[8]

  • Segregate waste into designated, clearly labeled containers for sharps, liquids, and solids.[5]

  • When waste containers are three-quarters full, they should be securely sealed.[8]

  • Follow institutional procedures for the pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.[6][9]

By adhering to these guidelines, researchers can safely handle this compound while advancing critical drug development research. These protocols are subject to revision as more specific safety information for this compound becomes available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.